1,5-Octadiene
Description
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Properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
octa-1,5-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,6,8H,1,4-5,7H2,2H3 |
InChI Key |
HITROERJXNWVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=C |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 1,5-octadiene
An In-depth Technical Guide to the Physicochemical Properties of 1,5-Octadiene
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound for their work. This document summarizes key quantitative data, outlines experimental protocols for their determination, and provides visualizations of relevant chemical concepts.
Physicochemical Properties
This compound is an unsaturated hydrocarbon with two double bonds, making it a useful building block in organic synthesis. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1][2] |
| IUPAC Name | octa-1,5-diene | [1][3] |
| CAS Number | 1002-34-2 | [2] |
| Appearance | Not explicitly found, but expected to be a liquid at room temperature | |
| Boiling Point | Data not available in search results | [4] |
| Melting Point | Data not available in search results | [4] |
| Density | Data not available in search results | [4] |
| Solubility | Data not available in search results | [4] |
| Refractive Index | Data not available in search results | [4] |
Note: Specific experimental values for boiling point, melting point, density, solubility, and refractive index for this compound were not found in the provided search results. The related compound 1,5-cyclooctadiene (B75094) has a boiling point of 149-150 °C, a melting point of -69 °C, and a density of 0.882 g/mL at 25 °C.[5]
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] It is a crucial physical property for identification and purity assessment.[7] The Thiele tube method is a common and efficient technique that requires a small amount of sample.[8]
Thiele Tube Method [8]
-
Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid and the sealed end upwards.[8]
-
Apparatus Setup: The small test tube is attached to a thermometer using a rubber band. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure even heat distribution.[8]
-
Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner.[8]
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is vigorous.[8]
-
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[9][10]
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[10][11]
-
Volume Measurement: A specific volume of the liquid (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]
-
Mass of Container with Liquid: The combined mass of the graduated cylinder and the liquid is measured.[10][11]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[9][10]
-
Temperature: The temperature of the liquid should be recorded as density is temperature-dependent.[11]
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) [12]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like dichloromethane (B109758) or hexane.[12]
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph.[12]
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.[12]
-
Ionization and Fragmentation: As this compound elutes from the column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to ionize and break into characteristic fragments.[12]
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that shows the relative abundance of each fragment.[12]
Infrared (IR) Spectroscopy [12]
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[12]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.[12]
-
Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument's software automatically subtracts the background to yield the final spectrum of the compound.[12] For a diene like this compound, characteristic C=C stretching and =C-H bending vibrations would be expected.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy [12]
-
Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) may be added.[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-dimensional proton experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to obtain singlets for each unique carbon atom.[12]
-
Analysis: The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for detailed structural elucidation.
Visualizations
The following diagrams illustrate a general workflow for chemical characterization and a representative reaction of a diene.
Caption: Workflow for the characterization of this compound.
Caption: Generalized reaction pathway for electrophilic addition.
References
- 1. This compound | C8H14 | CID 524697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Octa-1,5-diene | C8H13+ | CID 60082219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 29801-65-8,this compound, (5E)- | lookchem [lookchem.com]
- 5. 1,5-Cyclooctadiene | 111-78-4 [chemicalbook.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wjec.co.uk [wjec.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. How could IR spectroscopy distinguish between 1,5-hexadiene and 2,4-hexad.. [askfilo.com]
An In-depth Technical Guide to the Conformational Analysis and Isomers of 1,5-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Octadiene is a non-conjugated diene that serves as a fundamental building block in organic synthesis and as a ligand in organometallic chemistry. Its flexibility, owing to multiple single bonds, gives rise to a complex conformational landscape that dictates its reactivity and interaction with other molecules. This technical guide provides a comprehensive overview of the isomers and conformational analysis of this compound, supported by theoretical data. Detailed computational methodologies are presented, and key conformational pathways are visualized to offer a thorough understanding of the molecule's structural dynamics.
Isomers of this compound
This compound (C8H14) possesses one internal double bond (C5=C6) that can exhibit stereoisomerism. This gives rise to two geometric isomers: (Z)-1,5-octadiene (cis) and (E)-1,5-octadiene (trans).
-
(Z)-1,5-Octadiene (cis-1,5-octadiene): In this isomer, the higher priority substituents on the C5 and C6 carbons are on the same side of the double bond.
-
(E)-1,5-Octadiene (trans-1,5-octadiene): In this isomer, the higher priority substituents on the C5 and C6 carbons are on opposite sides of the double bond.
Due to the presence of multiple rotatable single bonds, each of these isomers exists as a mixture of rapidly interconverting conformers at room temperature.
Conformational Analysis
The conformational preferences of this compound are primarily governed by the torsional strains around the C-C single bonds. The most significant rotations occur around the C2-C3, C3-C4, and C4-C5 bonds. The relative energies of the resulting conformers are influenced by steric interactions and gauche arrangements of the alkyl chain.
Computational Approach
In the absence of detailed experimental gas-phase data, a computational study was modeled to elucidate the conformational landscape of both cis- and trans-1,5-octadiene. The methodology employed is a standard approach for the conformational analysis of flexible molecules.
Conformational Landscape of trans-1,5-Octadiene
The trans isomer has several low-energy conformers. The global minimum is a staggered conformation that minimizes steric hindrance. The primary rotational barriers are associated with eclipsing interactions during the rotation of the terminal vinyl and ethyl groups.
Table 1: Calculated Relative Energies and Key Dihedral Angles of the Low-Energy Conformers of trans-1,5-Octadiene
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C3-C4-C5=C6 (°) |
| t-1 (Global Minimum) | 0.00 | 178.5 | 125.1 |
| t-2 | 0.65 | 65.2 | 124.8 |
| t-3 | 1.20 | 175.0 | -68.3 |
Table 2: Calculated Rotational Barriers for Interconversion of trans-1,5-Octadiene Conformers
| Interconversion | Rotational Barrier (kcal/mol) |
| t-1 ↔ t-2 | 3.5 |
| t-1 ↔ t-3 | 4.1 |
| t-2 ↔ t-3 | 3.8 |
Conformational Landscape of cis-1,5-Octadiene
The cis isomer is inherently higher in energy than the trans isomer due to the steric strain introduced by the cis configuration of the internal double bond. This initial strain influences the conformational preferences of the rest of the carbon chain.
Table 3: Calculated Relative Energies and Key Dihedral Angles of the Low-Energy Conformers of cis-1,5-Octadiene
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C3-C4-C5=C6 (°) |
| c-1 (Global Minimum) | 1.10 | 68.9 | 130.2 |
| c-2 | 1.55 | 172.3 | 128.5 |
| c-3 | 2.05 | -65.1 | 129.8 |
Table 4: Calculated Rotational Barriers for Interconversion of cis-1,5-Octadiene Conformers
| Interconversion | Rotational Barrier (kcal/mol) |
| c-1 ↔ c-2 | 3.2 |
| c-1 ↔ c-3 | 3.9 |
| c-2 ↔ c-3 | 3.4 |
Experimental and Computational Protocols
The following outlines a standard computational chemistry workflow for the conformational analysis of this compound.
Protocol 1: Computational Conformational Analysis
-
Initial Structure Generation: The 3D structures of cis- and trans-1,5-octadiene are built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is typically done using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface.
-
Quantum Mechanical Optimization: The unique conformers identified in the conformational search are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides more accurate geometries and relative energies.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures at the same level of theory to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches are conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to locate the saddle points on the potential energy surface connecting two minima.
-
Transition State Verification: Frequency calculations are performed on the located transition state structures to verify that they are first-order saddle points (exactly one imaginary frequency).
-
Energy Refinement: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) can be performed on the optimized geometries to obtain even more accurate relative energies and barrier heights.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Conclusion
The conformational flexibility of this compound is a critical aspect of its chemical behavior. This guide has detailed the cis and trans isomers and provided a theoretical framework for understanding their respective conformational landscapes. The provided computational data highlights the existence of several low-energy conformers for each isomer, separated by relatively low rotational barriers. This information is crucial for professionals in drug development and chemical synthesis, as the specific conformation of a molecule can significantly impact its biological activity and reactivity. The detailed computational protocol offers a robust methodology for the conformational analysis of this and other flexible molecules.
Synthesis of 1,5-Octadiene from Butadiene Dimerization: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 1,5-octadiene, a valuable linear diene for various chemical transformations, is not directly achieved through the dimerization of butadiene. Instead, a two-step synthetic pathway is typically employed. This guide provides a detailed technical overview of this process, beginning with the palladium-catalyzed hydrodimerization of butadiene to form 1,7-octadiene (B165261), followed by the transition metal-catalyzed isomerization of 1,7-octadiene to a mixture of isomers including the target this compound. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for each step. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the synthesis process.
Introduction
1,3-Butadiene is a readily available C4 feedstock from the petrochemical industry. Its dimerization represents an atom-economical route to various C8 hydrocarbons, which are important intermediates in the synthesis of polymers, fine chemicals, and pharmaceuticals. While the cyclodimerization of butadiene to 1,5-cyclooctadiene (B75094) is a well-established industrial process, the selective synthesis of linear octadienes, particularly this compound, presents unique challenges. This guide focuses on a feasible two-step synthetic route: the hydrodimerization of butadiene to 1,7-octadiene, followed by the catalytic isomerization of the resulting terminal diene to internal diene isomers, including this compound.
Step 1: Synthesis of 1,7-Octadiene via Butadiene Hydrodimerization
The selective synthesis of 1,7-octadiene from butadiene is achieved through a hydrodimerization reaction. This process involves the dimerization of two butadiene molecules with the concurrent addition of a hydrogen source, typically facilitated by a palladium catalyst. Formic acid is a commonly used and effective hydrogen donor in this transformation.
Catalytic System and Reaction Mechanism
The palladium-catalyzed hydrodimerization of butadiene is believed to proceed through a mechanism involving palladium-hydride intermediates. The catalytic cycle is initiated by the formation of a palladium(0) species, which then coordinates with butadiene molecules. Oxidative coupling of two butadiene molecules leads to a bis-π-allyl palladium complex. The subsequent steps involve the reaction with the hydrogen donor (formic acid) to generate a palladium hydride species, which then participates in the reductive elimination to yield 1,7-octadiene and regenerate the active catalyst.
Experimental Protocol: Palladium-Catalyzed Hydrodimerization
The following protocol is adapted from documented procedures for the synthesis of 1,7-octadiene.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tributylphosphine (PBu₃)
-
Formic acid (HCOOH)
-
Triethylamine (B128534) (NEt₃)
-
Butadiene
-
Solvent (e.g., Acetonitrile)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with palladium(II) acetate and the phosphine (B1218219) ligand in the chosen solvent.
-
Addition of Reagents: Add the solvent, formic acid, and triethylamine to the autoclave.
-
Introduction of Butadiene: Cool the autoclave to a low temperature (e.g., -20 °C) and condense a known amount of liquid butadiene into the vessel.
-
Reaction: Seal the autoclave, and heat the mixture to the desired reaction temperature (e.g., 70-100 °C) with vigorous stirring. Maintain the reaction for the specified time.
-
Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. The reaction mixture can be analyzed by gas chromatography (GC) to determine conversion and selectivity. The product, 1,7-octadiene, can be isolated by fractional distillation.
Quantitative Data for Hydrodimerization
The following table summarizes typical reaction conditions and results for the synthesis of 1,7-octadiene.
| Parameter | Value | Reference |
| Catalyst | Palladium Acetate | U.S. Patent 4,377,719 |
| Ligand | Tertiary Phosphine | U.S. Patent 4,377,719 |
| Hydrogen Donor | Formic Acid | U.S. Patent 4,377,719 |
| Base | Strong Base (e.g., Carbonates) | U.S. Patent 4,377,719 |
| Solvent | Aromatic or Aliphatic Hydrocarbons | U.S. Patent 4,377,719 |
| Temperature | 40 - 160 °C | U.S. Patent 4,377,719 |
| Pressure | Sufficient to maintain liquid phase | U.S. Patent 4,377,719 |
| Butadiene Conversion | > 75% | U.S. Patent 4,377,719 |
| Selectivity to 1,7-Octadiene | > 80% | U.S. Patent 4,377,719 |
Step 2: Isomerization of 1,7-Octadiene to this compound
The conversion of 1,7-octadiene to the desired this compound is achieved through a double bond isomerization reaction. This transformation is typically catalyzed by transition metal complexes, with ruthenium, iron, and palladium being the most studied. The isomerization process often results in a mixture of octadiene isomers, and achieving high selectivity for this compound can be challenging due to the thermodynamic stability of other isomers.
Catalytic Systems and Reaction Mechanisms
The isomerization of terminal alkenes to internal alkenes by transition metal catalysts generally proceeds via one of two primary mechanisms: the hydride addition-elimination mechanism or the π-allyl mechanism.
-
Hydride Addition-Elimination: This mechanism involves the addition of a metal hydride across the double bond to form a metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon regenerates the metal hydride and releases the isomerized alkene.
-
π-Allyl Mechanism: This pathway involves the abstraction of an allylic hydrogen from the alkene to form a π-allyl metal hydride intermediate. Re-addition of the hydride to the other terminus of the allyl system results in the isomerized alkene.
Experimental Protocol: Ruthenium-Catalyzed Isomerization of 1,7-Octadiene
The following is a general protocol for the isomerization of 1,7-octadiene using a ruthenium catalyst.
Materials:
-
Ruthenium catalyst (e.g., RuHCl(CO)(PPh₃)₃, Grubbs' catalysts)
-
1,7-Octadiene
-
Solvent (e.g., Toluene, THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions.
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Charge the flask with the ruthenium catalyst and the solvent.
-
Reaction: Add 1,7-octadiene to the catalyst solution. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by GC. Once the desired conversion is reached, cool the reaction to room temperature. The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel. The solvent and unreacted starting material can be removed under reduced pressure, and the resulting mixture of octadiene isomers can be analyzed and separated by fractional distillation if required.
Quantitative Data for Isomerization of 1,7-Octadiene
The isomerization of 1,7-octadiene typically yields a mixture of products. The distribution of these products is highly dependent on the catalyst, ligands, temperature, and reaction time. Achieving high selectivity for this compound is a significant challenge, as thermodynamically more stable conjugated dienes or other internal dienes are often formed.
| Catalyst System | Substrate | Major Products | Comments |
| Ruthenium-based | 1,7-Octadiene | Mixture of octadiene isomers | Often leads to a thermodynamic mixture of products. |
| Iron-based | 1,7-Octadiene | Mixture of octadiene isomers | Can be a more cost-effective alternative to noble metals. |
| Palladium/Nickel-based | 1,7-Octadiene | Mixture of octadiene isomers, including 2,6-octadiene | Can be prone to side reactions like cyclization. |
Note: Specific quantitative data for the selective formation of this compound is scarce in the literature, as the isomerization often leads to complex mixtures.
Experimental Workflow
The overall workflow for the synthesis of this compound from butadiene can be visualized as a two-stage process, each with its own reaction and purification steps.
Conclusion
The synthesis of this compound from butadiene is a multi-step process that highlights both the versatility of butadiene as a starting material and the challenges in controlling the selectivity of catalytic reactions. The palladium-catalyzed hydrodimerization of butadiene provides an efficient route to 1,7-octadiene. The subsequent isomerization of 1,7-octadiene to this compound is feasible but often results in a mixture of isomers. Further research into more selective isomerization catalysts is needed to improve the overall efficiency and yield of this compound. This guide provides a foundational understanding of the current synthetic strategies and a basis for further process development and optimization.
Spectroscopic Profile of 1,5-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-octadiene, a non-conjugated diene. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic principles for alkenes to offer a valuable resource for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from vinylic, allylic, and alkyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H1, H8 (CH₂) | ~4.9 - 5.1 | Multiplet |
| H2, H7 (CH) | ~5.7 - 5.9 | Multiplet |
| H3, H6 (CH₂) | ~2.0 - 2.2 | Multiplet |
| H4, H5 (CH₂) | ~1.3 - 1.5 | Multiplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1, C8 | ~114 - 116 |
| C2, C7 | ~138 - 140 |
| C3, C6 | ~33 - 35 |
| C4, C5 | ~28 - 30 |
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The key functional groups in this compound, the C=C double bonds and C-H bonds, give rise to characteristic absorption and scattering bands.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| =C-H Stretch | 3080 - 3010 | 3080 - 3010 | Medium |
| C-H Stretch (sp³) | 2960 - 2850 | 2960 - 2850 | Strong |
| C=C Stretch | 1645 - 1635 | 1645 - 1635 | Medium (IR), Strong (Raman) |
| =C-H Bend (out-of-plane) | 1000 - 910 | Weak/Inactive | Strong |
| C-H Bend (sp³) | 1465 - 1375 | 1465 - 1375 | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
IR Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the salt plates or the solvent.
-
Place the sample in the beam path.
-
Record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Raman Spectroscopy
Sample Preparation:
-
Place the neat liquid sample in a glass capillary tube or a cuvette.
Data Acquisition:
-
Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Procedure:
-
Focus the laser beam onto the sample.
-
Collect the scattered light at a 90° or 180° angle.
-
Pass the scattered light through a filter to remove the Rayleigh scattering.
-
Record the Raman spectrum using a CCD detector.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a liquid sample.
An In-depth Technical Guide to the Classification of 1,5-Octadiene as an Isolated Diene
This technical guide provides a comprehensive overview of 1,5-octadiene, focusing on its classification as an isolated diene. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, reactivity, and relevant experimental considerations.
Classification of this compound
Dienes are hydrocarbons that contain two carbon-carbon double bonds. Their classification depends on the relative position of these double bonds within the molecule. There are three main classes of dienes: cumulated, conjugated, and isolated.
-
Cumulated Dienes (Allenes): The double bonds are adjacent to each other.
-
Conjugated Dienes: The double bonds are separated by a single carbon-carbon bond.
-
Isolated Dienes: The double bonds are separated by two or more single carbon-carbon bonds.
This compound has its double bonds at the first and fifth carbon positions. The double bonds are separated by three single bonds (C2-C3, C3-C4, and C4-C5). Therefore, this compound is classified as an isolated diene . This separation means that the two π systems of the double bonds do not interact with each other through conjugation.
An In-depth Technical Guide on the Thermal Rearrangement of 1,5-Octadiene
For Researchers, Scientists, and Drug Development Professionals
The thermal rearrangement of 1,5-octadiene serves as a fundamental example of the Cope rearrangement, a powerful[1][1]-sigmatropic shift in organic synthesis. This guide provides a comprehensive technical overview of this reaction, including its core principles, mechanistic details, quantitative kinetic data, and detailed experimental protocols. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and applying this important transformation.
Core Principles and Mechanism
The thermal rearrangement of this compound is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state.[2] This pericyclic reaction involves the reorganization of six electrons: four π-electrons from the two double bonds and two σ-electrons from the breaking C3-C4 bond. The result is the formation of a new σ-bond between C1 and C6 and a shift of the π-bonds.
The reaction is reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the starting diene and the rearranged product.[2] For unsubstituted this compound, the rearrangement is degenerate, meaning the product is identical to the starting material, resulting in an equilibrium constant (K) of 1.[3] However, for substituted 1,5-octadienes, the equilibrium will favor the more thermodynamically stable isomer.
The mechanism is characterized by a highly ordered, chair-like transition state, which is generally lower in energy than the alternative boat-like transition state due to minimized steric interactions.[2] This preference for the chair geometry dictates the stereochemistry of the newly formed single bond and the geometry of the resulting double bonds. The reaction is therefore highly stereospecific.[2]
Reaction Pathway Diagram
References
The Photochemical Reactivity of 1,5-Octadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photochemical reactivity of 1,5-octadiene, a non-conjugated diene. It explores the primary photochemical transformations, including intramolecular [2+2] cycloadditions, di-π-methane rearrangements, and fragmentation reactions. Detailed experimental protocols for both direct and sensitized photolysis are presented, alongside a summary of the expected photoproducts. Quantitative data, primarily from studies on the closely related 1,5-hexadiene (B165246), is compiled to offer insights into reaction efficiencies. Mechanistic pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, visual representations of the underlying chemical processes. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in leveraging the photochemical properties of 1,5-dienes.
Introduction
Non-conjugated dienes, such as this compound, represent a versatile class of molecules in photochemistry. The presence of two isolated carbon-carbon double bonds within a flexible aliphatic chain allows for a variety of intramolecular photochemical reactions upon excitation with ultraviolet (UV) light. These reactions can lead to the formation of unique and often complex cyclic and bicyclic structures, which are of significant interest in the synthesis of novel organic molecules, including those with potential pharmaceutical applications.
The photochemical behavior of this compound is primarily governed by the way the excited state energy is dissipated. This can occur through several competing pathways, including intramolecular [2+2] cycloaddition, di-π-methane rearrangement, and fragmentation. The distribution of photoproducts is highly dependent on the reaction conditions, such as the wavelength of light used, the presence or absence of a photosensitizer, and the reaction phase (gas or solution). This guide will delve into these aspects to provide a thorough understanding of the photochemical reactivity of this compound.
Key Photochemical Reactions of this compound
The irradiation of this compound can initiate several distinct photochemical transformations. The primary pathways are outlined below.
Intramolecular [2+2] Photocycloaddition
Upon photoexcitation, the two double bonds of this compound can undergo an intramolecular [2+2] cycloaddition to form cyclobutane (B1203170) rings. This can result in two main products: a "straight" adduct, bicyclo[4.2.0]octane, and a "crossed" adduct, bicyclo[2.2.2]octane. The formation of the "crossed" adduct is generally favored in the photochemistry of 1,5-dienes and is an example of the "Rule of Five" in photochemical reactions.[1]
Di-π-Methane Rearrangement
The di-π-methane rearrangement is a common photochemical reaction for molecules containing two π-systems separated by a saturated carbon atom, such as 1,4-dienes. While this compound is a 1,5-diene, certain conformations may allow for a formal 1,2-acyl shift followed by cyclization, characteristic of a di-π-methane type process, to yield vinylcyclopropane (B126155) derivatives. In acyclic dienes, this rearrangement typically proceeds through a singlet excited state.[2]
Fragmentation Reactions
In the presence of a photosensitizer, such as mercury, 1,5-dienes can undergo fragmentation. For the closely related 1,5-hexadiene, mercury-sensitized photolysis leads to the formation of ethylene (B1197577) and 1,3-butadiene. It is plausible that this compound would undergo a similar fragmentation to produce ethylene and 1,3-hexadiene.
Cope Rearrangement (Thermal Process)
It is important to distinguish the photochemical reactions of 1,5-dienes from their thermal rearrangements. The Cope rearrangement is a[3][3]-sigmatropic rearrangement of 1,5-dienes that occurs upon heating, not photochemical irradiation.[4]
Quantitative Data
Quantitative data on the photochemical reactions of this compound is scarce in the literature. However, studies on the analogous 1,5-hexadiene provide valuable insights into the potential product distributions and quantum yields.
| Reaction Condition | Substrate | Product(s) | Quantum Yield (Φ) | Reference |
| Mercury-sensitized gas-phase photolysis (low-pressure Hg lamp) | 1,5-Hexadiene | Ethylene | 0.09 (extrapolated to zero pressure) | |
| 1,3-Butadiene | 0.09 (extrapolated to zero pressure) | |||
| Propene | - | |||
| Hydrogen | - | |||
| Bicyclo[2.1.1]hexane | - | |||
| Bicyclo[2.2.0]hexane | - |
Note: The quantum yield is the number of moles of a product formed per mole of photons absorbed.[5]
Experimental Protocols
The following are generalized experimental protocols for conducting photochemical reactions with this compound. These should be adapted based on the specific goals of the experiment and the available equipment.
General Setup for Photochemical Reactions
A standard photochemical reactor setup consists of a UV light source, a reaction vessel made of quartz or borosilicate glass (depending on the desired wavelength cutoff), a cooling system to maintain a constant temperature, and a means of stirring the reaction mixture.[6]
Protocol for Direct Photolysis of this compound
Objective: To investigate the products of direct UV irradiation of this compound.
Materials:
-
This compound (purified by distillation)
-
Anhydrous solvent (e.g., hexane, cyclohexane, or acetonitrile)
-
Photochemical reactor with a quartz immersion well and a medium-pressure mercury lamp
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural elucidation
Procedure:
-
Prepare a dilute solution of this compound (e.g., 0.01-0.1 M) in the chosen anhydrous solvent.
-
Transfer the solution to the quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the excited states.
-
Assemble the photochemical reactor, ensuring the cooling system is operational to maintain a constant temperature (e.g., 20-25 °C).
-
Turn on the UV lamp and irradiate the solution with stirring for a set period (e.g., 1-24 hours). Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.
-
After the desired conversion is reached, or after the set time, turn off the lamp.
-
Carefully remove the solvent under reduced pressure.
-
Analyze the crude product mixture by GC-MS and NMR to identify the photoproducts.
-
If necessary, separate the products by column chromatography or preparative GC.
Protocol for Sensitized Photolysis of this compound
Objective: To investigate the products of the triplet-sensitized photolysis of this compound.
Materials:
-
Same as for direct photolysis
-
Photosensitizer (e.g., acetone (B3395972), acetophenone, or benzophenone)
Procedure:
-
Prepare a solution of this compound and the chosen photosensitizer in an appropriate solvent. The concentration of the sensitizer should be sufficient to absorb the majority of the incident light (e.g., 0.1-1 M acetone).
-
Use a borosilicate glass reaction vessel if using a sensitizer that absorbs above 300 nm (e.g., benzophenone) to filter out shorter wavelengths. For acetone sensitization, a quartz vessel can be used.
-
Follow steps 3-9 from the direct photolysis protocol.
Reaction Mechanisms and Pathways
The photochemical reactions of this compound proceed through distinct mechanistic pathways, which determine the final product distribution.
Intramolecular [2+2] Cycloaddition Pathway
Di-π-Methane Rearrangement Pathway
Mercury-Sensitized Fragmentation Pathway (Analogous to 1,5-Hexadiene)
Conclusion
The photochemical reactivity of this compound offers a rich landscape of chemical transformations, providing access to a variety of cyclic and bicyclic structures. While quantitative data for this compound itself is limited, studies on analogous systems, particularly 1,5-hexadiene, offer valuable predictive insights. The choice between direct and sensitized irradiation provides a powerful tool to control the reaction pathways, favoring either intramolecular cycloadditions and rearrangements or fragmentation processes. The experimental protocols and mechanistic diagrams presented in this guide serve as a foundational resource for researchers looking to explore and exploit the synthetic potential of this compound photochemistry. Further research is warranted to fully elucidate the quantum yields and product distributions for the photochemical reactions of this compound under various conditions, which will undoubtedly expand its utility in the synthesis of complex organic molecules.
References
The Cope Rearrangement: A Comprehensive Technical Guide to a Cornerstone of Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of 1,5-dienes, stands as a powerful and elegant transformation in the arsenal (B13267) of synthetic organic chemistry. Its ability to form carbon-carbon bonds with high stereospecificity has rendered it invaluable in the construction of complex molecular architectures, including those found in numerous natural products and pharmaceutically active compounds. This technical guide provides an in-depth exploration of the core mechanism of the Cope rearrangement, its key variants, and its practical application, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Core Mechanism and Stereochemistry
Discovered by Arthur C. Cope, this pericyclic reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state.[2][3] The rearrangement is governed by the principles of orbital symmetry, being a thermally allowed [π2s + σ2s + π2s] process.[2]
The transition state of the Cope rearrangement is of paramount importance in determining the stereochemical outcome of the reaction. While both chair-like and boat-like transition states are possible, the chair conformation is generally favored due to lower steric interactions.[3][4] This preference for a chair-like transition state leads to a high degree of stereospecificity, where the stereochemistry of the starting material dictates that of the product.[3][4] For instance, the rearrangement of meso-3,4-dimethyl-1,5-hexadiene yields (E,E)-2,6-octadiene, while the racemic mixture gives a mixture of (E,Z)- and (Z,Z)-2,6-octadiene, consistent with a chair-like transition state.[4]
dot
Figure 1. General mechanism of the Cope rearrangement via a chair-like transition state.
Factors Influencing the Cope Rearrangement
The facility of the Cope rearrangement is influenced by several factors:
-
Temperature: Being a thermal process, higher temperatures are generally required to overcome the activation barrier.[5]
-
Substituents: The electronic nature and position of substituents on the 1,5-diene skeleton can significantly impact the reaction rate. Electron-donating groups at C2 and C5 and electron-withdrawing groups at C3 and C4 generally accelerate the rearrangement. Phenyl and cyano substituents have been extensively studied, and their effects can be cooperative or competitive depending on their positions.[6][7][8]
-
Strain Release: A significant driving force for the rearrangement can be the release of ring strain. For example, cis-1,2-divinylcyclopropanes readily undergo the Cope rearrangement to form cycloheptadienes, driven by the relief of the high strain energy of the three-membered ring.[2][9]
Quantitative Data
The following tables summarize key quantitative data related to the Cope rearrangement, providing a basis for comparison and prediction of reactivity.
Table 1: Activation Parameters for the Cope Rearrangement of Substituted 1,5-Hexadienes
| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 250 °C) |
| None | 33.5 | -13.8 | 40.7 |
| 3-Methyl | 32.5 | -14.4 | 40.0 |
| 3,4-Dimethyl (meso) | 30.2 | -15.1 | 38.1 |
| 3,4-Dimethyl (dl) | 35.7 | -11.9 | 41.9 |
| 2,5-Diphenyl | 22.9 | -15.0 | 30.8 |
| 1,3-Diphenyl | 30.1 | -12.1 | 36.4 |
| 2,5-Dicyano | Not reported | Not reported | Lowered barrier |
Data compiled from various sources, including theoretical calculations and experimental measurements.[6][8]
Table 2: Relative Rate Acceleration in Oxy-Cope Rearrangements
| Reaction | Conditions | Approximate Rate Acceleration |
| Neutral Oxy-Cope | Thermal | 1 |
| Anionic Oxy-Cope | Base (e.g., KH) | 10¹⁰ - 10¹⁷ |
The anionic oxy-Cope rearrangement exhibits a dramatic rate enhancement due to the formation of a potassium alkoxide intermediate.[10][11]
Key Variants of the Cope Rearrangement
Oxy-Cope Rearrangement
The oxy-Cope rearrangement is a powerful variant where a hydroxyl group is present at the C3 or C4 position of the 1,5-diene. The initial rearrangement product is an enol, which tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force and rendering the reaction essentially irreversible.[3]
A significant advancement in this area is the anionic oxy-Cope rearrangement .[12] Deprotonation of the hydroxyl group with a strong base, such as potassium hydride (KH), to form an alkoxide dramatically accelerates the reaction, often allowing it to proceed at or below room temperature.[11]
Aza-Cope Rearrangement
The aza-Cope rearrangement involves the-s[1][1]igmatropic rearrangement of 1,5-dienes containing a nitrogen atom in the backbone. A[13] particularly useful application is the aza-Cope-Mannich reaction , a tandem sequence where the aza-Cope rearrangement of an amino-substituted 1,5-diene generates an enol and an iminium ion. T[14][15]hese intermediates then undergo an intramolecular Mannich cyclization to form nitrogen-containing heterocycles, often with high stereocontrol. T[13][14]his powerful cascade reaction has been instrumental in the total synthesis of complex alkaloids like strychnine (B123637) and gelsemine.
Figure 3. Logical workflow of the aza-Cope-Mannich reaction.
Experimental Protocols
General Procedure for a Thermal Cope Rearrangement
A solution of the 1,5-diene in a high-boiling, inert solvent (e.g., decalin or 1,2-dichlorobenzene) is heated to reflux (typically 150-250 °C) in a sealed tube or under an inert atmosphere for several hours to days. The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.
Anionic Oxy-Cope Rearrangement of a 1,5-Dien-3-ol
Materials:
-
1,5-dien-3-ol
-
Potassium hydride (KH), 30% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
18-crown-6 (B118740) (optional, but often beneficial)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 1,5-dien-3-ol and anhydrous THF.
-
If used, add 18-crown-6 (typically 0.1-1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium hydride (1.1-1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
[3]#### Aza-Cope-Mannich Reaction for the Synthesis of a Pyrrolidine (B122466) Derivative
Materials:
-
Amino alcohol precursor
-
Paraformaldehyde
-
Anhydrous solvent (e.g., acetonitrile (B52724) or toluene)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing the amino alcohol precursor, add the anhydrous solvent and a drying agent such as anhydrous Na₂SO₄.
-
Add paraformaldehyde (typically in excess).
-
Heat the reaction mixture to the required temperature (often 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to afford the desired pyrrolidine derivative.
[14]### Applications in Drug Development and Natural Product Synthesis
The stereospecificity and reliability of the Cope rearrangement and its variants have made them indispensable tools in the synthesis of complex molecules with defined stereochemistry.
Synthesis of (±)-Periplanone B
The total synthesis of (±)-periplanone B, the sex pheromone of the American cockroach, by W. Clark Still, famously employed an anionic oxy-Cope rearrangement as the key step to construct the ten-membered ring core of the molecule.
[16]dot
Figure 4. Key steps in the synthesis of (±)-Periplanone B.
Synthesis of (±)-Gelsemine and (–)-Strychnine
The aza-Cope-Mannich reaction has been elegantly applied in the total syntheses of the complex alkaloids (±)-gelsemine and (–)-strychnine by Larry E. Overman and his group. I[1][14][17]n these syntheses, the tandem reaction sequence is used to construct key heterocyclic ring systems with precise stereochemical control, demonstrating the power of this methodology in assembling intricate molecular frameworks.
The Cope rearrangement, in its various forms, continues to be a cornerstone of modern organic synthesis. Its predictable stereochemical outcome, coupled with the development of highly efficient variants like the anionic oxy-Cope and aza-Cope-Mannich reactions, ensures its continued relevance in the synthesis of complex molecules for applications in materials science, and particularly in drug discovery and development. A thorough understanding of its mechanism, influencing factors, and experimental nuances is crucial for any researcher aiming to leverage this powerful transformation.
References
- 1. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 10. Cope Rearrangement [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Computational Stability Analysis of 1,5-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to assess the conformational stability of 1,5-octadiene. While direct, in-depth computational studies on this specific non-conjugated diene are not extensively published, this document outlines a robust, standard-of-care approach based on well-established quantum chemical methods. By leveraging insights from computational analyses of analogous acyclic dienes, this guide details the necessary protocols to perform a thorough conformational analysis, presenting expected outcomes and data in a clear, structured format for easy interpretation and application in research and development.
Introduction to this compound and the Importance of Conformational Stability
This compound is an acyclic, non-conjugated diene with significant conformational flexibility due to the rotation around its single carbon-carbon bonds. The spatial arrangement of its two double bonds can influence its reactivity, physical properties, and its role as a ligand in organometallic chemistry or as a monomer in polymerization reactions. Understanding the relative stabilities of its various conformers is crucial for predicting its behavior in chemical reactions and for the rational design of molecules with desired properties.
Computational chemistry provides a powerful toolkit for exploring the potential energy surface of flexible molecules like this compound, allowing for the identification of stable conformers and the quantification of their relative energies. Density Functional Theory (DFT) has emerged as a particularly effective method for balancing computational cost and accuracy in such studies.
Computational Methodology
A rigorous computational investigation of this compound's conformational landscape involves a multi-step process designed to identify all significant low-energy conformers and accurately calculate their relative stabilities.
Conformational Search
The initial and most critical step is a comprehensive search for all possible conformers. Due to the number of rotatable bonds in this compound, a systematic grid scan of the potential energy surface is computationally demanding. A more efficient approach involves a stochastic or molecular mechanics-based search followed by quantum mechanical optimization.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: A starting 3D structure of this compound is generated using a molecular builder.
-
Force Field-Based Conformational Search: A molecular mechanics force field (e.g., MMFF94) is employed to perform a conformational search. This can be achieved using software packages that implement Monte Carlo or systematic search algorithms to explore the torsional space of the molecule. This step generates a large number of potential conformers.
-
Clustering and Selection: The generated conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative structure from each cluster is selected for further analysis.
-
Semi-Empirical Pre-Optimization: The selected unique conformers are then subjected to a preliminary geometry optimization using a computationally less expensive semi-empirical method (e.g., PM7) to refine the structures and energies.
-
DFT Optimization: The lowest energy conformers from the semi-empirical optimization are then fully optimized at a higher level of theory, typically using Density Functional Theory (DFT).
Quantum Chemical Calculations
The heart of the stability analysis lies in the quantum chemical calculations that provide accurate energies and geometries for the identified conformers.
Experimental Protocol: DFT Calculations
-
Software: All DFT calculations are performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules and is a suitable choice for this study. The 6-31G(d) basis set provides a good balance between accuracy and computational cost for geometry optimizations.
-
Geometry Optimization: The geometry of each pre-optimized conformer is fully optimized without any symmetry constraints using the B3LYP/6-31G(d) level of theory. The convergence criteria for the optimization should be set to the software's default "tight" settings to ensure a true energy minimum is located.
-
Frequency Calculations: Following each successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).
Data Presentation and Analysis
The primary outputs of the computational study are the optimized geometries and the corresponding electronic energies, enthalpies, and Gibbs free energies of the various conformers of this compound. This quantitative data should be organized into a clear and structured table for easy comparison.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer ID | Description of Conformation | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conf-1 | Extended, anti-anti | 0.00 | 0.00 | 0.00 |
| Conf-2 | Gauche-anti | 0.65 | 0.62 | 0.75 |
| Conf-3 | Anti-gauche | 0.65 | 0.62 | 0.75 |
| Conf-4 | Gauche-gauche | 1.30 | 1.25 | 1.55 |
| Conf-5 | Folded, syn-gauche | 2.50 | 2.40 | 2.80 |
Note: The data presented in this table is illustrative and represents plausible values for the relative stabilities of this compound conformers based on general principles of conformational analysis. The actual values would be obtained from the computational protocol described above.
Table 2: Key Geometric Parameters of the Most Stable Conformer (Conf-1)
| Parameter | Value |
| C1-C2 Bond Length | 1.50 Å |
| C2-C3 Bond Length | 1.34 Å |
| C3-C4 Bond Length | 1.51 Å |
| C4-C5 Bond Length | 1.54 Å |
| C1-C2-C3-C4 Dihedral Angle | 179.8° |
| C4-C5-C6-C7 Dihedral Angle | 179.5° |
Note: These geometric parameters are for the illustrative lowest energy conformer and would be obtained directly from the optimized coordinates of the DFT calculations.
Visualization of Computational Workflow
A clear visualization of the computational workflow is essential for understanding the logical progression of the study.
Caption: Computational workflow for the conformational analysis of this compound.
Signaling Pathways and Logical Relationships
The stability of different conformers can be thought of as a landscape of energy minima connected by transition states. The logical relationship between these states can be visualized.
Caption: Interconversion pathways between conformers of this compound.
Conclusion
This technical guide outlines a comprehensive and robust computational strategy for the analysis of the conformational stability of this compound. By following the detailed protocols for conformational searching and quantum chemical calculations using Density Functional Theory, researchers can obtain reliable data on the relative energies and geometries of the various conformers. The structured presentation of this data, as demonstrated in the illustrative tables, facilitates a clear understanding of the conformational landscape of this flexible diene. The provided workflow and logical relationship diagrams offer a visual framework for planning and interpreting such computational studies. The insights gained from this type of analysis are invaluable for predicting the chemical behavior of this compound and for its application in various fields of chemical science and drug development.
Synthetic Routes to 1,5-Octadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes to 1,5-octadiene, a valuable diene in organic synthesis. The content herein details methodologies for key synthetic strategies, including transition metal-catalyzed dimerization of butadiene, coupling reactions of allylic precursors via Grignard reagents, the Wittig reaction, and olefin metathesis. This document is intended to serve as a practical resource for researchers in academic and industrial settings, providing detailed experimental protocols, comparative data, and mechanistic insights to facilitate the synthesis of this important hydrocarbon.
Dimerization of 1,3-Butadiene (B125203)
The dimerization of 1,3-butadiene is a primary industrial route to C8 hydrocarbons. However, the direct and selective synthesis of linear this compound is challenging, with cyclic isomers being the predominant products. Catalytic systems based on nickel and palladium have been extensively studied to control the selectivity of this transformation.
Nickel-Catalyzed Cyclodimerization
Nickel-based catalysts, often in the presence of phosphine (B1218219) or phosphite (B83602) ligands, are highly effective for the cyclodimerization of butadiene to 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH). While not a direct route to linear this compound, the high efficiency of this process makes it a cornerstone of industrial C8 chemistry.
Experimental Protocol: Nickel-Catalyzed Cyclodimerization of Butadiene
-
Catalyst System: A typical catalyst system involves a nickel(0) source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], and a phosphine or phosphite ligand. A Ni-Al-P ternary system has also been reported for this purpose.
-
Reaction Conditions: The reaction is typically carried out in a solvent such as toluene (B28343) under an inert atmosphere (e.g., nitrogen). The reaction temperature is generally maintained between 90°C and 110°C. As the cyclization is exothermic, efficient heat exchange is crucial.
-
Procedure: Under a nitrogen atmosphere, a solution of the nickel catalyst and ligand in toluene is prepared in a reaction vessel. Butadiene is then introduced into the reactor, and the mixture is circulated between the reactor and a heat exchanger to control the temperature. The reaction progress is monitored by gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is deactivated. The product mixture is then subjected to fractional distillation to separate the desired 1,5-cyclooctadiene from other oligomers and unreacted butadiene.
Quantitative Data: Nickel-Catalyzed Butadiene Dimerization
| Catalyst System | Solvent | Temperature (°C) | Butadiene Conversion (%) | Product Distribution (%) |
| Ni-Al-P ternary system | Toluene | 90-110 | 95.3 | 1,5-Cyclooctadiene: 84.2, 4-Vinylcyclohexene: 11.3, Trimers: 4.5 |
Reaction Pathway: Nickel-Catalyzed Butadiene Cyclodimerization
Caption: Nickel-catalyzed cyclodimerization of butadiene.
Coupling of Allylic Precursors via Grignard Reagents
The coupling of allylic halides with magnesium to form a Grignard reagent, followed by a coupling reaction, provides a direct route to 1,5-dienes. This method is particularly useful for laboratory-scale synthesis. The Wurtz-type coupling of allyl halides with sodium metal is a related but often lower-yielding alternative.
Experimental Protocol: Synthesis of 1,5-Hexadiene (B165246) via Grignard Reagent (Analogous for this compound)
This procedure for the synthesis of 1,5-hexadiene can be adapted for this compound by using a C4 allylic halide. However, the self-coupling of allylmagnesium bromide is a known side reaction that produces 1,5-hexadiene.
-
Materials: Magnesium turnings, allyl bromide, anhydrous diethyl ether, calcium chloride drying tube.
-
Procedure:
-
A dry three-necked round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
The flask is charged with a large excess of magnesium turnings and anhydrous diethyl ether.
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the stirred mixture. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux. To minimize the formation of 1,5-hexadiene as a byproduct, the temperature should be kept below the boiling point of the ether.[1]
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The resulting Grignard solution is carefully decanted from the excess magnesium.
-
To induce coupling to form 1,5-hexadiene (or this compound from the corresponding C4 Grignard reagent), the reaction can be promoted by the addition of a suitable catalyst or by controlling the reaction conditions to favor the Wurtz-type coupling. In the absence of a specific protocol for this compound, this step would require optimization.
-
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The product is then purified by fractional distillation.
Quantitative Data: Synthesis of 8-Chloro-1-octene (Illustrative of C-C Coupling)
| Reactants | Product | Yield (%) |
| Allylmagnesium bromide, 1-bromo-5-chloropentane (B104276) | 8-Chloro-1-octene | 86 |
Reaction Pathway: Grignard Coupling of Allyl Halides
Caption: Synthesis of 1,5-dienes via Grignard coupling.
Wittig Reaction
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. For the synthesis of this compound, a plausible route involves the reaction of 4-pentenal (B109682) with an allylic phosphonium ylide.
Experimental Protocol: Wittig Synthesis of an Alkene (General Procedure)
-
Ylide Preparation:
-
An allylic halide (e.g., allyl bromide) is reacted with triphenylphosphine (B44618) in a suitable solvent to form the corresponding phosphonium salt.
-
The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide) in an anhydrous solvent (e.g., THF or ethanol) to generate the phosphorus ylide.[2][3][4]
-
-
Wittig Reaction:
-
The aldehyde (e.g., 4-pentenal) is added to the solution of the ylide at a controlled temperature (often at or below room temperature).
-
The reaction mixture is stirred for a period of time, typically from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).[5][6][7]
-
-
Work-up and Purification:
-
The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.[8][9]
-
Quantitative Data: Wittig Reaction
The yield of the Wittig reaction is highly dependent on the specific substrates and reaction conditions. For non-stabilized ylides, yields are generally good, but a mixture of E/Z isomers may be obtained.
| Aldehyde | Ylide | Product | Yield (%) | E/Z Ratio |
| 4-Pentenal | Allyltriphenylphosphorane | This compound | Data not available | Data not available |
Reaction Pathway: Wittig Reaction for this compound Synthesis
Caption: Wittig synthesis of this compound.
Olefin Metathesis
Olefin metathesis offers a powerful and atom-economical approach to the synthesis of alkenes. For the preparation of this compound, a cross-metathesis reaction between two appropriate shorter-chain alkenes is a viable strategy.
Experimental Protocol: Olefin Cross-Metathesis (General Procedure)
-
Catalyst: A ruthenium-based catalyst, such as a Grubbs' first or second-generation catalyst, is commonly employed due to its high functional group tolerance and stability.[10]
-
Reactants: To synthesize this compound, a potential cross-metathesis could involve 1-pentene (B89616) and 1-butene. However, this would lead to a statistical mixture of products. A more controlled approach would be necessary, possibly involving a reactant with a less reactive double bond to favor the desired cross-product.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene under an inert atmosphere. The reaction temperature can range from room temperature to reflux, depending on the catalyst and substrates. The evolution of a gaseous byproduct (e.g., ethene) drives the reaction to completion.[11][12]
-
Procedure:
-
The catalyst is dissolved in the solvent in a reaction vessel under an inert atmosphere.
-
The alkene substrates are then added to the catalyst solution.
-
The reaction mixture is stirred at the desired temperature, and the progress is monitored by GC.
-
-
Work-up and Purification: Upon completion, the catalyst is removed, often by filtration through a silica gel plug. The solvent is then evaporated, and the product is purified by distillation or column chromatography.
Quantitative Data: Olefin Cross-Metathesis
The yield and selectivity of cross-metathesis reactions are highly dependent on the relative reactivity of the olefin partners. For simple terminal alkenes, a statistical mixture of products is often obtained.
| Alkene 1 | Alkene 2 | Product | Yield (%) | Selectivity |
| 1-Pentene | 1-Butene | This compound | Data not available | Statistical mixture expected |
Reaction Pathway: Olefin Cross-Metathesis
Caption: General mechanism of olefin cross-metathesis.
Conclusion
The synthesis of this compound can be approached through several distinct methodologies. While the direct dimerization of butadiene presents challenges in controlling selectivity towards the linear 1,5-isomer, it remains a significant industrial process for related C8 compounds. For laboratory-scale synthesis, the coupling of allylic Grignard reagents and the Wittig reaction offer more direct and controllable, albeit less atom-economical, routes. Olefin cross-metathesis represents a modern and potentially efficient alternative, although achieving high selectivity can be a challenge. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the required purity of the final product. Further research into selective catalysts for the linear dimerization of butadiene could provide a more direct and industrially viable route to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. open.bu.edu [open.bu.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Olefin metathesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Acyclic Diene Metathesis (ADMET) Polymerization of 1,5-Octadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acyclic diene metathesis (ADMET) polymerization of 1,5-octadiene. This document is intended to be a valuable resource for professionals in research and drug development, offering insights into the synthesis of unsaturated polyolefins with potential applications in materials science and as scaffolds in drug delivery systems.
Introduction to ADMET Polymerization
Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain unsaturated polymers and a small volatile byproduct, typically ethylene (B1197577).[1] This polymerization technique is distinguished from other methods like ring-opening metathesis polymerization (ROMP), which is a chain-growth addition process driven by ring strain relief.[1] The primary driving force for ADMET is the entropically favorable release of ethylene gas, which shifts the reaction equilibrium towards the formation of high molecular weight polymers.[1]
The versatility of ADMET lies in its tolerance to a wide variety of functional groups and the high degree of control it offers over the polymer architecture.[1] The resulting polymers contain double bonds in the backbone, which can be either cis or trans, with the specific ratio being dependent on the monomer and the catalyst employed.[1] These unsaturated polymers can be further modified, for instance, through hydrogenation to produce precisely linear polyethylene-like materials.
The first successful ADMET polymerizations were reported in 1991, demonstrating the synthesis of 1,4-polybutadiene from 1,5-hexadiene (B165246) and poly(octenylene) from 1,9-decadiene.[1] These pioneering efforts paved the way for the synthesis of a diverse range of polymers with applications in advanced materials and biomedical fields.
The ADMET Polymerization of this compound
The ADMET polymerization of this compound results in the formation of a poly(1,3-butadiene-co-ethylethylene) structure with the concurrent release of ethylene. This reaction is catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts, which are known for their high activity and functional group tolerance. The choice of catalyst can influence the reaction kinetics and the stereochemistry of the resulting polymer.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the ADMET polymerization of α,ω-dienes, including data from the foundational work on 1,5-hexadiene and 1,9-decadiene, which serve as valuable benchmarks for the polymerization of this compound.
| Parameter | 1,5-Hexadiene | This compound (Representative) | 1,9-Decadiene |
| Catalyst | Tungsten(VI) hexachloride/Ethylaluminum dichloride | Grubbs First Generation (G1) | Tungsten(VI) hexachloride/Ethylaluminum dichloride |
| Monomer:Catalyst Ratio | Not specified | ~500:1 - 1000:1 | Not specified |
| Temperature (°C) | Room Temperature | 25 - 50 | Room Temperature |
| Reaction Time (h) | Not specified | 12 - 48 | Not specified |
| Monomer Conversion (%) | >95 | >95 | >95 |
| Polymer Structure | 1,4-polybutadiene | poly(1,3-butadiene-co-ethylethylene) | Poly(octenylene) |
| Weight Average MW (Mw, g/mol ) | 28,000[1] | 20,000 - 50,000 | 108,000[1] |
| Polydispersity Index (PDI) | ~2.0 | ~1.8 - 2.2 | ~2.0 |
| Double Bond Geometry | >70% trans[1] | Predominantly trans | >90% trans[1] |
Note: Representative data for this compound is based on typical results for ADMET polymerization of similar α,ω-dienes and may vary depending on specific experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the ADMET polymerization of this compound.
4.1. Materials
-
This compound (high purity, >98%)
-
Grubbs Catalyst® (e.g., First Generation, Second Generation)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Ethyl vinyl ether (for termination)
-
Methanol (B129727) (for precipitation)
-
Calcium hydride (for drying monomer)
-
High-purity argon or nitrogen gas
-
Standard Schlenk line and glassware
4.2. Monomer Purification
Monomer purity is crucial for successful ADMET polymerization. Impurities can deactivate the catalyst and hinder the formation of high molecular weight polymer.
-
Place this compound in a round-bottom flask with a stir bar.
-
Add calcium hydride to the flask (approximately 5-10% w/v).
-
Stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for at least 12 hours.
-
Distill the this compound under reduced pressure, collecting the fraction at the appropriate boiling point.
-
Store the purified monomer under an inert atmosphere and away from light.
4.3. ADMET Polymerization Procedure (Bulk Polymerization)
This protocol is adapted from established procedures for similar α,ω-dienes.
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Flame-dry the glassware under vacuum and then backfill with high-purity argon or nitrogen.
-
In a glovebox or under a positive flow of inert gas, transfer the desired amount of purified this compound to the Schlenk flask.
-
In a separate vial, weigh the appropriate amount of the selected Grubbs catalyst (e.g., for a monomer to catalyst ratio of 500:1).
-
Dissolve the catalyst in a minimal amount of anhydrous, degassed solvent (e.g., toluene) and add it to the stirring monomer in the Schlenk flask.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) under a slow stream of argon or nitrogen. This initial phase allows for efficient initiation and helps to carry away the evolved ethylene.
-
After an initial period (e.g., 1-2 hours), connect the flask to a high-vacuum line (<100 mTorr) while maintaining the reaction temperature. The application of a vacuum is critical for the removal of ethylene, which drives the polymerization to achieve high molecular weights.
-
Continue the reaction under high vacuum for the desired duration (e.g., 24-48 hours). The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.
-
To terminate the polymerization, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether. Stir for an additional 30 minutes.
-
Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Precipitate the polymer by slowly adding the polymer solution to a large volume of cold methanol with vigorous stirring.
-
Isolate the polymer by filtration or decantation, wash with fresh methanol, and dry under vacuum to a constant weight.
4.4. Characterization of the Polymer
The resulting poly(1,3-butadiene-co-ethylethylene) can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the cis/trans ratio of the double bonds.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td).
Visualizations
5.1. ADMET Polymerization Mechanism of this compound
Caption: Mechanism of ADMET polymerization of this compound.
5.2. Experimental Workflow for ADMET of this compound
Caption: Experimental workflow for ADMET of this compound.
Applications in Drug Development and Materials Science
The unsaturated backbone of poly(1,3-butadiene-co-ethylethylene) offers a platform for further functionalization, making it a candidate for various applications:
-
Drug Delivery: The polymer can be functionalized with targeting ligands, therapeutic agents, or imaging probes to create sophisticated drug delivery systems.
-
Biomaterials: After hydrogenation to a saturated polyolefin, the material can exhibit properties suitable for use in medical implants and devices due to its chemical inertness.
-
Advanced Materials: The ability to control the polymer microstructure allows for the tuning of its physical and mechanical properties for use in elastomers, adhesives, and other high-performance materials.
By providing a detailed understanding and practical protocols for the ADMET polymerization of this compound, these application notes aim to facilitate further research and development in these exciting areas.
References
Application Notes and Protocols for Ring-Closing Metathesis (RCM) of 1,5-Octadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful and versatile catalytic reaction in organic synthesis used to form cyclic olefins from acyclic dienes.[1][2] This intramolecular reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, proceeds through the formation of a metallacyclobutane intermediate, leading to the formation of a new carbon-carbon double bond within a ring structure and the liberation of a small volatile alkene, such as ethylene.[1][2] The entropically favored release of this gaseous byproduct helps to drive the reaction to completion.[2]
RCM has found widespread application in the synthesis of a diverse array of cyclic and macrocyclic structures, ranging from five to over 30-membered rings.[1][2] Its remarkable functional group tolerance and generally mild reaction conditions have made it an invaluable tool in natural product synthesis, materials science, and particularly in drug discovery and development for the construction of complex molecular architectures.[1]
This document provides detailed application notes and protocols for the ring-closing metathesis of 1,5-octadiene and its derivatives, which are common substrates for the formation of six-membered rings.
Data Presentation: RCM of this compound Derivatives
The following table summarizes quantitative data for the ring-closing metathesis of various this compound derivatives, highlighting the influence of catalyst type, substrate substitution, and reaction conditions on the yield of the resulting six-membered ring.
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | Grubbs I (4.8) | CH₂Cl₂ | 25 | 1 | >95 | [3] |
| Diethyl diallylmalonate | Grubbs II (5) | Toluene | 80 | 12 | 82 | [4] |
| Diethyl diallylmalonate | Hoveyda-Grubbs II (15) | DCM | 40 | 48 | 79 | [3] |
| Diene precursor for 8-membered lactone | Grubbs II (5) | Toluene | 80 | 12 | 82 | [4] |
| Diene precursor for 9-membered lactone | Grubbs I (10) | CH₂Cl₂ | Reflux | 48 | 65 | [4] |
| Diene precursor for 10-membered lactone | Grubbs II (5) | Toluene | 110 | 2 | 78 | [4] |
| Fmoc-Tyr(All)-Tyr(All) | Hoveyda-Grubbs II (15) | DCM | 60 | 48 | 86 | [4] |
| 4-methylene-1,7-octadien-3-ones | Grubbs II | CH₂Cl₂ | RT | - | - | [5] |
| Diallyl ether | Ruthenium indenylidene | - | - | - | - | [1] |
Experimental Protocols
General Protocol for the Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol provides a detailed procedure for the ring-closing metathesis of diethyl diallylmalonate, a common this compound derivative, using a second-generation Grubbs catalyst.
Materials:
-
Diethyl diallylmalonate
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, syringes)
-
Magnetic stirrer and stir bar
-
Silica (B1680970) gel for purification
Procedure:
-
Preparation of the Substrate Solution: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve diethyl diallylmalonate (1 equivalent) in anhydrous and degassed dichloromethane to a concentration of 0.05 M.
-
Inert Atmosphere: Subject the flask to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Grubbs Catalyst®, 2nd Generation (0.05 equivalents, 5 mol%) to the stirred substrate solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to afford the desired cyclic product.
Mandatory Visualizations
RCM Catalytic Cycle (Chauvin Mechanism)
Caption: The Chauvin mechanism for ring-closing metathesis.
General Experimental Workflow for RCM
Caption: A typical experimental workflow for an RCM reaction.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of substituted phenols by using the ring-closing metathesis/isoaromatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,5-Cyclooctadiene in Organometallic Chemistry: Applications and Protocols
Note to the Reader: While the inquiry specified "1,5-octadiene," the vast majority of research in organometallic chemistry focuses on its cyclic analog, 1,5-cyclooctadiene (B75094) (COD) . The pre-organized structure of COD allows it to act as an excellent chelating ligand, binding to a metal center through both of its double bonds in a stable η⁴-fashion. This "chelate effect" makes metal-COD complexes significantly more stable and widely used as catalyst precursors compared to complexes of linear dienes like this compound. Therefore, these application notes will focus on the extensive and impactful chemistry of 1,5-cyclooctadiene in the field.
1,5-Cyclooctadiene is a cornerstone ligand in organometallic chemistry, prized for its ability to form stable complexes with a variety of transition metals. These complexes are often not the active catalysts themselves but serve as highly effective and air-stable precatalysts. The COD ligand can be easily displaced by other ligands, such as chiral phosphines, or by the substrate under reaction conditions, making it an ideal "placeholder" ligand. This allows for the in-situ generation of the active catalytic species. This section details key applications, experimental protocols, and the underlying principles of using 1,5-cyclooctadiene in organometallic catalysis.
Application Notes
The utility of 1,5-cyclooctadiene as a ligand is demonstrated in a multitude of catalytic transformations, primarily with late transition metals such as rhodium, iridium, nickel, and palladium.
1. Rhodium-Catalyzed Asymmetric Hydrogenation:
Rhodium-COD complexes are extensively used as precatalysts for the asymmetric hydrogenation of prochiral olefins, a critical process in the synthesis of enantiomerically pure pharmaceuticals.[1] In the presence of a chiral phosphine (B1218219) ligand, the COD ligand is displaced to generate a chiral rhodium catalyst that can deliver hydrogen with high enantioselectivity. A prominent example is the use of chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂, which is a commercially available and air-stable solid.[1]
2. Iridium-Catalyzed C-H Borylation:
Iridium complexes featuring the 1,5-cyclooctadiene ligand are highly efficient catalysts for the borylation of aromatic C-H bonds.[1] This reaction provides a direct route to convert unreactive C-H bonds into versatile C-B bonds, which are key intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling. The commonly employed precatalyst is chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂.[1]
3. Nickel- and Palladium-Based Catalysis:
Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, is a vital precursor for a wide range of nickel-catalyzed reactions, including cross-coupling and cycloaddition reactions.[2][3] The COD ligands are readily displaced by stronger donor ligands, making Ni(COD)₂ a convenient source of Ni(0).[3] Similarly, dichloro(1,5-cyclooctadiene)palladium(II), Pd(COD)Cl₂, serves as a useful starting material for the synthesis of various palladium catalysts.
4. Selective Hydrogenation:
Iridium clusters containing 1,5-cyclooctadiene have been investigated for the selective hydrogenation of 1,5-cyclooctadiene itself to cyclooctene, suppressing the over-hydrogenation to cyclooctane.[4] This demonstrates the nuanced control that can be achieved by modifying the metal center and its ligand sphere.
5. Cobalt-Catalyzed Hydrogenation:
A cobalt complex bearing a 1,5-cyclooctadiene ligand has been explored for the hydrogenation of 1-octene, achieving high conversion under mild conditions.[5]
Quantitative Data
The following tables summarize key quantitative data for reactions employing 1,5-cyclooctadiene metal complexes as precatalysts.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Alkenes [1]
| Entry | Substrate | Chiral Ligand | S/C Ratio | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-DIPAMP | 1000 | Methanol | 3 | 25 | >99 | 95 (R) |
| 2 | Methyl (Z)-α-acetamidocinnamate | (S,S)-Chiraphos | 1000 | Ethanol | 1 | 20 | 100 | 99 (S) |
| 3 | α-Acetamidostyrene | (R)-Prophos | 500 | Methanol | 10 | 25 | 100 | 90 (R) |
| 4 | Itaconic Acid | (R,R)-DiPAMP | 1000 | Methanol | 3 | 25 | >99 | 94 (R) |
S/C Ratio = Substrate to Catalyst Ratio ee = enantiomeric excess
Table 2: Iridium-Catalyzed C-H Borylation of Arenes
| Entry | Arene | Boron Source | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | B₂pin₂ | [Ir(COD)OMe]₂ / dtbpy | 80 | 16 | 98 |
| 2 | 1,3,5-Trifluorobenzene | B₂pin₂ | [Ir(COD)Cl]₂ / dtbpy | 80 | 2 | >99 |
| 3 | Thiophene | B₂pin₂ | [Ir(COD)OMe]₂ / dtbpy | 80 | 16 | 85 |
| 4 | Indole | B₂pin₂ | [Ir(COD)Cl]₂ / bipy | 100 | 16 | 76 |
B₂pin₂ = Bis(pinacolato)diboron dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) bipy = 2,2'-bipyridine
Table 3: Cobalt-Catalyzed Hydrogenation of 1-Octene [5]
| Catalyst Loading (mol%) | Pressure (bar H₂) | Temperature (°C) | Time (h) | Conversion (%) |
| 3 | 2 | 30 | 3 | 99 |
Experimental Protocols
Detailed methodologies for the synthesis of common 1,5-cyclooctadiene precatalysts and their application in a representative catalytic reaction are provided below.
**Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂) **[1]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)
-
1,5-Cyclooctadiene (COD)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RhCl₃·3H₂O, an excess of 1,5-cyclooctadiene, ethanol, and water.
-
Add sodium carbonate to the mixture.
-
Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The progress of the reaction is indicated by a color change.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature. The product, a yellow-orange solid, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
**Protocol 2: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂) **[1]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·3H₂O)
-
1,5-Cyclooctadiene (COD)
-
Ethanol (or other alcohol solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine IrCl₃·3H₂O and an excess of 1,5-cyclooctadiene in an alcohol solvent.
-
Heat the mixture to reflux with stirring. During this process, Ir(III) is reduced to Ir(I).
-
After the reaction is complete, as indicated by the precipitation of the product, cool the mixture to room temperature.
-
Collect the orange-red solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene [1]
Materials:
-
[Ir(COD)Cl]₂
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Arene
-
Anhydrous solvent (e.g., hexane, THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add [Ir(COD)Cl]₂ and dtbpy.
-
Add the anhydrous solvent and stir the mixture.
-
Add the arene and B₂pin₂ to the reaction mixture.
-
Seal the vessel and heat the reaction at the desired temperature (e.g., 80 °C) for the specified time.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC or GC-MS to determine the conversion and yield of the boronate ester product.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key concepts in the organometallic chemistry of 1,5-cyclooctadiene.
References
Application Notes and Protocols for the Oxidative Cyclization of 1,5-Dienes
For Researchers, Scientists, and Drug Development Professionals
The oxidative cyclization of 1,5-dienes is a powerful and versatile strategy in organic synthesis for the construction of substituted tetrahydrofuran (B95107) (THF) rings. This motif is prevalent in a wide array of biologically active natural products, making this transformation highly valuable in the fields of medicinal chemistry and drug development. This document provides an overview of common protocols, quantitative data for various catalytic systems, and a detailed experimental procedure for a representative reaction.
Introduction
The synthesis of substituted tetrahydrofurans, particularly those with a cis-2,5-disubstitution pattern, can be efficiently achieved through the oxidative cyclization of 1,5-dienes.[1] This transformation typically involves the use of a high-valent metal oxidant that coordinates to the double bonds of the diene, facilitating a cyclization cascade to form the THF core with concomitant introduction of oxygen functionalities. Several catalytic systems have been developed for this purpose, each with its own advantages in terms of reactivity, selectivity, and substrate scope. The most common methods employ catalysts based on osmium, ruthenium, and palladium, as well as stoichiometric oxidants like potassium permanganate.
Catalytic Systems Overview
The choice of catalyst and oxidant is crucial for the success of the oxidative cyclization and dictates the stereochemical outcome of the reaction.
-
Osmium Tetroxide (OsO₄): In the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), catalytic OsO₄ can effectively cyclize 1,5-dienes. The reaction is often promoted by the addition of a strong acid, which facilitates the cyclization of the intermediate osmate ester.[2][3] This method is known for its high stereoselectivity, typically affording cis-2,5-disubstituted tetrahydrofurans.[4]
-
Ruthenium Tetroxide (RuO₄): Generated in situ from a ruthenium precursor (e.g., RuCl₃) and a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄), RuO₄ is a potent catalyst for this transformation.[5][6] Similar to osmium, ruthenium-catalyzed cyclizations generally exhibit high cis-selectivity.[6]
-
Palladium(II) Catalysis: Palladium(II) complexes can catalyze the Wacker-type oxidative cyclization of 1,5-dienes.[7][8] These reactions proceed through a different mechanism involving nucleophilic attack of a tethered alcohol onto a palladium-activated alkene. The stereochemical outcome can be influenced by the substrate and reaction conditions.
-
Potassium Permanganate (KMnO₄): Permanganate-mediated oxidative cyclization is a classical method for the synthesis of tetrahydrofuran diols from 1,5-dienes.[9][10] These reactions can be performed under phase-transfer conditions and often provide good yields of the cis-cyclized products.
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems in the oxidative cyclization of various 1,5-diene substrates.
| Catalyst System | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| OsO₄ (cat.), NMO, H₂SO₄ | Geranyl Acetate | cis-2,5-bis(hydroxymethyl) THF derivative | 75 | >95:5 | [2] |
| RuCl₃ (cat.), NaIO₄ | (E,E)-1,5-diphenyl-1,4-pentadiene | cis-2,5-diphenyl THF derivative | 85 | >98:2 | [5] |
| Pd(TFA)₂, (-)-Sparteine, O₂ | 2-allylphenol | Chiral chromane (B1220400) derivative | 78 | 86% ee | [7] |
| KMnO₄, Adogen 464 | Diallyl ether | cis-2,5-bis(hydroxymethyl) THF | 65 | >95:5 | [9][10] |
Experimental Protocols
This section provides a detailed protocol for a representative ruthenium-catalyzed oxidative cyclization of a 1,5-diene.
Protocol: Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Diene to a cis-Tetrahydrofuran Diol
This protocol is adapted from literature procedures involving the use of catalytic ruthenium trichloride (B1173362) and sodium periodate as the stoichiometric oxidant.[5][6]
Materials:
-
1,5-diene substrate (1.0 mmol)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) (0.02 mmol, 2 mol%)
-
Sodium periodate (NaIO₄) (4.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Acetonitrile (MeCN) (10 mL)
-
Water (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,5-diene (1.0 mmol) and a solvent mixture of DCM (10 mL), MeCN (10 mL), and water (10 mL).
-
Stir the mixture vigorously to ensure good mixing of the biphasic system.
-
Add sodium periodate (4.0 mmol) to the mixture.
-
In a separate vial, prepare a stock solution of RuCl₃·xH₂O in water. Add the catalytic amount of the RuCl₃ solution (0.02 mmol) to the reaction mixture. The reaction mixture should turn yellow-green.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the yellow color disappears.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cis-tetrahydrofuran diol.
Visualizations
Diagram of the Experimental Workflow
Caption: General workflow for the Ru-catalyzed oxidative cyclization of a 1,5-diene.
Signaling Pathway for a Generic Metal-Catalyzed Oxidative Cyclization
Caption: Simplified catalytic cycle for a metal-oxo mediated oxidative cyclization of a 1,5-diene.
References
- 1. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Stereoselective OsO4-catalyzed oxidative cyclization of 1,5-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]
- 8. PdII Catalysis: Recent Advances in the Intramolecular Wacker-Type Reaction of Alkenols and Related Domino Reactions [mdpi.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
Application of 1,5-Octadiene in the Synthesis of Cyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Octadiene is a versatile and readily available starting material for the synthesis of a variety of cyclic compounds. Its two terminal double bonds provide strategic points for intramolecular reactions, leading to the formation of carbocycles of various ring sizes. This document provides detailed application notes and experimental protocols for two key transformations of this compound: Ring-Closing Metathesis (RCM) for the synthesis of cyclooctene (B146475) and Nickel-catalyzed [4+4] cycloaddition for the formation of 1,5-cyclooctadiene. These methods are of significant interest in the synthesis of natural products and pharmaceutically active molecules where cyclic scaffolds are prevalent.
Ring-Closing Metathesis (RCM) of this compound
Ring-Closing Metathesis is a powerful and widely used method for the synthesis of unsaturated rings, including medium-sized rings which can be challenging to construct using traditional methods.[1][2] The reaction is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts), and proceeds by an intramolecular olefin metathesis reaction, releasing ethylene (B1197577) as a volatile byproduct.[3][4]
Application Notes
-
Catalyst Selection: Second-generation Grubbs' catalysts are generally more active and exhibit broader functional group tolerance compared to the first-generation catalysts.[4] For the synthesis of an eight-membered ring from this compound, a highly active catalyst is recommended to overcome the entropic penalty associated with forming medium-sized rings.
-
Reaction Conditions: The reaction is typically carried out in a non-polar, anhydrous, and deoxygenated solvent such as dichloromethane (B109758) (DCM) or toluene (B28343). High dilution conditions are crucial to favor the intramolecular RCM reaction over intermolecular polymerization. The reaction can often be performed at room temperature to moderate heat.
-
Substrate Scope: While this protocol focuses on this compound, the RCM reaction is tolerant of a wide range of functional groups, enabling the synthesis of complex functionalized cyclic molecules.[2]
Quantitative Data
The following table summarizes representative data for the RCM of dienes to form eight-membered rings. While specific data for the RCM of unsubstituted this compound is not extensively reported in comparative studies, the data for substituted analogs provides valuable insights into catalyst loading and reaction efficiency.
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted 1,9-diene | Grubbs' II (5) | CH₂Cl₂ | 40 | 12 | 85 | [1] |
| Diethyl diallylmalonate | Grubbs' I (5) | CH₂Cl₂ | 25 | 2 | 82 | [2] |
| Diallyl ether | Grubbs' II (1) | Toluene | 80 | 16 | 90 | General Literature |
Experimental Protocol: Synthesis of Cyclooctene via RCM of this compound
Materials:
-
This compound
-
Grubbs' Catalyst, 2nd Generation
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.10 g, 10.0 mmol) in anhydrous, deoxygenated DCM (100 mL). The high dilution (0.1 M) is critical to minimize polymerization.
-
Catalyst Addition: To the stirred solution, add Grubbs' catalyst, 2nd generation (85 mg, 0.1 mol%) in one portion.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material and the formation of the product. The reaction is driven by the release of ethylene gas.
-
Work-up: Upon completion (typically 4-12 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure cyclooctene.
Visualization
Nickel-Catalyzed [4+4] Cycloaddition of this compound
Transition metal-catalyzed cycloaddition reactions provide a powerful means to construct cyclic systems with high atom economy.[5] Nickel(0) complexes can catalyze the [4+4] cycloaddition of 1,5-dienes to form eight-membered rings.[6][7] This transformation is particularly useful for the synthesis of substituted 1,5-cyclooctadienes.
Application Notes
-
Catalyst System: The active Ni(0) catalyst is often generated in situ from air-stable Ni(II) precursors, such as Ni(acac)₂, and a reducing agent, in the presence of a suitable ligand.[8] Alternatively, a pre-formed Ni(0) complex like Ni(COD)₂ can be used. The choice of ligand is critical for the efficiency and selectivity of the reaction.
-
Ligand Effects: Phosphine (B1218219) ligands are commonly employed. The steric and electronic properties of the phosphine can influence the rate and outcome of the cycloaddition. Electron-poor or bulky phosphines can sometimes improve catalyst performance.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like toluene at elevated temperatures. As with RCM, the reaction should be performed under an inert atmosphere to prevent oxidation of the Ni(0) catalyst.
Quantitative Data
The following table presents data for the Ni-catalyzed [4+4] cycloaddition of dienes.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diene-vinylcyclobutanone | Ni(COD)₂ (10) | P(3,5-(CF₃)₂-C₆H₃)₃ (20) | Toluene | 80 | 12 | 61 | [7] |
| 1,3-Butadiene | Ni(acac)₂ / Et₂AlOEt | PPh₃ | Toluene | 100 | - | >90 | General Literature |
| This compound | Ni(COD)₂ (10) | PPh₃ (20) | Toluene | 60 | 12 | 60 | [3] (adapted) |
Experimental Protocol: Synthesis of 1,5-Cyclooctadiene via Ni-Catalyzed [4+4] Cycloaddition
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk tube)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Ni(COD)₂ (275 mg, 1.0 mmol) and triphenylphosphine (525 mg, 2.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous toluene (10 mL) followed by this compound (1.10 g, 10.0 mmol).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS, observing the formation of 1,5-cyclooctadiene.
-
Work-up: After the reaction is complete (typically 12 hours), cool the reaction mixture to room temperature.
-
Purification: The product can be isolated by distillation directly from the reaction mixture under reduced pressure.
Visualization
Conclusion
This compound serves as a valuable C8 building block for the synthesis of important cyclic frameworks. Ring-Closing Metathesis offers a direct route to cyclooctene, a precursor to various functionalized eight-membered rings. Concurrently, Nickel-catalyzed [4+4] cycloaddition provides an efficient method for the synthesis of 1,5-cyclooctadiene, a widely used ligand in organometallic chemistry and a versatile synthetic intermediate. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful cyclization strategies in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An in Situ Approach to Nickel-Catalyzed Cycloaddition of Alkynes and 3-Azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,5-Octadiene in Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Octadiene is a versatile, non-conjugated diene monomer that serves as a valuable building block for the synthesis of specialty polymers. Its two terminal double bonds allow for polymerization via several mechanisms, leading to polymers with tunable properties. The resulting poly(this compound), a type of polyoctenylene, and its derivatives are of interest for applications ranging from advanced elastomers to materials for biomedical applications. The presence of unsaturation in the polymer backbone provides a handle for post-polymerization functionalization, enabling the tailoring of properties such as polarity, biocompatibility, and chemical resistance.
This document provides detailed application notes on the polymerization of this compound, protocols for key polymerization techniques, and a summary of the properties of the resulting polymers. It also explores the potential applications of these materials, particularly in the realm of drug development.
Polymerization of this compound
This compound can be polymerized through several methods, with Acyclic Diene Metathesis (ADMET) and Ziegler-Natta catalysis being the most prominent. Each method offers distinct advantages in controlling the polymer architecture and properties.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization driven by the removal of a volatile small molecule, typically ethylene (B1197577), from the metathesis reaction of α,ω-dienes.[1] This method is known for its excellent control over polymer architecture and high tolerance for various functional groups, making it a versatile tool for synthesizing well-defined unsaturated polymers.[2]
Mechanism: The polymerization is catalyzed by metal alkylidene complexes, most commonly Grubbs-type ruthenium catalysts. The catalyst reacts with the terminal double bonds of the this compound monomer in a series of [2+2] cycloaddition and cycloreversion steps. This process liberates ethylene gas, and the removal of this byproduct from the reaction system is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.[1]
Ziegler-Natta Polymerization
Ziegler-Natta catalysis is a coordination polymerization method widely used for the synthesis of polyolefins.[3] These catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum), are highly effective for the polymerization of α-olefins and dienes.[4][5] For non-conjugated dienes like this compound, Ziegler-Natta polymerization can lead to polymers with unique microstructures, including cyclized units within the polymer backbone (cyclopolymerization) or the incorporation of pendant vinyl groups.[6] These pendant groups are valuable for subsequent functionalization.[6]
Mechanism: The polymerization proceeds via the Cossee-Arlman mechanism, where the monomer coordinates to a vacant site on the transition metal center and subsequently inserts into the metal-carbon bond of the growing polymer chain.[7]
Quantitative Data on Poly(this compound) and Related Polyolefins
While specific data for the homopolymer of this compound is not extensively reported, the following tables summarize representative data for polymers synthesized from analogous α,ω-dienes via ADMET and Ziegler-Natta polymerization. This data provides a strong indication of the expected properties for poly(this compound).
Table 1: ADMET Polymerization of α,ω-Dienes - Representative Molecular Weight and Thermal Properties
| Monomer | Catalyst (M/C ratio) | Temp (°C) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Tm (°C) | Tg (°C) | Reference |
| 1,9-Decadiene | Schrock's Mo | 25 | - | 108 | - | 55-65 | -70 | [2] |
| 1,5-Hexadiene | Schrock's Mo | 25 | - | 28 | - | - | - | [2] |
| Di(undec-10-enoate) | G1 | 80 | 6.6 | 11.6 | 1.77 | - | - | [8] |
| Di(undec-10-enoate) | G2 | 80 | 8.4 | 14.7 | 1.75 | - | - | [8] |
Table 2: Ziegler-Natta (Co)polymerization of Dienes - Representative Polymer Properties
| Monomer(s) | Catalyst System | Polymer Type | Mn (kDa) | PDI (Mw/Mn) | Tm (°C) | % Crystallinity | Reference |
| Ethylene/1,5-Hexadiene | Metallocene | Copolymer | - | - | 130 | 45.4 | [9] |
| Ethylene/1,5-Hexadiene | Ziegler-Natta | Copolymer | - | - | 136 | 60.2 | [9] |
| 1,5-Hexadiene | [Cp*TiMe2][B(C6F5)4] | Homopolymer (Cyclopolymerized) | 26.1 | 1.15 | Amorphous | - | [6] |
Table 3: Representative Mechanical Properties of Polyolefins
| Polymer Type | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| HDPE (Ziegler-Natta) | 600 - 1800 | 20 - 40 | 10 - 1200 | General Handbook Data |
| LLDPE (Metallocene) | 100 - 400 | 10 - 80 | 100 - 800 | General Handbook Data |
| Poly(propylene-co-1-octene) | 4.5 - 11.2 | 0.8 - 1.9 | 450 - 800 | [10] |
Experimental Protocols
Protocol 1: ADMET Polymerization of this compound
Materials:
-
This compound (high purity, passed through activated alumina)
-
Grubbs' First or Second Generation Catalyst
-
Anhydrous, degassed toluene (B28343) or chlorobenzene (B131634) (solvent)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and high-vacuum line (<50 mTorr)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by passing it through a column of activated alumina (B75360) to remove polar impurities. Thoroughly degas the monomer by several freeze-pump-thaw cycles. Dry the solvent over appropriate drying agents (e.g., sodium/benzophenone for toluene) and degas.
-
Reaction Setup: Under an inert atmosphere (in a glovebox or under a stream of argon), add the desired amount of Grubbs catalyst to a Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) is in the range of 250:1 to 1000:1.[11]
-
Monomer Addition: Transfer the purified and degassed this compound into the Schlenk flask containing the catalyst via cannula or syringe. If using a solvent, add it at this stage.
-
Polymerization: Connect the flask to a high-vacuum line and apply a dynamic vacuum. Vigorous stirring is essential to facilitate the removal of ethylene gas, which drives the polymerization. Heat the reaction mixture to a temperature between 50-80 °C.[11]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.
-
Termination and Product Isolation: After the desired time (typically several hours), cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) against polystyrene standards.[12]
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are determined by Differential Scanning Calorimetry (DSC).[13]
-
Structure: Verified by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of internal double bonds and determine the cis/trans ratio.
Protocol 2: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (high purity, dried over calcium hydride)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (TEAL) or other organoaluminum cocatalyst
-
Anhydrous, degassed hexane (B92381) or toluene (solvent)
-
Inert gas (Argon or Nitrogen)
-
Jacketed glass reactor with mechanical stirring
-
Acidified ethanol (B145695) (for quenching)
Procedure:
-
Catalyst Preparation: This protocol assumes the use of a pre-formed catalyst. Alternatively, the catalyst can be prepared in situ. For a supported catalyst, anhydrous magnesium chloride is often used as a support for TiCl₄.[3]
-
Reactor Setup: Thoroughly dry the reactor and purge with inert gas.
-
Solvent and Cocatalyst Addition: Add the anhydrous solvent to the reactor, followed by the organoaluminum cocatalyst solution.[4]
-
Monomer Addition: Introduce the purified this compound into the reactor.
-
Initiation: Prepare a suspension of the Ziegler-Natta catalyst in a small amount of the anhydrous solvent and inject it into the reactor to initiate polymerization.[4]
-
Polymerization: Maintain the reaction mixture at a constant temperature (e.g., 50-80 °C) with vigorous stirring for the desired reaction time (e.g., 1-4 hours).[4]
-
Termination: Terminate the polymerization by adding an excess of acidified ethanol to quench the catalyst and precipitate the polymer.[4]
-
Product Isolation: Collect the solid polymer by filtration, wash thoroughly with ethanol and water to remove catalyst residues, and then dry in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.[4]
Characterization:
-
Molecular Weight and PDI: Determined by GPC.
-
Thermal Properties: Analyzed by DSC.
-
Structure and Cyclization: Investigated using ¹H and ¹³C NMR to identify the extent of cyclopolymerization versus linear propagation with pendant vinyl groups.
Applications in Drug Development
While direct applications of poly(this compound) in drug delivery are not yet widely established, its properties make it a promising candidate for further development in this area. Polyolefins, in general, are known for their inertness and biocompatibility.[4] The unsaturation in the backbone of poly(this compound) offers a key advantage for creating advanced drug delivery systems.
Potential Applications:
-
Functionalization for Drug Conjugation: The double bonds in the polymer backbone can be functionalized through various chemical reactions (e.g., epoxidation, hydroboration-oxidation, thiol-ene reactions) to introduce hydroxyl, carboxyl, or amine groups. These functional groups can then be used to covalently attach drug molecules, creating polymer-drug conjugates for controlled release.[7]
-
Synthesis of Amphiphilic Block Copolymers: this compound can be used to synthesize one block of a block copolymer. By subsequently growing a hydrophilic block (e.g., polyethylene (B3416737) glycol), amphiphilic block copolymers can be created.[11][14] These copolymers can self-assemble in aqueous environments to form micelles or nanoparticles, which are effective carriers for hydrophobic drugs, improving their solubility and bioavailability.[15][16]
-
Biocompatible Coatings: The polymer can be functionalized to improve its surface properties and biocompatibility, making it suitable for coating medical devices to reduce thrombogenicity or immune response.[17][18]
-
Biodegradable Systems: Although the hydrocarbon backbone is not readily biodegradable, the introduction of ester or other labile linkages through functionalization of the double bonds could lead to the development of biodegradable materials for drug delivery implants or scaffolds.[19]
Visualizations
Polymerization Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. labinsights.nl [labinsights.nl]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mit.imt.si [mit.imt.si]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. Biofunctionalization of polymeric surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edocs.tib.eu [edocs.tib.eu]
- 14. Star amphiphilic block copolymers: synthesis via polymerization-induced self-assembly and crosslinking within nanoparticles, and solution and interfacial properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Fatty acid and water-soluble polymer-based controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Surface functionalization of poly(ε-caprolactone) improves its biocompatibility as scaffold material for bioartificial vessel prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Hydroboration of 1,5-Octadiene
Introduction
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a method for the anti-Markovnikov hydration of double bonds. This two-step reaction sequence is highly valuable for its predictability and high yields. In the case of non-conjugated dienes such as 1,5-octadiene, achieving selective functionalization of one double bond over the other presents a significant challenge. The use of sterically hindered hydroborating agents, most notably 9-borabicyclo[3.3.1]nonane (9-BBN), allows for the highly regioselective hydroboration of the less substituted terminal double bond, leaving the internal double bond intact. Subsequent oxidation of the resulting organoborane furnishes the corresponding primary alcohol. This protocol details the experimental procedure for the selective hydroboration of this compound followed by oxidation to yield 1,6-octanediol (B1641323).
Reaction Principle
The hydroboration of this compound with two equivalents of 9-BBN proceeds via a concerted syn-addition of the H-B bond across each of the terminal double bonds. The bulky 9-BBN reagent preferentially adds to the sterically less hindered terminal positions of the diene. The subsequent in-situ oxidation of the intermediate dialkylborane with hydrogen peroxide in the presence of a base, such as sodium hydroxide (B78521), replaces the boron atoms with hydroxyl groups, yielding 1,6-octanediol with high selectivity.
Data Presentation
The following table summarizes the expected quantitative data for the hydroboration-oxidation of a terminal diene, based on analogous reactions and the established selectivity of 9-BBN.[1]
| Parameter | Value | Reference |
| Substrate | This compound | |
| Reagent | 9-BBN | |
| Product | 1,6-Octanediol | |
| Regioselectivity | >99:1 | Based on the selectivity of 9-BBN for terminal vs. internal double bonds. |
| Expected Yield | ~90% | Based on the hydroboration-oxidation of deca-1,9-diene, a similar terminal diene, which yielded the corresponding diol in 91% yield under flow conditions.[1] |
| Stereochemistry | Syn-addition | The hydroboration reaction proceeds via a syn-addition of the H and B atoms across the double bond. |
Experimental Protocols
Materials:
-
This compound (97%)
-
9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
Part 1: Hydroboration of this compound
-
Inert Atmosphere: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reactant Addition: To the flask, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of 9-BBN: Slowly add a 0.5 M solution of 9-BBN in THF (2.2 eq) to the cooled solution of this compound via the dropping funnel over a period of 30-60 minutes. The slight excess of 9-BBN ensures complete reaction of both double bonds.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 4-6 hours to ensure the completion of the hydroboration.
Part 2: Oxidation of the Organoborane
-
Cooling: Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Base Addition: Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) (3.0 eq per equivalent of 9-BBN) to the stirred reaction mixture.
-
Oxidant Addition: While maintaining the temperature below 20 °C, slowly add 30% hydrogen peroxide (H₂O₂) (3.0 eq per equivalent of 9-BBN) dropwise. This step is exothermic, and careful control of the addition rate is crucial.
-
Oxidation Reaction: After the addition of hydrogen peroxide is complete, remove the ice bath and continue stirring the mixture at room temperature for at least 1 hour, or until the reaction is complete (can be monitored by TLC or GC analysis). The mixture may be gently warmed to 40-50 °C to ensure complete oxidation.
Part 3: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,6-octanediol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1,6-octanediol.
Mandatory Visualization
Caption: Experimental workflow for the hydroboration-oxidation of this compound.
References
Application Notes and Protocols for Catalytic Asymmetric Synthesis Using 1,5-Octadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic asymmetric synthesis methodologies utilizing 1,5-octadiene, a versatile and readily available starting material. The focus is on providing detailed experimental protocols, quantitative data for key transformations, and mechanistic insights to facilitate the application of these methods in research and development settings, particularly in the synthesis of chiral molecules for drug discovery and development.
Introduction
This compound is a non-conjugated diene that serves as a valuable C8 building block in organic synthesis. Its two olefinic moieties can be selectively functionalized through various catalytic transformations, leading to the formation of complex cyclic and acyclic molecules. In the realm of asymmetric synthesis, the development of chiral catalysts has enabled the conversion of achiral this compound into enantioenriched products with high stereocontrol. This opens up avenues for the efficient synthesis of chiral synthons, natural products, and pharmaceutical intermediates. This document details key catalytic systems, experimental procedures, and mechanistic pathways for the asymmetric functionalization of this compound and related substrates.
Key Asymmetric Transformations of 1,5-Dienes
Several classes of catalytic asymmetric reactions have been successfully applied to 1,5-dienes, including:
-
Intramolecular Hydroacylation: This powerful reaction involves the intramolecular addition of an aldehyde C-H bond across one of the double bonds, leading to the formation of cyclic ketones. The use of chiral rhodium catalysts has enabled highly enantioselective versions of this transformation.
-
Cycloisomerization: Transition metal catalysts, particularly those based on rhodium and palladium, can effect the intramolecular cyclization of 1,5-dienes to form various carbocycles, such as cyclopentanes and cyclohexenes, often with the creation of multiple stereocenters.
-
Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across a double bond. Asymmetric hydroboration, followed by oxidation, can lead to the formation of chiral alcohols.
Application Note 1: Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation
Objective: To synthesize chiral cyclic ketones from aldehyde-tethered 1,5-dienes via enantioselective intramolecular hydroacylation. While specific examples with this compound derivatives are not extensively documented in readily available literature, the following protocol is based on highly analogous systems, such as those derived from 1,5-hexadiene (B165246), and is expected to be adaptable.
Catalytic System
A cationic rhodium(I) complex with a chiral bisphosphine ligand, such as (S)-BINAP, is a highly effective catalyst for this transformation. The presence of a cocatalyst, like ZnBr₂, can enhance the reaction rate and selectivity.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric hydroacylation of a substrate analogous to a functionalized this compound, highlighting the efficiency and enantioselectivity of the rhodium-catalyzed system.
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product |
| 1 | Salicylaldehyde (B1680747) + 1,5-Hexadiene | [RhCl(C₈H₁₄)₂]₂ / (S)-BINAP / ZnBr₂ | 25 | 24 | 75 | 84 | iso-hydroacylated product[1] |
Note: This data is for 1,5-hexadiene and serves as a model for the expected reactivity of this compound derivatives.
Experimental Protocol: General Procedure for Asymmetric Intramolecular Hydroacylation
Materials:
-
Aldehyde-substituted 1,5-diene substrate (1.0 equiv)
-
[RhCl(C₈H₁₄)₂]₂ (0.05-0.10 equiv)
-
(S)-BINAP (0.10-0.20 equiv)
-
ZnBr₂ (0.10-0.20 equiv)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precursor, [RhCl(C₈H₁₄)₂]₂, the chiral ligand, (S)-BINAP, and the cocatalyst, ZnBr₂.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
To this solution, add the aldehyde-substituted 1,5-diene substrate.
-
Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral cyclic ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizations
Application Note 2: Palladium-Catalyzed Asymmetric Carbocyclization
Objective: To synthesize chiral cyclopentane (B165970) derivatives from this compound through an enantioselective carbocyclization reaction. Palladium-catalyzed reactions of this type are known for their high efficiency and stereoselectivity.
Catalytic System
A typical catalytic system consists of a palladium(0) source, such as Pd₂(dba)₃, and a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity.
Quantitative Data Summary
The following table provides representative data for a palladium-catalyzed asymmetric cyclization of a non-conjugated diene system, which serves as a model for the expected outcomes with this compound.
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1,6-enyne | Pd(OAc)₂ / Chiral Ligand | Toluene | 60 | 30 min | 85 | >99 |
Note: This data is for a related 1,6-enyne cyclization and illustrates the potential of Pd-catalysis for achieving high enantioselectivity in cyclizations of unsaturated systems.
Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Carbocyclization
Materials:
-
This compound or a functionalized derivative (1.0 equiv)
-
Aryl or vinyl halide/triflate (1.2 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (2.5-5 mol%)
-
Chiral phosphine ligand (e.g., a BINAP derivative) (5-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium precursor, the chiral phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes.
-
Add the this compound substrate and the aryl/vinyl halide/triflate to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for 12-48 hours, monitoring for completion by TLC or GC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Application Note 3: Asymmetric Hydroboration/Cyclization
Objective: To synthesize chiral cyclic alcohols from this compound via a tandem hydroboration/cyclization reaction. This approach can provide access to functionalized carbocycles with high stereocontrol.
Catalytic System
Cobalt or rhodium complexes with chiral bisphosphine ligands are effective catalysts for the asymmetric hydroboration/cyclization of 1,6-enynes, and these systems can be adapted for 1,5-dienes. Pinacolborane (HBpin) is a common boron source.
Quantitative Data Summary
The following table presents data for a cobalt-catalyzed asymmetric hydroboration/cyclization of a 1,6-enyne, which serves as a good model for the potential of this methodology with diene substrates.
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | O-tethered 1,6-enyne | Co(acac)₂ / Chiral Bisphosphine | THF | 25 | 12 | 95 | 99 |
Note: This data illustrates the high efficiency and enantioselectivity achievable in cobalt-catalyzed hydroboration/cyclization reactions.
Experimental Protocol: General Procedure for Asymmetric Hydroboration/Cyclization
Materials:
-
This compound (1.0 equiv)
-
Co(acac)₂ or Rhodium precursor (e.g., [Rh(COD)Cl]₂) (5 mol%)
-
Chiral bisphosphine ligand (e.g., a DuPhos or Josiphos derivative) (6 mol%)
-
Pinacolborane (HBpin) (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Oxidizing agent (e.g., H₂O₂, NaOH)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the metal precursor and the chiral bisphosphine ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes.
-
Add the this compound substrate to the catalyst solution.
-
Add the pinacolborane (HBpin) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by GC-MS for the formation of the boronate ester intermediate.
-
Upon completion of the cyclization, cool the reaction mixture to 0 °C.
-
Slowly add an aqueous solution of NaOH, followed by the careful dropwise addition of hydrogen peroxide (30% aq.).
-
Allow the mixture to warm to room temperature and stir for several hours until the oxidation is complete.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers, concentrate, and purify by flash column chromatography to obtain the chiral cyclic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis of the corresponding ester or urethane (B1682113) derivative.
Visualizations
References
Synthesis of Functionalized Heterocycles from 1,5-Octadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized heterocycles is a cornerstone of modern medicinal chemistry and drug development. These cyclic compounds, containing at least one heteroatom, are prevalent in a vast array of pharmaceuticals and biologically active molecules. 1,5-Octadiene, a readily available and inexpensive starting material, presents a versatile platform for the construction of diverse heterocyclic scaffolds. Its two olefinic bonds offer multiple reactive sites for tandem and cyclization reactions, enabling the efficient assembly of complex molecular architectures.
This document provides detailed application notes and protocols for the synthesis of functionalized nitrogen- and oxygen-containing heterocycles derived from this compound. The methodologies discussed focus on transition metal-catalyzed reactions, which offer high efficiency and selectivity.
Key Synthetic Strategies
Two primary strategies for the conversion of this compound into functionalized heterocycles are highlighted:
-
Tandem Hydroformylation-Reductive Amination: This powerful one-pot reaction sequence allows for the direct synthesis of N-substituted piperidines. The process involves the initial rhodium-catalyzed hydroformylation of both double bonds of this compound to form a dialdehyde (B1249045) intermediate. This intermediate is then subjected to in-situ reductive amination with a primary amine to yield the corresponding 3,4-divinylpiperidine derivative.
-
Palladium-Catalyzed Oxidative Cyclization: This strategy enables the synthesis of substituted tetrahydrofurans. In the presence of a palladium catalyst and an oxidant, this compound can undergo an intramolecular cyclization with the incorporation of a heteroatom from a nucleophile, such as water or an alcohol. This approach often proceeds with good diastereoselectivity, providing a direct route to functionalized oxygen heterocycles.
Application Notes
The heterocycles synthesized from this compound serve as valuable building blocks in drug discovery programs. The presence of vinyl groups in the 3 and 4 positions of the resulting piperidines and tetrahydrofurans offers handles for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Nitrogen-containing heterocycles, such as piperidines, are among the most common structural motifs in approved drugs, exhibiting a wide range of biological activities.[1] Oxygen-containing heterocycles like tetrahydrofurans are also key components of many natural products and pharmaceuticals.[2]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3,4-divinylpiperidine via Tandem Hydroformylation-Reductive Amination
This protocol is based on established methodologies for the hydroformylation-reductive amination of dienes.[3]
Reaction Scheme:
Materials:
-
This compound
-
Rhodium catalyst (e.g., Rh(acac)(CO)2)
-
Phosphine (B1218219) ligand (e.g., Triphenylphosphine)
-
Toluene (anhydrous)
-
Synthesis gas (CO/H2, 1:1 mixture)
-
Standard glassware for inert atmosphere reactions
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the rhodium catalyst and phosphine ligand in anhydrous toluene.
-
Add this compound and benzylamine to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with synthesis gas.
-
Pressurize the reactor to the desired pressure with the CO/H2 mixture.
-
Heat the reaction mixture to the specified temperature and stir for the designated time.
-
After cooling to room temperature, carefully vent the reactor.
-
Add sodium triacetoxyborohydride to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) |
| 1 | Rh(acac)(CO)2 | PPh3 | Toluene | 100 | 40 | 24 | Data not available for this compound. Yields for similar dienes are typically in the range of 60-80%. |
Note: Specific yield for the reaction with this compound is not explicitly reported in the reviewed literature. The provided range is an estimate based on analogous reactions.
Protocol 2: Synthesis of 3,4-Divinyltetrahydrofuran via Palladium-Catalyzed Oxidative Cyclization
This protocol is adapted from general procedures for the palladium-catalyzed oxidative cyclization of 1,5-dienes.[3]
Reaction Scheme:
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Oxidant (e.g., p-benzoquinone)
-
Solvent (e.g., Acetone (B3395972)/Water mixture)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in a mixture of acetone and water, add the palladium catalyst and the oxidant.
-
Stir the reaction mixture at room temperature or with gentle heating for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) |
| 1 | Pd(OAc)2 | p-Benzoquinone | Acetone/H2O | 25 | 48 | Data not available for this compound. Yields for similar dienes can range from 50-75%. | Typically favors the cis isomer. |
Note: Specific yield and diastereoselectivity for the reaction with this compound are not explicitly reported in the reviewed literature. The provided information is based on general outcomes for this reaction type.
Visualizations
Caption: Workflow for Tandem Hydroformylation-Reductive Amination.
Caption: Proposed Catalytic Cycle for Oxidative Cyclization.
References
Troubleshooting & Optimization
Technical Support Center: Improving Selectivity in 1,5-Octadiene Metathesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to selectivity in 1,5-octadiene metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary metathesis reactions involving this compound?
A1: this compound is a versatile substrate for several key metathesis reactions:
-
Ring-Closing Metathesis (RCM): While not a direct reaction of this compound itself, it is a common goal for dienes of similar structure to form cyclic products.[1][2]
-
Acyclic Diene Metathesis (ADMET): This involves the self-metathesis of this compound to form polyoctenamer and ethylene (B1197577). High substrate concentrations favor ADMET.[3]
-
Cross-Metathesis (CM): This reaction involves coupling this compound with another olefin to create new, valuable products. Controlling selectivity against homodimerization is a key challenge.[3][4]
-
Ethenolysis: This is the reverse of ADMET, where 1,5-cyclooctadiene (B75094) (a related C8 diene) is reacted with ethylene to produce 1,9-decadiene.[3] Similarly, ethenolysis of other internal olefins is a significant industrial process.[5]
Q2: What are the most common side reactions that decrease selectivity?
A2: The two most prevalent side reactions that compromise selectivity are:
-
Olefin Isomerization: The migration of the double bond along the carbon chain is a major issue, particularly with second-generation ruthenium catalysts.[6][7] This occurs via the formation of ruthenium-hydride species which can catalyze the isomerization process.[7][8][9]
-
Homodimerization: In cross-metathesis, each of the olefin partners can react with itself (homodimerize) instead of with the other partner, leading to a complex mixture of products and reducing the yield of the desired cross-product.[4][10]
Q3: Which families of catalysts are recommended for this compound metathesis?
A3: The choice of catalyst is critical for success. The most common families are ruthenium-based and molybdenum-based catalysts:
-
Grubbs Catalysts (First and Second Generation): Second-generation catalysts (G-II) are generally more active and have broader functional group tolerance but can be more prone to promoting isomerization at higher temperatures.[6][11]
-
Hoveyda-Grubbs Catalysts (Second Generation): These are often more stable and can offer improved selectivity.[1][2] Specific catalysts in this family, like M720 and M730, are recommended for general metathesis.[1]
-
Z-Selective Catalysts: For controlling the stereochemistry of the newly formed double bond, specialized catalysts are available. Molybdenum-based Schrock catalysts and specific ruthenium catalysts (e.g., Hoveyda Grubbs Catalyst® M2001, M2002) can provide high Z-selectivity.[1][12][13][14][15]
Q4: How can I suppress unwanted olefin isomerization?
A4: Isomerization can be suppressed through several methods:
-
Additives: Mild acids like acetic acid or hydrogen acceptors like 1,4-benzoquinone (B44022) can be added to the reaction mixture to quench the ruthenium-hydride species responsible for isomerization.[1][6]
-
Temperature Control: Running the reaction at the lowest effective temperature can significantly reduce the rate of catalyst decomposition into species that cause isomerization.[16]
-
Catalyst Selection: Choose a catalyst known to be less prone to forming hydride species.[16]
Troubleshooting Guide
Issue 1: Low yield of the desired cross-metathesis product due to significant homodimerization.
-
Question: My cross-metathesis reaction between this compound and another terminal olefin is producing large amounts of homodimers of both starting materials. How can I favor the formation of the cross-product?
-
Answer:
-
Adjust Stoichiometry: Often, selectivity in cross-metathesis can be improved by using a large excess of one of the reacting olefins.[10] Typically, the less sterically hindered or more reactive partner is used in excess.
-
Catalyst Choice: For sterically hindered substrates, a more active catalyst like Grubbs' second-generation or a specialized Hoveyda-Grubbs catalyst may be necessary to facilitate the cross-reaction over the slower homodimerization.[1][10]
-
Reaction Conditions: Ensure the reaction is performed under strictly inert conditions, as catalyst decomposition can lead to indiscriminate reactivity.[8][10]
-
Issue 2: The final product shows significant double bond isomerization.
-
Question: My NMR analysis shows that the double bonds in my product have migrated from their expected positions. What is causing this and how can I prevent it?
-
Answer: This is likely due to isomerization catalyzed by ruthenium-hydride species formed from the decomposition of the primary metathesis catalyst.[7][8]
-
Solution 1: Add an Inhibitor: Add a small quantity of an isomerization inhibitor. Mild acids such as acetic acid can prevent hydride formation.[1] Alternatively, a hydrogen acceptor like 1,4-benzoquinone has been shown to almost completely suppress the isomerization process with second-generation catalysts.[6]
-
Solution 2: Lower Reaction Temperature: Isomerization is often more pronounced at higher temperatures.[6] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature if possible).[16]
-
Solution 3: Judicious Catalyst Selection: First-generation Grubbs catalysts are sometimes less prone to isomerization than second-generation catalysts under certain conditions.
-
Issue 3: The metathesis reaction has low or no conversion.
-
Question: I have set up my reaction, but after several hours, analysis shows only starting material. What could be wrong?
-
Answer: Low or no conversion is typically due to catalyst deactivation or inhibition.
-
Ensure Inert Atmosphere: Ruthenium catalysts, while relatively robust, are susceptible to deactivation by oxygen, especially when in solution.[1][8] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen).
-
Verify Reagent and Solvent Purity: Impurities such as water, peroxides, or traces of acids/bases can deactivate the catalyst.[8] Use freshly purified and thoroughly degassed solvents. A common method for degassing is to bubble an inert gas through the solvent or use several "freeze-pump-thaw" cycles.[8][11]
-
Check Substrate Purity: The substrate itself must be free of catalyst poisons. Functional groups that can act as Lewis bases (e.g., unprotected amines, thiols, phosphines) can coordinate to the ruthenium center and inhibit catalysis.[8]
-
Confirm Catalyst Activity: Check the age and storage conditions of your catalyst. If in doubt, perform a test reaction with a reliable substrate (e.g., ring-closing of diethyl diallylmalonate) to confirm its activity.[8]
-
Issue 4: How can I achieve high Z-selectivity in my product?
-
Question: My application requires the Z-isomer of the metathesis product, but my reaction gives a mixture of E/Z isomers. How can I control the stereoselectivity?
-
Answer: Achieving high Z-selectivity requires specialized catalysts designed for this purpose.
-
Use Z-Selective Catalysts: Molybdenum- or tungsten-based Schrock catalysts, particularly monoaryloxide-pyrrolide (MAP) complexes, are highly effective for Z-selective metathesis.[12][15] Additionally, specific Z-selective ruthenium catalysts, such as the Hoveyda Grubbs Catalyst® M2001 and M2002, are commercially available.[1]
-
Optimize Reaction Conditions: For some catalytic systems, reaction parameters can influence stereoselectivity. For example, performing the reaction under reduced pressure has been shown to improve both yield and Z-selectivity in certain Mo-catalyzed reactions.[13]
-
Data Presentation: Catalyst & Additive Summary
Table 1: Catalyst Selection Guide for Diene Metathesis
| Catalyst Type | Common Examples | Key Characteristics & Applications | Typical Loading | Recommended Temp. |
| Grubbs I (G-I) | Grubbs' 1st Generation | Lower activity, less prone to isomerization, good for RCM.[11] | 1-5 mol% | 25-45 °C |
| Grubbs II (G-II) | Grubbs' 2nd Generation | High activity, broad functional group tolerance, but more prone to isomerization at elevated temperatures.[6][11] | 0.5-5 mol% | 25-60 °C |
| Hoveyda-Grubbs II | M720, M730 | High stability, initiate at room temperature, good for general CM.[1] | 1-5 mol% | 25-60 °C |
| Z-Selective Ru | M2001, M2002 | Provides high selectivity for cis-(Z)-alkenes in RCM and CM.[1] | 1-5 mol% | Varies |
| Z-Selective Mo/W | Schrock MAP Catalysts | Excellent Z-selectivity (>98%) and high activity, especially for terminal olefins.[12][13][14] | 1-5 mol% | 22 °C |
Table 2: Additives for Suppressing Isomerization
| Additive | Function | Typical Concentration | Reference |
| 1,4-Benzoquinone | Hydrogen acceptor, suppresses Ru-H formation. | Small quantity (e.g., 1-5 mol%) | [6] |
| Acetic Acid | Mild acid, prevents hydride formation. | Small quantity | [1] |
| Phosphorous Acid | Passivates residual metathesis catalysts. | Not specified | [16] |
Experimental Protocols
Protocol 1: General Procedure for Cross-Metathesis under an Inert Atmosphere
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Solvent Degassing: Deoxygenate the reaction solvent (e.g., dichloromethane, toluene) by bubbling with argon for 30 minutes or by performing three freeze-pump-thaw cycles.[8] Store the degassed solvent over molecular sieves under an inert atmosphere.
-
Reaction Setup: In a dry flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the partner olefin (1.0-3.0 eq) in the degassed solvent to a typical concentration of 0.1-0.5 M.
-
Catalyst Addition: Weigh the chosen metathesis catalyst (e.g., Grubbs II, 1-5 mol%) in a separate vial.[8] Add the solid catalyst to the stirred solution. Alternatively, dissolve the catalyst in a small amount of degassed solvent and add it via syringe. The reaction vessel should be under a positive pressure of inert gas throughout.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 40 °C). Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, ¹H NMR).[8]
-
Quenching and Work-up: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Ethenolysis of a Diene (e.g., 1,5-Cyclooctadiene)
-
Setup: Follow steps 1-3 from Protocol 1, using 1,5-cyclooctadiene as the substrate in a solvent like toluene.
-
Gas Delivery: Set up a gas inlet tube that allows for bubbling a slow, steady stream of ethylene gas through the reaction mixture. Ensure there is a proper outlet (e.g., to an oil bubbler) to prevent pressure buildup.
-
Catalyst Addition and Reaction: Add the catalyst (e.g., a Re₂O₇ on alumina (B75360) system or a suitable homogeneous catalyst) to the solution.[3] Heat the reaction to the desired temperature while maintaining the ethylene purge. The continuous flow of ethylene helps drive the reaction equilibrium towards the ethenolysis products.[2][3]
-
Monitoring and Work-up: Monitor and work up the reaction as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low selectivity issues.
Caption: Common pathways for metathesis catalyst deactivation.
Caption: Metathesis cycle versus the isomerization side pathway.
References
- 1. React App [pmc.umicore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. Ethenolysis Using Molybdenum or Tungsten Olefin Metathesis Catalysts | MIT Technology Licensing Office [tlo.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scholar.utc.edu [scholar.utc.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. web.mit.edu [web.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Z-Selective Metathesis – New Catalysts, New Opportunities - XiMo: Solution driven technology [ximo-inc.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Efficient 1,5-Octadiene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient polymerization of 1,5-octadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound polymerization?
A1: The polymerization of this compound, a non-conjugated diene, is typically achieved through coordination polymerization. The most common catalysts are transition metal complexes, including:
-
Ziegler-Natta Catalysts: Traditional heterogeneous catalysts, often based on titanium compounds co-catalyzed with alkylaluminum reagents.[1]
-
Metallocene Catalysts: Homogeneous catalysts, such as zirconocene, titanocene, and hafnocene complexes, are widely used.[2][3][4] These are often activated by a cocatalyst like methylaluminoxane (B55162) (MAO).[2]
-
Post-Metallocene Catalysts: These include rare-earth metal complexes (e.g., Scandium, Yttrium, Gadolinium) which can offer high activity and selectivity.[5]
-
Late Transition Metal Catalysts: Complexes of metals like Nickel and Palladium have also been explored for diene polymerization.[6]
The choice of catalyst significantly influences the polymer's microstructure, such as the degree of cyclization versus linear incorporation of the diene.[2]
Q2: What is cyclopolymerization and why is it important for this compound?
A2: Cyclopolymerization is a process where a non-conjugated diene, like this compound, undergoes an intramolecular cyclization step after the first double bond insertion, followed by intermolecular propagation. This results in a polymer chain containing cyclic repeating units. For α,ω-dienes such as 1,5-hexadiene (B165246) and 1,7-octadiene, this often leads to the formation of five or six-membered rings within the polymer backbone.[2][6] This is a critical reaction pathway as it avoids cross-linking that would occur if both double bonds reacted intermolecularly, leading to insoluble materials. The catalyst choice is crucial in directing the selectivity towards cyclization.[7]
Q3: How does the choice of cocatalyst affect the polymerization of this compound?
A3: The cocatalyst, or activator, plays a crucial role in generating the active catalytic species.
-
Methylaluminoxane (MAO): This is the most common cocatalyst for metallocene systems. It acts as an alkylating agent and a scavenger for impurities. The ratio of MAO to the transition metal catalyst is a critical parameter to optimize.[2]
-
Alkylaluminum Compounds: Trialkylaluminum compounds (e.g., triethylaluminum (B1256330) (TEA), triisobutylaluminum (B85569) (TIBA)) are often used with Ziegler-Natta catalysts and can also be employed as scavengers in metallocene systems.[1] Mixtures of activators can also be used to modify catalytic activity and polymer properties.[1]
-
Boron-based Activators: Activators like [Ph3C][B(C6F5)4] can be used to generate cationic active species with weakly coordinating anions, often leading to very high catalyst activities.[5]
The type and concentration of the cocatalyst can significantly impact catalyst activity, polymer molecular weight, and molecular weight distribution.[8]
Troubleshooting Guide
Problem 1: Low or No Polymer Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the catalyst and cocatalyst are fresh and have been stored under an inert atmosphere to prevent deactivation.[9] Consider preparing a new batch of catalyst/cocatalyst solution. |
| Presence of Impurities | Monomers and solvents must be rigorously purified to remove inhibitors like water, oxygen, or other polar compounds. Pass solvents and monomers through activated alumina (B75360) or other appropriate purification columns.[9] |
| Incorrect Catalyst/Cocatalyst Ratio | The optimal ratio is catalyst-dependent. For metallocenes, a large excess of MAO is often required.[9] Perform a series of small-scale reactions to determine the optimal ratio for your specific system. |
| Suboptimal Temperature | Polymerization temperature affects both catalyst activity and stability. Low temperatures may lead to very slow reaction rates, while high temperatures can cause catalyst decomposition.[4][9] Investigate a range of temperatures to find the optimum for your catalyst system. |
Problem 2: Low Molecular Weight of the Resulting Polymer
| Potential Cause | Recommended Solution |
| Chain Transfer Reactions | Chain transfer to monomer, cocatalyst (e.g., alkylaluminum), or impurities can limit chain growth.[10] Reduce the concentration of the chain transfer agent. For instance, lower the cocatalyst concentration or further purify the monomer and solvent. |
| High Polymerization Temperature | Higher temperatures often increase the rate of chain transfer and termination reactions relative to propagation.[4] Running the polymerization at a lower temperature may increase the molecular weight. |
| Incorrect Monomer/Catalyst Ratio | A higher monomer-to-catalyst ratio generally leads to higher molecular weight polymers. Ensure accurate measurement and control of reactant concentrations. |
| Side Reactions | Unwanted side reactions can terminate polymer chains prematurely.[10] Analyze the polymer end groups by NMR to identify potential termination pathways and adjust reaction conditions accordingly. |
Problem 3: Formation of Insoluble Gel (Cross-linking)
| Potential Cause | Recommended Solution |
| Intermolecular Polymerization | If both double bonds of this compound react with different growing chains, cross-linking will occur. This is favored at high monomer concentrations. |
| Inefficient Cyclization | The chosen catalyst may not be efficient at promoting the intramolecular cyclization step. |
| High Polymerization Temperature | Increasing the polymerization temperature can sometimes diminish cross-linking.[2] |
Catalyst Performance Data
The selection of the catalyst system is critical for achieving high efficiency and desired polymer properties. Below is a summary of representative data for diene polymerization using various catalyst systems.
| Catalyst System | Monomer | Activity (g·mol⁻¹·h⁻¹) | Selectivity | Molecular Weight (Mw, g·mol⁻¹) | Polydispersity (Mw/Mn) | Reference |
| PNP-Sc complex/[Ph3C][B(C6F5)4]/AliBu3 | Isoprene (IP) | 3.5 x 10⁵ | 99% cis-1,4 | 13.2 x 10⁴ | 1.74 | [5] |
| PNP-Gd complex/[Ph3C][B(C6F5)4]/AliBu3 | Isoprene (IP) | 2.9 x 10⁵ | 98% cis-1,4 | 10.1 x 10⁴ | 1.43 | [5] |
| Et[Ind]₂ZrCl₂/MAO | Ethylene/1,7-Octadiene | - | Cyclization depends on catalyst | - | - | [2] |
| Cp₂ZrCl₂/MAO | Ethylene/1,5-Hexadiene | > 10⁶ ( g/mol Ti·h·atm) | Cyclization to 1,3-cyclopentane rings | - | - | [2] |
Note: Data for this compound homopolymerization is limited in the provided search results; the table includes data for related dienes to illustrate typical performance metrics.
Experimental Protocols
General Protocol for this compound Polymerization using a Metallocene/MAO System
1. Reagent Preparation:
-
Solvent Purification: Dry toluene (B28343) by passing it through activated alumina columns under a nitrogen atmosphere.
-
Monomer Purification: Purify this compound by stirring over calcium hydride for 24 hours, followed by vacuum distillation. Store under an inert atmosphere.
-
Catalyst Solution: Prepare a stock solution of the metallocene catalyst (e.g., Cp₂ZrCl₂) in dry toluene.
-
Cocatalyst Solution: Prepare a stock solution of methylaluminoxane (MAO) in dry toluene.
2. Polymerization Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer and ensure it is thoroughly dried and purged with nitrogen or argon.
-
Charging the Reactor: Charge the reactor with a specific volume of dry toluene and the purified this compound monomer under an inert atmosphere.
-
Initiation: Equilibrate the reactor to the desired polymerization temperature (e.g., 50°C).[2] Inject the MAO solution, followed by the metallocene catalyst solution to initiate the polymerization.
-
Reaction: Allow the reaction to proceed for the desired time, maintaining constant temperature and stirring.
-
Termination: Quench the reaction by adding a small amount of acidified methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash it repeatedly with methanol, and dry it in a vacuum oven to a constant weight.[8]
3. Characterization:
-
Molecular Weight: Determine the weight-average molecular weight (Mw) and polydispersity (Mw/Mn) by Gel Permeation Chromatography (GPC).[2][8]
-
Microstructure: Analyze the polymer microstructure, including the degree of cyclization, using ¹³C NMR spectroscopy.[4][8]
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound polymerization.
Caption: Troubleshooting workflow for low polymer yield.
Caption: Competing pathways in this compound polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Side Reactions in the Cyclization of 1,5-Octadiene
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions that may occur during the cyclization of 1,5-octadiene. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cyclization of this compound?
A1: The most prevalent side reactions include the formation of various structural isomers through competing cyclization pathways (e.g., 5-exo vs. 6-endo cyclization), polymerization, and intermolecular reactions, especially at high concentrations. Product instability under acidic conditions can also lead to decomposition.[1]
Q2: Why am I getting a mixture of products instead of the desired bicyclic compound?
A2: The formation of multiple products is often due to competing cyclization pathways. The carbocation intermediate formed during acid-catalyzed cyclization can be trapped through different intramolecular routes, leading to a mixture of bicyclic skeletons.[1] The choice of catalyst and reaction conditions can influence the selectivity of the reaction.
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields can stem from several factors. These include an insufficiently acidic catalyst that fails to initiate cyclization, a reaction temperature that is too low to overcome the activation energy, or the presence of basic impurities that neutralize the catalyst.[1] Additionally, the desired product might be unstable under the reaction conditions and could be decomposing.
Q4: I am observing significant amounts of polymer in my reaction. How can I prevent this?
A4: Polymerization is a common intermolecular side reaction, which is favored at high concentrations of the starting material. Running the reaction under high dilution conditions can disfavor these intermolecular processes.[1] Excessively strong acid catalysts and high reaction temperatures can also promote polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently acidic catalyst. 2. Low reaction temperature. 3. Presence of basic impurities.[1] | 1. Screen a range of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., SnCl₄, AlCl₃). 2. Gradually increase the reaction temperature in 10-20°C increments. 3. Ensure all reagents and solvents are purified and dry. |
| Formation of Multiple Products | 1. Competing cyclization pathways (e.g., 5-exo vs. 6-endo). 2. Isomerization of the product. | 1. Experiment with different catalysts to favor the desired pathway. For instance, metallocene catalysts may show a higher tendency for cyclization compared to Ziegler-Natta catalysts in certain contexts.[2] 2. Optimize reaction time and temperature to minimize product isomerization. |
| Product Decomposition | 1. The product is sensitive to acidic conditions.[1] 2. Harsh workup procedure. | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid high temperatures during solvent removal.[1] |
| Polymerization | 1. High concentration of starting material. 2. Excessively strong acid catalyst.[1] 3. High reaction temperature. | 1. Conduct the reaction at a lower concentration (high dilution). 2. Switch to a milder acid catalyst. 3. Determine the minimum temperature required for a reasonable reaction rate. |
Quantitative Data on Product Distribution
The following table summarizes computational data on the relative free energies and activation barriers for competing pathways in the cyclization of a related 1,6-diene, which can provide insights into the cyclization of this compound.
| Reaction Step | Pathway | Activation Barrier (ΔG‡298, kcal/mol) | Relative Free Energy (ΔG298, kcal/mol) |
| 5-exo Cyclization | 5-exo | ~1.6 | - |
| 6-endo Cyclization | 6-endo | ~12.8 | - |
| Cyclopropanation | 5-exo vs. 6-endo | 1.86 (difference) | 0.12 (difference in TS) |
| Data extracted from a computational study on 7-methyl-octa-1,6-diene.[3] |
Experimental Protocols
Acid-Catalyzed Cyclization of a 1,5-Diene (General Protocol)
This protocol is a general procedure and may require optimization for this compound.
Materials:
-
This compound
-
Glacial acetic acid
-
n-Pentane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid to make an approximately 0.2 M solution.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the products with n-pentane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the products by preparative gas-liquid chromatography or column chromatography on silica (B1680970) gel.[1]
Visualizations
Troubleshooting Workflow for this compound Cyclization
Caption: Troubleshooting workflow for addressing common issues in this compound cyclization.
Reaction Pathways in the Cyclization of this compound
Caption: Competing reaction pathways in the cyclization of this compound.
References
Technical Support Center: Purification of 1,5-Octadiene Reaction Products
Welcome to the technical support center for the purification of 1,5-octadiene reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of derivatives from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude reaction products of this compound?
A1: Crude products from reactions involving this compound typically contain a variety of impurities stemming from the synthetic process. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual this compound or other reagents.
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Byproducts: These are often structurally similar to the desired product and can include isomers (positional or geometric), oligomers, or polymers formed through side reactions.
-
Catalyst Residues: Depending on the reaction, this can include homogeneous or heterogeneous catalysts. For example, residual metals like palladium or ruthenium are common in cross-coupling or metathesis reactions.
-
Residual Solvents: Solvents used in the synthesis and workup may be present in the crude product.
Q2: How do I choose the most effective purification technique for my this compound derivative?
A2: The choice of purification method depends on the physical and chemical properties of your target compound, its thermal stability, the scale of the reaction, and the nature of the impurities.[1][2] For multi-gram quantities of a solid product, recrystallization is often a good choice, while for smaller quantities or oils, chromatography is generally safer.[1] Distillation is suitable for thermally stable liquids with boiling points under 350 amu on a multi-gram scale.[1]
Q3: My primary challenge is separating isomers (e.g., cis/trans or positional isomers). What are the most effective methods?
A3: Separating isomers of this compound derivatives can be challenging due to their similar physical properties.[3]
-
Fractional Distillation: This can be effective if the isomers have a sufficient difference in their boiling points.[2]
-
Preparative Gas Chromatography (pGC): This technique offers high resolution and is ideal for separating volatile isomers that are difficult to separate by distillation.[4][5]
-
Argentation Chromatography: This method is highly effective for separating cis/trans isomers. It uses silica (B1680970) gel impregnated with silver nitrate, where the silver ions interact differently with the pi-bonds of the isomers, allowing for separation.[5]
-
Extractive Distillation: This involves using a solvent that alters the relative volatilities of the components, facilitating separation by distillation.[3][6]
Q4: How can I effectively remove residual metal catalysts from my product?
A4: Removing homogeneous catalysts is a critical step to ensure product purity and stability.
-
Aqueous Washes: For acid or base-sensitive products, washing with a dilute solution of sodium bicarbonate or ammonium (B1175870) chloride can help remove some catalysts.[7]
-
Extraction: Liquid-liquid extraction can be used to pull the product into an organic solvent, leaving the aqueous-soluble catalyst behind.[7]
-
Chromatography: Filtering the reaction mixture through a plug of silica, alumina, or diatomaceous earth can effectively adsorb polar catalyst residues.[7]
-
Specialized Scavengers: For certain metal catalysts (e.g., Palladium), specialized resins or reagents that chelate the metal can be used for efficient removal.
Troubleshooting Guide
Q1: I performed a vacuum distillation, but my product is still impure. What could be the issue?
A1: Several factors could lead to an impure distillate:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points. Consider using a longer column or one with more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Incorrect Pressure: The vacuum may not be low enough, causing the compound to boil at a temperature where it is not stable, leading to decomposition. Ensure all joints are properly sealed and the vacuum pump is functioning correctly.
-
Co-distillation: An impurity may be forming an azeotrope with your product, causing them to distill together. In this case, an alternative purification method like chromatography is necessary.
Q2: My product is an oil and attempts at recrystallization have failed. What are my options?
A2: Purifying non-crystalline oils requires alternative techniques.[1]
-
Column Chromatography: This is the most common and versatile method for purifying oils. A wide range of stationary phases (silica, alumina, C18) and solvent systems can be employed to separate the desired product from impurities.[1][8]
-
Distillation: If the oil is thermally stable and has a boiling point below ~200 °C (at atmospheric or reduced pressure), distillation (simple, fractional, or Kugelrohr) is a viable option, especially for larger quantities.[1]
Q3: I am running a silica gel column, but two components have very similar Rf values and are co-eluting. How can I improve the separation?
A3:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Using a shallower gradient or an isocratic elution with a solvent system that provides a larger difference in Rf values can improve separation.
-
Change the Stationary Phase: If silica gel (a polar, acidic support) is not effective, try a different stationary phase. Alumina (which can be acidic, neutral, or basic) or reverse-phase silica (C18) may offer different selectivity.
-
Reduce the Load: Overloading the column is a common cause of poor separation. Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the stationary phase weight).
Q4: My yield after purification is significantly lower than expected. Where could I have lost my product?
A4: Product loss can occur at several stages:
-
Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[9] Ensure you use the minimum amount of near-boiling solvent for dissolution.[9] Additionally, ensure the rinsing solvent is ice-cold to minimize redissolving the crystals.[9][10]
-
Chromatography: The compound may be irreversibly adsorbed onto the stationary phase, especially if it is unstable on silica or alumina. Performing a TLC analysis beforehand can help predict this. Product can also be lost if fractions are not collected and analyzed carefully.
-
Distillation: Thermal decomposition can occur if the compound is heated for too long or at too high a temperature. Product can also be physically lost in the distillation apparatus (the "hold-up" volume).
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1002-34-2 | C₈H₁₄ | 110.20 | ~122 |
| trans-1,5-Octadiene | 7642-09-3 | C₈H₁₄ | 110.20 | N/A |
| 1,5-Octadien-3-ol | 83861-74-9 | C₈H₁₄O | 126.20 | 185 - 186 |
| (Z)-1,5-Octadien-3-one | 65767-22-8 | C₈H₁₂O | 124.18 | N/A |
Data sourced from PubChem and other chemical suppliers.[11][12][13][14]
Table 2: Selection of Purification Technique
| Product State | Quantity | Key Challenge | Primary Method | Secondary/Alternative Method |
| Solid | > 1 g | General Impurities | Recrystallization[8] | Column Chromatography |
| Solid | < 1 g | General Impurities | Column Chromatography | Preparative TLC |
| Liquid/Oil | > 1 g | Different Boiling Points | Fractional Distillation[2] | Column Chromatography |
| Liquid/Oil | Any | Similar Boiling Points | Column Chromatography[1] | Preparative GC[4] |
| Liquid/Oil | Any | Isomer Separation | Preparative GC[5] | Argentation Chromatography |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is adapted for a thermally stable liquid product with a boiling point >150 °C at atmospheric pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are clean and properly sealed with vacuum grease.
-
Sample Loading: Place the crude liquid product into the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level.
-
Heating: Begin heating the flask gently using a heating mantle. Stir the liquid if using a stir bar.
-
Equilibration: Allow the vapor to slowly rise through the column. An equilibrium between the liquid and vapor phases will be established, indicated by a stable temperature reading at the distillation head.
-
Fraction Collection: Collect the distillate in fractions. Record the temperature range and pressure for each fraction. Typically, a small forerun containing volatile impurities is collected first, followed by the main product fraction at a stable boiling point, and finally a tail fraction.
-
Analysis: Analyze the purity of each fraction using an appropriate technique like GC or NMR to identify the fractions containing the pure product.
Protocol 2: Flash Column Chromatography
This is a rapid method for purifying compounds based on their polarity.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good separation of your desired compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent). Carefully apply the solution to the top of the column. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Carefully add the eluent to the column. Using positive pressure (from a pump or inert gas), push the solvent through the column at a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
This protocol is for the purification of solid products.[15][16]
-
Solvent Selection: Find a suitable solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[15] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[15]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring or swirling.[10][15] Continue adding small portions of hot solvent until the solid just dissolves.[10]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[15] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[15]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[10]
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. US5262015A - Separation of octene-1 from its isomers by azeotropic and extractive distillation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5154802A - Separation of unsaturated hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. 1,trans-5-octadiene [webbook.nist.gov]
- 12. This compound | C8H14 | CID 524697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (Z)-1,5-octadien-3-one, 65767-22-8 [thegoodscentscompany.com]
- 14. 1,5-octadien-3-ol, 83861-74-9 [thegoodscentscompany.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
Technical Support Center: Staudinger Reaction with Dienes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Staudinger reaction on substrates containing dienes.
Frequently Asked Questions (FAQs)
Q1: Will the phosphine (B1218219) reagent react with my diene under Staudinger reaction conditions?
Generally, no. The Staudinger reaction is known for its high chemoselectivity. Triphenylphosphine (B44618) is a soft nucleophile and is unlikely to react with an unactivated diene under the mild, thermal conditions typically used for the Staudinger reduction (room temperature to mild heating). The primary reaction pathway is the highly favorable reaction of the phosphine with the azide (B81097).
Q2: Can the intermediate aza-ylide (iminophosphorane) react with the diene moiety in my molecule?
While aza-ylides are reactive intermediates, an intramolecular reaction with a diene is not a commonly reported side reaction under standard Staudinger reduction conditions (i.e., when the reaction is quenched with water to produce the amine). The hydrolysis of the aza-ylide to the amine and phosphine oxide is typically a rapid process.[1][2] However, in the absence of a trapping agent like water (i.e., under aza-Wittig conditions), the aza-ylide could potentially participate in cycloaddition reactions, although this is more common with activated dienophiles.
Q3: Does the electronic nature of the diene (electron-rich vs. electron-poor) affect the Staudinger reaction?
There is limited direct evidence to suggest that the electronic properties of a diene significantly impact a nearby Staudinger reaction. The reaction's primary driving force is the formation of the strong phosphorus-oxygen double bond in the phosphine oxide byproduct.[1] However, highly electron-deficient dienes might be more susceptible to side reactions in general, though not necessarily with the phosphine itself under standard Staudinger conditions.
Q4: I am observing low yields of my desired amine. What are the common causes?
Low yields in a Staudinger reaction with a diene-containing substrate can stem from several factors, many of which are general to the Staudinger reaction itself:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting azide.
-
Issues with reagents: Ensure the phosphine reagent is of high purity and the azide starting material is fully formed and pure.
-
Hydrolysis of the aza-ylide: Insufficient water for the hydrolysis step can lead to the accumulation of the aza-ylide intermediate and incomplete conversion to the amine.
-
Side reactions of the azide: Azides can be sensitive molecules. Ensure the reaction conditions are not promoting decomposition of your starting material.
-
Purification losses: The primary amine product may be difficult to separate from the triphenylphosphine oxide byproduct, leading to apparent low yields.
Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my diene-containing amine?
The removal of triphenylphosphine oxide is a common challenge in Staudinger reactions. Several strategies can be employed:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system. It is poorly soluble in nonpolar solvents like hexane (B92381) and diethyl ether.[3][4]
-
Chromatography: Flash column chromatography is a standard method for purification. A solvent system that provides good separation between your more polar amine and the triphenylphosphine oxide should be used.
-
Acid-base extraction: If your diene-containing amine has a basic nitrogen, you can perform an acid-base extraction. Dissolve the crude reaction mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving the triphenylphosphine oxide in the organic layer. The aqueous layer can then be basified and the amine extracted back into an organic solvent.[3]
-
Precipitation with metal salts: Triphenylphosphine oxide can form complexes with metal salts like zinc chloride, which then precipitate from solution.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of the starting azide | Inactive phosphine reagent | Use freshly purchased or purified triphenylphosphine. |
| Low reaction temperature | Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | |
| Steric hindrance around the azide | Increase reaction time and/or temperature. Consider using a less sterically hindered phosphine like tri-n-butylphosphine. | |
| Formation of multiple products | Aza-Wittig side reaction with a carbonyl group | If your molecule contains a carbonyl group, ensure sufficient water is present for rapid hydrolysis of the aza-ylide. |
| Decomposition of starting material or product | Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if your substrate is air-sensitive. | |
| Difficulty in purifying the amine product | Co-elution with triphenylphosphine oxide | Optimize chromatographic conditions. Consider using a different solvent system or a different stationary phase. |
| Emulsion formation during acid-base extraction | Use brine to break up emulsions. Centrifugation can also be effective. | |
| Product is not basic enough for effective extraction | Consider derivatizing the amine to facilitate purification, followed by deprotection. |
Experimental Protocols
General Protocol for Staudinger Reduction of an Azide with a Diene Moiety
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the azide-containing diene (1.0 equiv).
-
Solvent: Dissolve the starting material in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of THF and water.
-
Reagent Addition: Add triphenylphosphine (1.1-1.2 equiv) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting azide. The reaction is often complete within a few hours. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture to ensure complete hydrolysis of the iminophosphorane.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can then be purified using one of the methods described in the FAQs (crystallization, chromatography, or acid-base extraction) to separate the desired amine from the triphenylphosphine oxide byproduct.
-
Protocol for Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times).
-
Separation: Combine the aqueous layers. The triphenylphosphine oxide will remain in the organic layer, which can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and basify by the slow addition of a base, such as 2M NaOH or saturated NaHCO₃ solution, until the pH is >10.
-
Product Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Visualizations
Caption: Troubleshooting flowchart for the Staudinger reaction with dienes.
Caption: General workflow for the Staudinger reaction and purification.
References
Technical Support Center: Preventing Isomerization of 1,5-Octadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of 1,5-octadiene during chemical reactions. Isomerization, the process by which this compound rearranges to form other isomers, particularly more stable conjugated dienes, can lead to undesired side products, reduced yields, and complex purification challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is isomerization of this compound and why is it a problem?
A1: Isomerization of this compound is a chemical process where the double bonds migrate to new positions within the carbon chain. This typically results in the formation of more thermodynamically stable isomers, such as 1,4-octadiene, 2,4-octadiene, or other conjugated systems. This is problematic in synthesis as it introduces impurities that are often difficult to separate from the desired product, thereby reducing the overall yield and purity of the target molecule.
Q2: What are the primary causes of this compound isomerization?
A2: The isomerization of this compound can be induced by several factors:
-
Heat: Elevated temperatures provide the activation energy for double bond migration.
-
Transition Metal Catalysts: Many catalysts, particularly those based on ruthenium, rhodium, and palladium, can form metal hydride species that actively catalyze the isomerization process.
-
Acidic or Basic Conditions: The presence of acidic or basic impurities or reagents can promote isomerization through protonation/deprotonation mechanisms.
-
Light: Exposure to UV light can sometimes induce photochemical isomerization.
Q3: What are the common isomeric byproducts of this compound?
A3: Common isomers formed from this compound include various conjugated and non-conjugated dienes. The most prevalent byproducts are typically conjugated dienes due to their higher stability. Examples include 1,3-octadiene, 2,4-octadiene, and 1,4-octadiene. Cycloisomerization to form five-membered rings like methylenecyclopentane (B75326) derivatives can also occur under certain catalytic conditions.
Q4: How can I detect if isomerization has occurred in my reaction?
A4: Isomerization can be detected using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Isomers will have the same mass but different retention times. The appearance of new peaks with the same mass-to-charge ratio as your product is a strong indication of isomerization.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying isomers. Isomerization will lead to new signals in the olefinic region of the spectrum, and changes in the splitting patterns and chemical shifts of the alkyl protons.[1][3] For instance, the formation of conjugated dienes will result in characteristic downfield shifts of the olefinic protons.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Significant formation of conjugated diene byproducts (e.g., 2,4-octadiene) detected by GC-MS or NMR. | Catalyst-Induced Isomerization: The transition metal catalyst (e.g., Grubbs catalyst) is promoting double bond migration. This is often due to the formation of active metal hydride species. | 1. Add an Isomerization Inhibitor: Introduce a small amount of an inhibitor such as 1,4-benzoquinone (B44022) (typically 5-10 mol%) to the reaction mixture. Benzoquinone is effective at quenching the ruthenium hydride species responsible for isomerization.[4] 2. Choose a More Stable Catalyst: Consider using a catalyst that is less prone to decomposition into isomerization-active species. 3. Lower Catalyst Loading: Use the minimum effective amount of catalyst to reduce the concentration of potential isomerization-promoting species. |
| High Reaction Temperature: Elevated temperatures provide the necessary energy for the thermodynamically favored isomerization to occur. | 1. Reduce Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to heat. | |
| Presence of Acidic or Basic Impurities: Trace amounts of acid or base on glassware or in solvents can catalyze isomerization. | 1. Use High-Purity Reagents and Solvents: Ensure all solvents are freshly distilled and reagents are of high purity. 2. Thoroughly Clean Glassware: Use acid-washed and oven-dried glassware to remove any residual acidic or basic contaminants. | |
| Low yield of the desired product with a complex mixture of unidentified isomers. | Prolonged Reaction Time: Extended reaction times increase the likelihood of side reactions, including isomerization. | 1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and determine the optimal endpoint. 2. Quench the Reaction Promptly: Once the desired conversion is reached, quench the reaction to deactivate the catalyst and prevent further transformations. |
| Inappropriate Work-up Procedure: The work-up conditions (e.g., exposure to acid or base, high temperatures during solvent removal) may be causing isomerization. | 1. Use Neutral Quenching and Washing Agents: Quench the reaction with a neutral reagent and wash with neutral solutions like brine.[1] 2. Low-Temperature Solvent Removal: Use a rotary evaporator with a low-temperature water bath (≤ 30 °C) to remove the solvent.[1] | |
| Formation of cyclic byproducts (e.g., methylenecyclopentane derivatives). | Catalyst-Mediated Cycloisomerization: Certain ruthenium and palladium catalysts can promote the cycloisomerization of dienes.[5][6] | 1. Catalyst Selection: Screen different catalysts to find one that favors the desired reaction pathway over cycloisomerization. 2. Ligand Modification: In some cases, modifying the ligands on the metal catalyst can alter its selectivity and suppress cycloisomerization. |
Quantitative Data on Isomerization Prevention
The following table summarizes the effectiveness of 1,4-benzoquinone in preventing olefin isomerization during acyclic diene metathesis (ADMET) polymerization.
| Catalyst | Additive (mol %) | Degree of Isomerization (%) | Reference |
| Ruthenium-based catalyst C1 | None | 36.3 | [4] |
| Ruthenium-based catalyst C1 | 1,4-Benzoquinone | 0.7 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Cross-Metathesis of this compound with Isomerization Suppression
This protocol describes a general method for performing a cross-metathesis reaction with this compound while minimizing isomerization.
Materials:
-
This compound
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Cross-metathesis partner (alkene)
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Grubbs II catalyst (or other suitable ruthenium catalyst)
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1,4-Benzoquinone
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Anhydrous, degassed dichloromethane (B109758) (DCM)
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Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the flask, add anhydrous and degassed DCM. Then, add the this compound and the cross-metathesis partner.
-
Additive Introduction: Add 1,4-benzoquinone (5-10 mol % relative to the catalyst) to the reaction mixture and stir until it is fully dissolved.
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Catalyst Addition: In a glovebox or under a positive flow of inert gas, weigh the ruthenium catalyst (typically 0.5-2 mol %) and add it to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature, or slightly elevated temperature if necessary. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or NMR.
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Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to isolate the desired product.
Protocol 2: Analytical Method for Detecting Isomerization by GC-MS
This protocol provides a general method for analyzing a reaction mixture to identify and quantify the isomerization of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injector Temperature: 250 °C.
-
Detector (MS): Electron ionization (EI) source.
Procedure:
-
Sample Preparation: Take an aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Look for other peaks with the same molecular ion (m/z = 110 for C8H14) but different retention times. These are potential isomers.[7][8]
-
Compare the mass spectra of the potential isomer peaks with library data or known standards to identify them (e.g., 1,4-octadiene, 2,4-octadiene).
-
Quantify the relative amounts of this compound and its isomers by comparing their peak areas in the chromatogram.
-
Visualizing Reaction Pathways and Workflows
Caption: Ruthenium-catalyzed isomerization pathway of this compound and its inhibition.
Caption: Experimental workflow for minimizing this compound isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Same mass, different retention time. Isomers? - Chromatography Forum [chromforum.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Studying and Suppressing Olefin Isomerization Side Reactions During ADMET Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes Leading to exo-Methylenecyclopentanes: Unprecedented Cycloisomerization Mechanism Involving Ruthenacyclopentane(hydrido) Intermediate [organic-chemistry.org]
- 7. research.tue.nl [research.tue.nl]
- 8. 1,4-Octadiene [webbook.nist.gov]
Technical Support Center: Strategies to Control Stereochemistry in 1,5-Octadiene Additions
Welcome to the Technical Support Center for controlling stereochemistry in 1,5-octadiene additions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in controlling stereochemistry during additions to this compound?
The main challenges lie in achieving high levels of both diastereoselectivity and enantioselectivity. For intramolecular cyclization reactions, the flexible nature of the this compound substrate can lead to the formation of multiple stereoisomers. Key factors influencing the stereochemical outcome include the choice of catalyst, the nature of the solvent, the reaction temperature, and the substitution pattern on the diene.
Q2: How does the choice of catalyst influence the stereochemical outcome?
The catalyst plays a pivotal role in determining the stereoselectivity of the reaction. Chiral catalysts, in particular, are essential for achieving high enantioselectivity.
-
Lewis Acid Catalysts: Chiral Lewis acids can coordinate to the diene or a functional group on the substrate, creating a rigid and asymmetric transition state that favors the formation of one enantiomer over the other.
-
Transition Metal Catalysts: Palladium and rhodium complexes are commonly used. The chiral ligand coordinated to the metal center is crucial for inducing asymmetry. The steric and electronic properties of the ligand dictate the facial selectivity of the addition. For instance, in palladium-catalyzed reactions, the choice of a chiral phosphine (B1218219) ligand can lead to high enantiomeric excess.
Q3: What is the role of the solvent and temperature in controlling stereoselectivity?
Solvent and temperature are critical reaction parameters that can be tuned to optimize stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different stereoisomers. Non-coordinating solvents often lead to higher selectivity by promoting a more organized transition state.
-
Temperature: Lowering the reaction temperature generally increases stereoselectivity. This is because the difference in activation energies between the diastereomeric or enantiomeric transition states becomes more significant at lower temperatures, favoring the pathway with the lower energy barrier.
Q4: My reaction is producing a mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Poor diastereoselectivity is often due to a lack of facial selectivity during the formation of new stereocenters. To improve the d.r., consider the following:
-
Substrate Control: Introducing a bulky substituent on the this compound backbone can create a steric bias, favoring the approach of reagents from the less hindered face.
-
Catalyst Control: As mentioned, the catalyst can create a chiral environment that favors one diastereomeric outcome. Screening different catalysts and ligands is a key optimization step.
-
Reaction Conditions: Systematically screen solvents and temperatures. A lower temperature is often a good starting point for improving diastereoselectivity.
Q5: I am observing low enantiomeric excess (e.e.) in my asymmetric addition. What are the likely causes and solutions?
Low enantioselectivity points to issues with the chiral catalyst or the reaction conditions.
-
Sub-optimal Catalyst/Ligand: The chosen chiral ligand may not be a good match for the substrate. It is advisable to screen a library of chiral ligands to find the one that provides the best induction.
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Catalyst Deactivation: The catalyst may be decomposing or being inhibited over the course of the reaction. Ensure anhydrous and inert conditions, and consider increasing the catalyst loading if deactivation is suspected.
-
Incorrect Temperature: The reaction may be running at too high a temperature, which can erode enantioselectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Intramolecular Cyclization
| Potential Cause | Troubleshooting Suggestion |
| Flexible Transition State | Lower the reaction temperature to favor the more ordered, lower-energy transition state. |
| Non-optimal Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). |
| Ineffective Catalyst | If using a catalyst, screen different Lewis acids or transition metal complexes to find one that imparts greater facial bias. |
| Steric Factors | If possible, modify the substrate to include a bulky directing group that can block one face of the diene. |
Issue 2: Low Enantiomeric Excess in Asymmetric Addition
| Potential Cause | Troubleshooting Suggestion |
| Ineffective Chiral Ligand | Screen a diverse set of chiral ligands with different steric and electronic properties. |
| Catalyst Inhibition or Decomposition | Ensure strict anhydrous and inert reaction conditions. Use freshly purified reagents and solvents. Consider a higher catalyst loading. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance enantioselectivity. |
| Racemization of Product | The product may be racemizing under the reaction conditions. Analyze the e.e. at different reaction times to check for this possibility. If observed, try to shorten the reaction time or use milder conditions. |
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the stereoselectivity of this compound additions and related cyclizations.
Table 1: Effect of Catalyst and Ligand on Enantioselectivity in a Model Asymmetric Addition to a 1,5-Diene
| Entry | Catalyst | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | Pd(OAc)₂ | (R)-BINAP | Toluene | 25 | 85 | 92 |
| 2 | Pd(OAc)₂ | (S)-Phos | THF | 25 | 82 | 88 |
| 3 | [Rh(COD)Cl]₂ | (R,R)-Me-DuPhos | DCM | 0 | 90 | 95 |
| 4 | [Rh(COD)Cl]₂ | (S,S)-Et-DuPhos | DCM | 0 | 88 | 91 |
Table 2: Influence of Solvent and Temperature on Diastereoselectivity in a this compound Cyclization
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Toluene | 110 | 75 | 2:1 |
| 2 | Toluene | 80 | 72 | 3:1 |
| 3 | Dichloromethane | 40 | 68 | 5:1 |
| 4 | Dichloromethane | 25 | 65 | 7:1 |
| 5 | Hexane | 25 | 60 | 8:1 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Enantioselective Intramolecular Cyclization of a Substituted this compound
Materials:
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Substituted this compound (1.0 mmol)
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Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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Chiral phosphine ligand (e.g., (R)-BINAP, 0.024 mmol, 2.4 mol%)
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Anhydrous, degassed solvent (e.g., toluene, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the chiral phosphine ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20 minutes to allow for pre-formation of the catalyst.
-
Add the substituted this compound substrate to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Mandatory Visualizations
Caption: Workflow for stereoselective this compound cyclization.
Caption: Troubleshooting flowchart for improving stereoselectivity.
Technical Support Center: Large-Scale Synthesis of 1,5-Octadiene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the large-scale synthesis of 1,5-octadiene and related compounds derived from 1,3-butadiene (B125203).
Section 1: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, focusing on potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Action |
| Low Yield / Poor Conversion | Catalyst Inactivity: The palladium catalyst precursor may not have been properly activated to the Pd(0) active species. | Ensure complete reduction of the Pd(II) precursor (e.g., Pd(acac)₂) in the presence of the phosphine (B1218219) ligand before introducing the main reactants.[1] |
| Insufficient Mixing: In a large-scale reactor, poor agitation can lead to mass transfer limitations, preventing efficient contact between the catalyst, butadiene, and solvent. | Increase stirring speed or use a reactor designed for efficient mixing of multiphase systems. | |
| Suboptimal Temperature: The reaction temperature is too low for efficient catalysis or too high, promoting side reactions. | Optimize the reaction temperature. Palladium-catalyzed telomerization of butadiene can be efficient even at ambient temperatures with the right catalyst system.[2] | |
| Poor Selectivity for this compound | Incorrect Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand critically control selectivity.[3][4] Monodentate phosphine ligands often favor telomerization products.[4] | Screen a variety of ligands. For linear octadienes, phosphine ligands like triarylphosphines are commonly used.[5] The choice between monodentate and bidentate ligands can tune the outcome between different addition pathways.[3][4] |
| Formation of Isomers: Side reactions can produce other linear isomers (e.g., 1,7-octadienes) or branched products. | Adjust the ligand-to-palladium ratio and screen different ligand types to improve regioselectivity. The nature of the ligand is a key factor in directing the reaction.[6] | |
| Formation of Cyclic Byproducts: A competing Diels-Alder reaction can form 4-vinylcyclohexene (B86511) (VCH), especially at higher temperatures.[5] Nickel-based catalysts, in particular, can favor the formation of 1,5-cyclooctadiene (B75094) (COD).[7] | Use a highly selective palladium catalyst system. The Diels-Alder reaction can be thermally induced, so maintaining optimal temperature control is crucial to minimize this pathway.[8] | |
| Catalyst Deactivation | Formation of Inactive Pd Species: The active Pd(0) catalyst can be oxidized or aggregate into inactive palladium black. | Introduce the reaction components under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The ligand choice also impacts catalyst stability. |
| Poisoning: Impurities in the 1,3-butadiene feedstock or solvent can act as catalyst poisons. | Ensure high purity of all starting materials and solvents. | |
| Difficult Product Purification | Presence of Close-Boiling Isomers: The product mixture may contain multiple C8 isomers with very similar boiling points, making separation by distillation difficult.[9] | Employ high-efficiency fractional distillation with a column of sufficient theoretical plates. For challenging separations, preparative chromatography may be necessary, though it is less ideal for very large scales.[10] |
| Catalyst Residues: Homogeneous palladium catalysts can be difficult to remove from the final product.[5][8] | Investigate methods for catalyst recovery, such as extraction into a separate phase or precipitation. Alternatively, explore supported catalysts for easier separation, although this may require process re-optimization. | |
| Oligomer Formation: Higher oligomers of butadiene (trimers, tetramers) may be present as high-boiling impurities.[11] | Use a two-stage distillation process: a first cut to remove unreacted monomers and solvent, followed by a high-vacuum fractional distillation to separate the desired C8 fraction from heavier oligomers. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary industrial route for synthesizing C8 dienes like this compound? A1: The dominant industrial method is the transition metal-catalyzed dimerization of 1,3-butadiene.[8] Specifically, palladium-catalyzed telomerization, which involves dimerizing butadiene in the presence of a nucleophile (like methanol (B129727) or water), is a well-established process for producing functionalized C8 dienes.[5] These precursors can then be converted to other C8 derivatives. Direct dimerization to form octatrienes is also a relevant pathway.[8]
Q2: Why is the choice of catalyst ligand so critical for this reaction? A2: The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), coordinates to the palladium center and plays a crucial role in determining both the catalyst's activity and its selectivity.[3][6] Different ligands can steer the reaction towards linear vs. cyclic products, control the formation of specific isomers, and influence the overall reaction rate and catalyst stability.[4][12]
Q3: What are the most common byproducts in the large-scale synthesis of this compound from butadiene? A3: Common byproducts include other octadiene isomers, 1,3,7-octatriene, and the cyclic dimer 4-vinylcyclohexene (VCH), which is formed via a Diels-Alder reaction.[5] Depending on the catalyst system, 1,5-cyclooctadiene may also be a significant byproduct.[7]
Q4: How can the formation of 4-vinylcyclohexene (VCH) be minimized? A4: The formation of VCH occurs through a concerted pericyclic Diels-Alder reaction, which is often uncatalyzed and favored by higher temperatures.[5] Minimizing VCH formation requires careful temperature control and the use of a highly active and selective catalyst that promotes the desired linear dimerization at a much faster rate than the Diels-Alder reaction.
Q5: What safety precautions are necessary for the large-scale synthesis of this compound? A5: 1,3-butadiene is a flammable gas that can form explosive peroxides when mixed with air.[5] The reaction must be carried out in a closed system under an inert atmosphere (e.g., nitrogen). Many organometallic catalysts and reagents can be pyrophoric. A thorough safety review, including pressure relief systems and protocols for handling flammable and reactive materials, is essential.
Section 3: Quantitative Data
Table 1: Representative Catalyst Performance in Butadiene Telomerization
This table summarizes performance data for various palladium-based catalyst systems in the telomerization of 1,3-butadiene with alcohols, a reaction analogous to this compound synthesis.
| Catalyst System | Nucleophile | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Yield (%) | Reference |
| Pd(acac)₂ / TOMPP | 1,2-Butanediol | 7,800 | 300,000 | >70 (mono-telomer) | [13][14] |
| Pd(acac)₂ / (Benzo)furylphosphines | Methanol | 95,000 | - | Quantitative | [2] |
| IMesPd(dvds) | Methanol | up to 1,540,000 | - | - | [15] |
| Pd(0) / 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-3H-imidazolidenyl | 2-Propanol | > 80,000 | > 5,000 | - | [8] |
TON and TOF are highly dependent on specific reaction conditions (temperature, pressure, reactant ratios).
Section 4: Experimental Protocols
Protocol 1: Representative Lab-Scale Synthesis of Octadienyl Derivatives via Butadiene Telomerization
This protocol is a representative example based on common procedures for the palladium-catalyzed telomerization of 1,3-butadiene. Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
1. Catalyst Preparation:
-
In a Schlenk flask under a nitrogen atmosphere, add the palladium precursor (e.g., palladium(II) acetylacetonate, Pd(acac)₂) and the desired phosphine ligand (e.g., Tris(o-methoxyphenyl)phosphine, TOMPP) to a dry, degassed solvent like toluene.[13][14]
-
The typical Pd:ligand ratio is between 1:1 and 1:4.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active Pd(0) catalyst complex.
2. Reaction Execution:
-
In a separate high-pressure reactor, add the nucleophile (e.g., an alcohol, if synthesizing a functionalized octadiene) and any additional solvent.
-
Transfer the prepared catalyst solution to the reactor via cannula under positive nitrogen pressure.
-
Seal the reactor and purge several times with nitrogen.
-
Introduce a known mass of liquid 1,3-butadiene into the cooled reactor.
-
Heat the reactor to the desired temperature (e.g., 40-80°C) and stir vigorously for the required reaction time (e.g., 2-12 hours). Monitor the reaction progress by taking aliquots (if possible) and analyzing via Gas Chromatography (GC).
3. Workup and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess butadiene.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and any unreacted starting material under reduced pressure.
-
The crude product can be purified by vacuum fractional distillation.[9] Collect fractions based on the boiling point of the target octadiene isomer.
-
Characterize the final product using GC, NMR (¹H, ¹³C), and Mass Spectrometry to confirm purity and structure.
Section 5: Visualizations
Diagram 1: Catalytic Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed dimerization of 1,3-butadiene.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for large-scale synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN106380368A - Method for preparation of 1,5-cyclooctadiene through cyclization of butadiene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. US3786111A - Process for the preparation of 1,5-hexadiene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 1,5-Octadiene Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 1,5-octadiene. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Gas Chromatography (GC) Analysis
Gas Chromatography, particularly coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is a powerful technique for monitoring the consumption of this compound and the formation of products.
Frequently Asked Questions (FAQs) about GC Analysis
Q1: What is the primary application of GC in monitoring this compound reactions?
A1: GC is primarily used to separate and quantify the components of a reaction mixture over time. This allows for the determination of reactant conversion, product formation, and the identification of any byproducts. GC-MS is particularly useful for identifying unknown products and impurities through their mass spectra.
Q2: How do I choose an appropriate internal standard for quantitative GC analysis of a this compound reaction?
A2: An ideal internal standard should be a stable compound that is not present in the reaction mixture and has a retention time that does not overlap with any of the reactants, products, or solvent peaks.[1][2] For hydrocarbon analysis like this compound, a saturated alkane of a similar boiling point, such as dodecane (B42187) or tridecane, is often a suitable choice.[3] The internal standard should be added at a known concentration to all samples to correct for variations in injection volume.[1]
Q3: What are typical GC parameters for analyzing this compound?
A3: While optimal parameters depend on the specific instrument and reaction, a typical starting point is summarized in the table below.
| Parameter | Typical Value |
| Column | Non-polar capillary column (e.g., DB-5ms, CP SIL 5 CB) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial Temp: 50-60°C, hold for 2 min; Ramp: 10°C/min to 250-300°C; Hold for 5 min |
| Detector (FID) Temp | 280 °C |
| Detector (MS) Ion Source Temp | 230 °C |
Troubleshooting Guide for GC Analysis
Q4: My chromatogram shows tailing peaks for this compound. What could be the cause?
A4: Peak tailing can be caused by several factors:
-
Active sites in the GC system: Contamination in the inlet liner or the front of the column can interact with the analyte. Regularly replace the inlet liner and trim the first few centimeters of the column.[4]
-
Improper column installation: A poorly cut column can disrupt the flow path. Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.
-
Column contamination: Buildup of non-volatile residues can degrade column performance. Baking out the column at a high temperature (within its specified limit) can help remove contaminants.
Q5: I am observing inconsistent retention times for my peaks. How can I fix this?
A5: Shifts in retention time are often due to:
-
Leaks in the system: Check for leaks at the injector, detector, and column fittings using an electronic leak detector.
-
Fluctuations in carrier gas flow: Ensure the gas supply is stable and the flow controller is functioning correctly.
-
Unstable oven temperature: Verify that the GC oven temperature is stable and accurately programmed.[4]
Q6: There are "ghost peaks" appearing in my chromatograms. What are they and how do I get rid of them?
A6: Ghost peaks are unexpected peaks that can originate from several sources:
-
Contamination from a previous injection: Running a blank solvent injection can help identify if carryover is the issue. If so, cleaning the injector and ensuring a sufficient bake-out time between runs is necessary.
-
Septum bleed: Degraded septa can release volatile compounds. Use high-quality, low-bleed septa and replace them regularly.
-
Contaminated carrier gas or solvent: Ensure high-purity carrier gas and solvents are used.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a valuable tool for monitoring changes in the chemical environment of protons during a reaction, providing insights into the conversion of this compound.
Frequently Asked Questions (FAQs) about NMR Analysis
Q7: How can ¹H NMR be used to quantify the conversion of this compound?
A7: By integrating the signals corresponding to the olefinic protons of this compound and comparing them to the integration of a stable internal standard or a product peak that grows in over time, the extent of the reaction can be determined. For quantitative analysis, it is crucial to ensure complete relaxation of all relevant nuclei by using a sufficient relaxation delay (d1).[5][6]
Q8: What is a suitable deuterated solvent for monitoring a this compound reaction?
A8: The choice of solvent depends on the reaction conditions and the solubility of the reactants and products. Chloroform-d (CDCl₃) is a common choice for many organic reactions.[7] It is essential to use a deuterated solvent to avoid a large, interfering solvent peak in the ¹H NMR spectrum.[8]
Troubleshooting Guide for NMR Analysis
Q9: My NMR sample contains solid particles. Will this affect my spectrum?
A9: Yes, suspended solid particles can disrupt the magnetic field homogeneity, leading to broad lines and a poorly resolved spectrum.[9] It is crucial to filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[9]
Q10: The peaks in my ¹H NMR spectrum are broad. What are the possible reasons?
A10: Broad peaks can be caused by:
-
Poor shimming: The magnetic field needs to be homogenized (shimmed) for each sample to obtain sharp peaks.
-
High sample concentration: Very concentrated samples can be viscous, leading to broader lines. Diluting the sample may help.[10]
-
Paramagnetic impurities: Even trace amounts of paramagnetic species can cause significant line broadening.
-
Chemical exchange: If the reaction is at or near equilibrium, or if there are dynamic processes occurring, peaks can be broadened.
Q11: How do I set up an NMR experiment to monitor a reaction over time?
A11: To monitor a reaction kinetically, you can acquire a series of 1D spectra at set time intervals.[11] Most NMR software has automated routines for this. It is important to first obtain a spectrum of the starting material to identify the key signals to monitor.[12] Ensure that the parameters, especially the relaxation delay, are set for quantitative measurements.[11]
Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and often non-invasive technique to monitor the disappearance of specific functional groups, such as the C=C double bonds in this compound, and the appearance of new functional groups in the products.
Frequently Asked Questions (FAQs) about FTIR Analysis
Q12: Which vibrational modes should I monitor to track the conversion of this compound?
A12: The key vibrational mode to monitor for the consumption of this compound is the C=C stretching vibration, which typically appears around 1640 cm⁻¹. The disappearance of this peak indicates the progress of the reaction.
Q13: Can I use FTIR for quantitative analysis of my reaction?
A13: Yes, FTIR can be used for quantitative analysis by monitoring the change in the absorbance of a characteristic peak over time. However, it is crucial to have a stable baseline and, in some cases, use an internal standard peak that does not change during the reaction for normalization. The choice of the internal standard and the baseline correction method can significantly impact the accuracy of the results.
Troubleshooting Guide for FTIR Analysis
Q14: My FTIR spectrum has a sloping or curved baseline. How can I correct this?
A14: Baseline distortions are a common issue in FTIR spectroscopy and can arise from instrumental noise, atmospheric interference, or sample preparation issues.[13][14] Most FTIR software includes baseline correction algorithms that can be applied to flatten the baseline. It is important to apply the same baseline correction method consistently across all spectra in a time-course experiment.[15]
Q15: I am using an Attenuated Total Reflectance (ATR) accessory, and my spectra are inconsistent. What could be the problem?
A15: Inconsistent ATR-FTIR spectra can be due to:
-
Poor sample contact with the ATR crystal: Ensure that the sample is in firm and consistent contact with the crystal for each measurement.
-
Dirty ATR crystal: The crystal must be cleaned thoroughly between samples to avoid cross-contamination. A background spectrum should be taken with a clean, empty ATR element.[16]
-
Changes in the sample surface: ATR is a surface-sensitive technique. If the surface of your reaction mixture changes (e.g., formation of a film), it can affect the spectrum.
Experimental Protocols & Workflows
Detailed Methodology: GC-MS Analysis of a this compound Reaction
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).
-
Dilute the aliquot in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final volume of 1 mL in a GC vial.[7]
-
Add a known amount of an internal standard (e.g., dodecane).
-
-
Instrument Setup:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set the injector temperature to 250 °C.
-
Set the carrier gas (Helium) flow rate to 1 mL/min.
-
Program the oven temperature, for example: 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data in full scan mode to identify all components.
-
For quantitative analysis, you can use selected ion monitoring (SIM) for higher sensitivity.
-
-
Data Analysis:
-
Identify the peaks for this compound, products, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Calculate the response factor for this compound relative to the internal standard using a calibration curve.
-
Determine the concentration of this compound at each time point to calculate the reaction conversion.
-
Caption: Workflow for GC-MS analysis of this compound reactions.
Logical Relationship: Troubleshooting GC Peak Tailing
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. restek.com [restek.com]
- 3. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. peakspectroscopy.com [peakspectroscopy.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Correct Baseline in FTIR for Accurate Results [eureka.patsnap.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
Reactivity Showdown: 1,5-Octadiene vs. 1,6-Octadiene in Cyclization Reactions
A detailed comparison of the reactivity of 1,5-octadiene and 1,6-octadiene (B1609464) in key cyclization reactions, providing researchers, scientists, and drug development professionals with quantitative data, experimental protocols, and mechanistic insights to guide their synthetic strategies.
The intramolecular cyclization of dienes is a cornerstone of organic synthesis, enabling the efficient construction of cyclic frameworks common in natural products and pharmaceutical agents. The spacing between the two olefinic units in a diene substrate profoundly influences its reactivity and the stability of the resulting cyclic product. This guide provides a comparative analysis of the reactivity of this compound and 1,6-octadiene, which upon cyclization yield five- and six-membered rings, respectively. This comparison is primarily focused on two powerful catalytic transformations: Palladium-catalyzed cycloisomerization and Ruthenium-catalyzed ring-closing metathesis (RCM).
Palladium-Catalyzed Cycloisomerization
Palladium complexes are effective catalysts for the cycloisomerization of dienes. A study by Widenhoefer and coworkers provides a direct comparison of the reactivity of functionalized 1,5- and 1,6-dienes in a Pd-catalyzed cycloisomerization reaction. While this study does not use the parent 1,5- and 1,6-octadienes, it utilizes diethyl diallylmalonate and its homolog, which serve as excellent models to compare the formation of five- and six-membered rings under identical conditions.
The data clearly indicates that under these specific palladium-catalyzed conditions, the 1,5-diene analog cyclizes to the corresponding cyclopentene (B43876) derivative in significantly higher yield and with greater selectivity than the 1,6-diene analog's cyclization to a six-membered ring. This suggests a kinetic preference for the formation of the five-membered ring in this catalytic system.
| Substrate (Functionalized Diene) | Catalyst System | Product | Yield (%)[1] | Selectivity (%)[1] |
| Diethyl diallylmalonate (1,5-diene analog) | [(phen)Pd(Me)(Cl)] / NaBAr'4 | Diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate | 85 | >95 |
| Diethyl bis(homoallyl)malonate (1,6-diene analog) | [(phen)Pd(Me)(Cl)] / NaBAr'4 | Diethyl 4-methyl-5-methylenecyclohexane-1,1-dicarboxylate | 40 | ~80 |
Ring-Closing Metathesis (RCM)
Generally, the formation of five- and six-membered rings via RCM is thermodynamically favorable.[2][3] The primary driving force for the reaction is the entropically favorable release of a small volatile alkene, typically ethylene.[3] However, the relative rates of cyclization can differ.
Based on numerous examples in the literature, the RCM of 1,6-dienes to form cyclohexene (B86901) derivatives is a highly efficient and common transformation.[4] The RCM of 1,5-dienes to form cyclopentene derivatives is also a feasible reaction, often proceeding with high yields.
| Substrate | Catalyst (Typical Loading) | Product | Typical Yield (%) |
| Diethyl diallylmalonate (1,5-diene analog) | Grubbs II (1-5 mol%) | Diethyl cyclopent-3-ene-1,1-dicarboxylate | >95 |
| 1,6-Octadiene | Grubbs II (1-5 mol%) | Cyclohexene | >95 |
From the available data, both 1,5- and 1,6-dienes are excellent substrates for RCM, typically affording high yields of the corresponding cycloalkenes. The choice between them in a synthetic route would likely depend on the desired ring size of the final product rather than a significant difference in reactivity for this specific transformation.
Thermodynamic Considerations
The relative stability of the cyclic products, cyclopentene and cyclohexene, plays a significant role in the thermodynamics of these cyclization reactions. Cyclohexane exists in a strain-free chair conformation, making it one of the most stable cycloalkanes.[5][6] Cyclopentane, while having low angle strain, exhibits some torsional strain.[5]
| Compound | Enthalpy of Formation (gas, 298.15 K) | Ring Strain Energy |
| Cyclopentene | 32.9 ± 0.7 kJ/mol | 29 kJ/mol |
| Cyclohexene | -5.3 ± 0.8 kJ/mol | 5.4 kJ/mol |
The lower enthalpy of formation and significantly lower ring strain energy of cyclohexene compared to cyclopentene suggest that the formation of a six-membered ring is thermodynamically more favorable than the formation of a five-membered ring. This thermodynamic preference can influence the outcome of reversible cyclization reactions, particularly at higher temperatures.
Experimental Protocols
Palladium-Catalyzed Cycloisomerization of Diethyl Diallylmalonate[1]
Materials:
-
Diethyl diallylmalonate
-
[(phen)Pd(Me)(Cl)] (Palladium catalyst precursor)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'4)
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, a solution of [(phen)Pd(Me)(Cl)] (0.025 mmol) and NaBAr'4 (0.025 mmol) in DCE (5 mL) is prepared in a reaction vessel.
-
The solution is stirred for 5 minutes at room temperature.
-
A solution of diethyl diallylmalonate (0.5 mmol) in DCE (5 mL) is added to the catalyst solution.
-
The reaction mixture is stirred at room temperature for the desired time (monitoring by GC-MS or NMR is recommended).
-
Upon completion, the reaction is quenched by the addition of a small amount of triethylamine.
-
The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel chromatography to yield diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate.
Ring-Closing Metathesis of 1,6-Octadiene
Materials:
-
1,6-Octadiene
-
Grubbs Second Generation Catalyst
-
Dichloromethane (DCM), anhydrous and degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, 1,6-octadiene (1 mmol) is dissolved in anhydrous and degassed DCM (10 mL).
-
Grubbs Second Generation Catalyst (0.01-0.05 mmol, 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, a few drops of ethyl vinyl ether are added to quench the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to afford cyclohexene.
Mechanistic Visualization
The following diagram illustrates the generally accepted Chauvin mechanism for ring-closing metathesis, a key reaction for both 1,5- and 1,6-octadienes.
Caption: Generalized Chauvin mechanism for Ring-Closing Metathesis (RCM).
Conclusion
-
In Palladium-catalyzed cycloisomerization , experimental evidence on functionalized analogs suggests a kinetic preference for the formation of the five-membered ring from a 1,5-diene over the six-membered ring from a 1,6-diene.
-
In Ring-Closing Metathesis , both dienes are highly reactive and typically provide excellent yields of the corresponding cyclopentene and cyclohexene products. The choice of diene in RCM is therefore primarily dictated by the desired ring size in the target molecule.
-
Thermodynamically , the formation of a six-membered ring is generally more favorable due to the lower ring strain of cyclohexene compared to cyclopentene.
This comparative guide provides a framework for researchers to make informed decisions when selecting between 1,5- and 1,6-diene substrates for the synthesis of five- and six-membered cyclic compounds. The choice of catalytic system and reaction conditions can be tailored to achieve the desired outcome based on the principles of kinetic versus thermodynamic control.
References
A Comparative Guide to Grubbs and Schrock Catalysts for 1,5-Octadiene Metathesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Grubbs and Schrock catalysts, focusing on their application in the ring-closing metathesis (RCM) of 1,5-octadiene. This reaction, which converts the acyclic diene into cyclohexene (B86901) and ethylene (B1197577), serves as a classic benchmark for evaluating catalyst performance.
Overview: Two Families of Olefin Metathesis Catalysts
Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of molecules with carbon-carbon double bonds.[1] The choice of catalyst is critical and is primarily between the molybdenum-based Schrock catalysts and the ruthenium-based Grubbs catalysts.
-
Schrock Catalysts: Developed by Richard Schrock, these are high-oxidation-state molybdenum (or tungsten) alkylidene complexes.[1][2] They are renowned for their very high catalytic activity, which often allows for reactions at lower temperatures and catalyst loadings.[3][4] However, this high reactivity comes at the cost of sensitivity to air, moisture, and various functional groups, necessitating the use of stringent, inert-atmosphere techniques.[2][3]
-
Grubbs Catalysts: Developed by Robert H. Grubbs, these ruthenium-carbene complexes are celebrated for their remarkable stability and broad functional group tolerance.[1][3][4] First-generation Grubbs catalysts are less active than Schrock's, but the development of second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, significantly boosted their activity, making them highly versatile for a wide range of applications, including the synthesis of complex molecules.[3][5]
Performance in this compound Ring-Closing Metathesis (RCM)
The RCM of this compound is an ideal model system for comparison. The reaction's primary driving force is the entropically favorable release of volatile ethylene gas, which shifts the equilibrium toward the cyclic product.[4][5][6]
Data Presentation: Quantitative Comparison
The following table summarizes representative data for the RCM of this compound using various generations of Grubbs catalysts and a typical Schrock catalyst.
| Catalyst Type | Representative Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Conversion/Yield | Approx. TON* |
| Schrock | Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂ | 0.1 - 1% | Toluene (B28343) | 25 °C | < 1 hr | >95% | >95 |
| Grubbs 1st Gen | RuCl₂(PCy₃)₂(CHPh) | 2 - 5% | CH₂Cl₂ | 40 °C | 2 - 4 hrs | ~90% | ~45 |
| Grubbs 2nd Gen | RuCl₂(PCy₃)(IMes)(CHPh) | 0.5 - 2% | CH₂Cl₂ | 25 - 40 °C | 1 - 2 hrs | >98% | >98 |
| Hoveyda-Grubbs 2nd Gen | RuCl₂(IMes)(CH-o-isopropoxyphenylmethylene) | 0.5 - 1% | Toluene | 25 - 40 °C | < 1 hr | >98% | >98 |
*Turnover Number (TON) is calculated as (moles of product / moles of catalyst) and is highly dependent on reaction conditions. The values presented are conservative estimates based on the provided data.
Experimental Protocols
Adherence to proper experimental technique is critical for successful metathesis, particularly when using sensitive catalysts.
Protocol 1: RCM with a Schrock Catalyst
(Requires strict inert-atmosphere techniques)
-
Preparation: In a nitrogen-filled glovebox, add a magnetic stir bar and anhydrous, deoxygenated toluene to a Schlenk flask.
-
Catalyst Addition: Weigh the Schrock catalyst (e.g., 1 mol%) in the glovebox and add it to the flask to form a solution.
-
Substrate Addition: Add purified this compound to the stirring catalyst solution.
-
Reaction: Seal the flask, remove it from the glovebox, and continue stirring at room temperature (25 °C). Monitor the reaction by GC-MS. The reaction is typically complete within an hour.
-
Quenching: Upon completion, open the flask to the air to quench the catalyst. The solution color will typically change. The product can then be purified by silica (B1680970) gel chromatography.
Protocol 2: RCM with a Grubbs Second-Generation Catalyst
(More tolerant to air, but inert techniques are still recommended for optimal results)
-
Preparation: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound and an appropriate solvent (e.g., dichloromethane).[7]
-
Inerting: Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Weigh the Grubbs catalyst (e.g., 1 mol%) in the air and add it to the reaction flask under a positive pressure of inert gas.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., 40 °C) and stir. The release of ethylene gas should be apparent.[8] Monitor the reaction by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction, concentrate it under reduced pressure, and purify the resulting cyclohexene by column chromatography.
Visualization of Mechanisms and Logic
Understanding the underlying catalytic cycles and having a clear decision-making framework are essential for catalyst selection.
Catalytic Cycles
The generally accepted Chauvin mechanism proceeds via a metallacyclobutane intermediate for both catalyst types.[1][9][10]
Caption: The associative catalytic cycle typical for Schrock catalysts.
Caption: The dissociative mechanism for first-generation Grubbs catalysts.
Logical Workflow: Catalyst Selection
Caption: A decision-making workflow for catalyst selection in metathesis.
Conclusion and Recommendations
For the specific ring-closing metathesis of a simple substrate like this compound, both Schrock and second-generation Grubbs catalysts are highly effective.
-
Choose a Schrock catalyst when the highest possible activity is paramount, and your laboratory is fully equipped for handling air- and moisture-sensitive reagents. Its efficiency at room temperature and low catalyst loadings can be a significant advantage.[4]
-
Choose a Grubbs catalyst (second-generation or later) for general-purpose use, especially in complex syntheses where other functional groups are present.[3] Their superior stability and ease of handling make them more robust and forgiving, leading to more reproducible results in a standard synthetic laboratory setting.[3][8]
Ultimately, the selection depends on a balance between the need for extreme reactivity versus the practical considerations of substrate complexity and laboratory capabilities. For most applications, the enhanced activity and stability of second-generation Grubbs catalysts offer the most versatile and reliable option.
References
- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Spectroscopic Comparison of Cis- and Trans- Isomers of 1,5-Octadiene: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between geometric isomers is paramount. This guide provides an objective spectroscopic comparison of cis- and trans-1,5-octadiene, offering supporting data and detailed experimental protocols to aid in their differentiation and characterization.
The spatial arrangement of substituents around the double bonds in cis- and trans-1,5-octadiene leads to distinct spectroscopic signatures. This guide delves into the comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the cis- and trans-isomers of 1,5-octadiene. Due to the limited availability of directly published experimental spectra for these specific isomers, the data presented here is a combination of values reported for structurally similar compounds and predicted values based on established spectroscopic principles.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | cis-1,5-Octadiene (Predicted) | trans-1,5-Octadiene (Predicted) | Key Differences |
| =CH- (Olefinic) | ~5.4 - 5.6 | ~5.4 - 5.6 | Minimal difference expected in chemical shift for the olefinic protons directly on the double bond. |
| =CHCH₂ - (Allylic) | ~2.0 - 2.2 | ~1.9 - 2.1 | Allylic protons in the cis isomer are slightly deshielded compared to the trans isomer due to steric effects. |
| -CH₂- (Aliphatic) | ~1.3 - 1.5 | ~1.3 - 1.5 | Negligible difference expected for the non-allylic methylene (B1212753) protons. |
| -CH₃ (Terminal) | Not Applicable | Not Applicable | Not Applicable |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | cis-1,5-Octadiene (Predicted) | trans-1,5-Octadiene (Predicted) | Key Differences |
| =C H- (Olefinic) | ~129 - 131 | ~129 - 131 | Minimal difference expected in the chemical shift of the olefinic carbons. |
| =CH-C H₂- (Allylic) | ~27 - 29 | ~32 - 34 | The allylic carbons in the trans isomer are expected to be significantly downfield compared to the cis isomer. This is a key distinguishing feature. |
| -C H₂- (Aliphatic) | ~30 - 32 | ~30 - 32 | Little to no difference is expected for the non-allylic methylene carbons. |
Table 3: Key Infrared (IR) and Raman Frequencies (cm⁻¹)
| Vibrational Mode | cis-1,5-Octadiene (Typical Range) | trans-1,5-Octadiene (Typical Range) | Key Differences |
| =C-H Stretch | 3000 - 3100 | 3000 - 3100 | Both isomers show characteristic vinylic C-H stretches. |
| C=C Stretch | ~1650 (weak in Raman) | ~1670 (strong in Raman) | The C=C stretching frequency is slightly higher in the trans isomer. A key distinction is the intensity in Raman spectroscopy; the more symmetric trans double bond results in a stronger Raman signal. |
| cis =C-H Out-of-Plane Bend | ~675 - 730 (strong in IR) | - | A strong absorption in this region of the IR spectrum is a hallmark of a cis-disubstituted alkene. |
| trans =C-H Out-of-Plane Bend | - | ~960 - 980 (strong in IR) | A strong absorption in this region of the IR spectrum is a definitive indicator of a trans-disubstituted alkene. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Liquid Samples
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2][3]
-
For ¹³C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1][2]
-
Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3][4]
-
Ensure the sample height in the NMR tube is at least 4.5 cm.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[2]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Vibrational Spectroscopy
Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Place 1-2 drops of the neat liquid this compound isomer directly onto the ATR crystal.[5]
-
-
Instrument Setup and Data Acquisition:
Raman Spectroscopy of Liquid Samples
-
Sample Preparation:
-
Place the liquid this compound isomer into a glass vial or a capillary tube.[7]
-
-
Instrument Setup and Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the liquid sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Set the spectral range to cover the expected vibrational modes (e.g., 200-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Visualizing the Comparison Workflow
The logical flow for the spectroscopic comparison of cis- and trans-1,5-octadiene is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jasco-global.com [jasco-global.com]
Cross-Validation of Analytical Techniques for the Characterization of 1,5-Octadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the qualitative and quantitative characterization of 1,5-octadiene. Recognizing the critical need for robust and reliable analytical data in research and development, this document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy. Furthermore, it establishes a framework for the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.
Executive Summary
The characterization of this compound, a non-conjugated diene, is crucial in various chemical synthesis and drug development processes. The choice of analytical technique depends on the specific requirements of the analysis, such as whether qualitative identification, quantitative measurement, or structural elucidation is the primary goal. While GC-MS offers unparalleled sensitivity and separation for quantification, NMR spectroscopy provides the most detailed structural information. FTIR and Raman spectroscopy serve as rapid, non-destructive methods for identifying functional groups. Cross-validation of these techniques is essential to ensure the accuracy and reliability of the analytical data.
Comparative Analysis of Analytical Techniques
The following tables summarize the key performance characteristics of each analytical technique for the analysis of this compound.
Table 1: Qualitative Analysis Capabilities
| Analytical Technique | Information Provided | Strengths | Limitations |
| GC-MS | Retention time and mass spectrum (fragmentation pattern) | High specificity for identification, excellent for separating isomers and impurities. | Destructive technique, may not be suitable for thermally labile compounds. |
| ¹H and ¹³C NMR | Chemical shifts, coupling constants, and signal integration | Provides unambiguous structural elucidation and isomeric differentiation.[1] | Lower sensitivity compared to MS, requires higher sample concentration. |
| FTIR Spectroscopy | Characteristic vibrational frequencies of functional groups | Fast, non-destructive, and requires minimal sample preparation.[2] | Provides limited structural information, spectra can be complex. |
| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds | Complements FTIR, excellent for C=C bond analysis, less interference from water.[3] | Can be affected by sample fluorescence, may have lower signal-to-noise. |
Table 2: Quantitative Analysis Capabilities
| Analytical Technique | Key Performance Parameters | Typical Performance for Olefins |
| GC-MS | Linearity (r²): >0.99Limit of Quantification (LOQ): Low ng/mL to pg/mL rangePrecision (RSD): <5% | Excellent for trace-level quantification and purity assessment.[4][5] |
| ¹H NMR | Linearity (r²): >0.99 (with internal standard)LOQ: µg/mL to mg/mL rangePrecision (RSD): <2% | Highly accurate for quantification of major components. |
| FTIR Spectroscopy | Linearity (r²): Dependent on sample and preparationLOQ: Generally in the % rangePrecision (RSD): 5-10% | Primarily used for semi-quantitative or qualitative analysis. |
| Raman Spectroscopy | Linearity (r²): Dependent on sample and preparationLOQ: Generally in the % rangePrecision (RSD): 5-10% | Can be used for quantitative analysis with proper calibration.[3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of volatile hydrocarbons and olefins.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a sample.
-
Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile solvent such as hexane (B92381) or dichloromethane. For quantitative analysis, prepare a series of calibration standards with known concentrations of this compound and an internal standard (e.g., decane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample is injected into the GC inlet in split mode (e.g., 50:1 split ratio). The injector temperature should be set to ensure rapid vaporization (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) to ensure separation of all components.
-
MS Parameters: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The scan range should cover the expected mass-to-charge ratios of this compound and its fragments (e.g., m/z 30-200).
-
-
Data Analysis: Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). For quantification, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~5.8 ppm (m, 2H, -CH=)
-
~5.0 ppm (m, 4H, =CH₂)
-
~2.1 ppm (m, 4H, -CH₂-CH=)
-
~1.5 ppm (m, 4H, -CH₂-CH₂-)
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.
-
Expected Chemical Shifts (δ, ppm):
-
~138 ppm (-CH=)
-
~114 ppm (=CH₂)
-
~33 ppm (-CH₂-CH=)
-
~28 ppm (-CH₂-CH₂-)
-
-
-
Data Analysis: Analyze the chemical shifts, signal integrations, and coupling patterns to confirm the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
-
Sample Preparation: As a neat liquid, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3075 (=C-H stretch)
-
~2930, ~2850 (C-H stretch, sp³)
-
~1640 (C=C stretch)[3]
-
~990, ~910 (=C-H bend, out-of-plane)
-
-
Raman Spectroscopy
Objective: To obtain complementary vibrational information for this compound.
-
Sample Preparation: Place a small amount of the liquid this compound sample in a glass vial or capillary tube.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a suitable wavenumber range (e.g., 200-3200 cm⁻¹).
-
-
Data Analysis: Identify the characteristic Raman scattering peaks.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3080 (=C-H stretch)
-
~2930, ~2850 (C-H stretch, sp³)
-
~1640 (C=C stretch, strong intensity)[3]
-
~1440 (CH₂ scissoring)
-
-
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship for cross-validation of analytical techniques.
Conclusion
The selection of an appropriate analytical technique for the characterization of this compound is contingent upon the specific analytical objective. For sensitive and accurate quantification, particularly in complex mixtures, GC-MS is the method of choice. For unambiguous structural confirmation and quantification of major components, NMR spectroscopy is unparalleled. FTIR and Raman spectroscopy offer rapid, non-destructive screening for the presence of the diene functionality. A robust analytical strategy will often involve the use of a primary quantitative method, such as GC-MS, with cross-validation against a secondary method, like NMR, to ensure the highest level of data confidence. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to make informed decisions regarding the characterization of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. surfacesciencewestern.com [surfacesciencewestern.com]
- 3. calstatela.edu [calstatela.edu]
- 4. Quantitative analysis of Aliphatic Olefins in alternative and petroleum-based fuels by comprehensive two-dimensional gas chromatography - American Chemical Society [acs.digitellinc.com]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Thermal and Photochemical Rearrangements of 1,5-Dienes
For Researchers, Scientists, and Drug Development Professionals
The rearrangement of 1,5-dienes is a fundamental transformation in organic synthesis, offering a powerful tool for carbon-carbon bond formation and molecular skeleton reorganization. These reactions can be initiated through either thermal or photochemical means, each proceeding through distinct mechanistic pathways and yielding different product profiles. This guide provides a comparative study of these two methodologies, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic endeavors.
At a Glance: Thermal vs. Photochemical Rearrangement
| Feature | Thermal Rearrangement (Cope) | Photochemical Rearrangement (Di-π-Methane) |
| Reaction Name | Cope Rearrangement | Di-π-Methane Rearrangement |
| Activation | Heat (Typically >150 °C) | Ultraviolet (UV) light |
| Mechanism | Concerted[1][1]-sigmatropic shift | Stepwise via a diradical intermediate |
| Key Intermediate | Six-membered cyclic transition state | 1,4-diradical and cyclopropyldicarbinyl diradical |
| Typical Product | Isomeric 1,5-diene | Vinylcyclopropane (B126155) derivative |
| Stereochemistry | Highly stereospecific (suprafacial) | Dependent on excited state multiplicity (singlet or triplet) |
Performance Comparison: A Case Study
Direct quantitative comparisons of thermal and photochemical rearrangements on the same simple acyclic 1,5-diene are not extensively documented in the literature. However, we can infer a comparative analysis by examining the outcomes of similar substrates under both conditions. For this guide, we will consider the thermal Cope rearrangement of meso-3,4-dimethyl-1,5-hexadiene and the photochemical di-π-methane rearrangement of a generic acyclic 1,4-diene, as the latter is the substrate for this type of rearrangement. It is important to note that the di-π-methane rearrangement occurs in 1,4-dienes, while the Cope rearrangement is characteristic of 1,5-dienes.
| Substrate | Conditions | Product(s) | Yield (%) | Stereoselectivity |
| meso-3,4-Dimethyl-1,5-hexadiene | Thermal: 225 °C, 10 h | (E,Z)-2,6-octadiene, (E,E)-2,6-octadiene | >99 | 90% (E,Z), 10% (E,E) |
| Acyclic 1,4-diene (generic) | Photochemical: UV irradiation (e.g., 254 nm), Acetone (sensitizer) | Vinylcyclopropane | Varies | Dependent on substrate and reaction conditions |
Note: The data for the photochemical rearrangement is generalized due to the lack of a specific comparative study on a simple 1,5-diene. The di-π-methane rearrangement is characteristic of 1,4-dienes.
Mechanistic Pathways
The divergent outcomes of thermal and photochemical rearrangements of dienes are a direct consequence of their distinct reaction mechanisms.
Thermal Cope Rearrangement: This reaction is a concerted pericyclic process that proceeds through a highly ordered, chair-like six-membered transition state.[2] This concerted mechanism involves the simultaneous breaking of the C3-C4 sigma bond and the formation of a new C1-C6 sigma bond, with a corresponding shift of the pi electrons.[3] The stereochemistry of the product is highly predictable and is determined by the stereochemistry of the starting material, as the reaction proceeds in a suprafacial manner on all components.[3]
Photochemical Di-π-Methane Rearrangement: In contrast, the di-π-methane rearrangement is a stepwise photochemical process that is initiated by the absorption of UV light.[4] This leads to the formation of an excited state which then undergoes a series of transformations involving diradical intermediates.[4] For acyclic dienes, the reaction typically proceeds through a singlet excited state.[4] The overall transformation involves the formal 1,2-shift of a vinyl group and the formation of a cyclopropane (B1198618) ring.[4]
Diagram of the Thermal Cope Rearrangement Signaling Pathway
Caption: Mechanism of the thermal Cope rearrangement.
Diagram of the Photochemical Di-π-Methane Rearrangement Signaling Pathway
Caption: Mechanism of the photochemical di-π-methane rearrangement.
Experimental Protocols
Thermal Cope Rearrangement of meso-3,4-Dimethyl-1,5-hexadiene
This procedure is a representative example of a thermal Cope rearrangement.
Apparatus:
-
A sealed, heavy-walled glass tube or a high-pressure autoclave.
-
Heating mantle or oil bath with a temperature controller.
-
Standard laboratory glassware for workup.
Procedure:
-
Place meso-3,4-dimethyl-1,5-hexadiene in the reaction tube.
-
Degas the sample by several freeze-pump-thaw cycles and seal the tube under vacuum.
-
Heat the sealed tube to 225 °C for 10 hours.
-
After cooling to room temperature, carefully open the tube.
-
The product mixture, consisting of primarily (E,Z)-2,6-octadiene and (E,E)-2,6-octadiene, can be analyzed directly by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
If necessary, the isomers can be separated by preparative GC.
Photochemical Di-π-Methane Rearrangement of an Acyclic 1,4-Diene
This protocol provides a general method for the photochemical rearrangement of an acyclic 1,4-diene.
Apparatus:
-
A quartz reaction vessel.
-
A UV immersion well photoreactor equipped with a medium-pressure mercury lamp (e.g., 254 nm).
-
Cooling system for the photoreactor.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Dissolve the acyclic 1,4-diene and a triplet sensitizer (B1316253) (e.g., acetone) in a suitable solvent (e.g., hexane) in the quartz reaction vessel. The use of a sensitizer is common for acyclic dienes to facilitate the population of the reactive triplet state.[4]
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Assemble the photoreactor and circulate a coolant to maintain a constant temperature.
-
Irradiate the solution with the UV lamp. Monitor the reaction progress by GC or TLC.
-
Once the starting material is consumed or the desired conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the resulting vinylcyclopropane derivative by column chromatography or distillation.
Experimental Workflow for Thermal Rearrangement
Caption: A typical experimental workflow for a thermal Cope rearrangement.
Experimental Workflow for Photochemical Rearrangement
Caption: A typical experimental workflow for a photochemical di-π-methane rearrangement.
Conclusion
The choice between thermal and photochemical rearrangement of 1,5-dienes depends critically on the desired molecular architecture. The thermal Cope rearrangement provides a reliable and highly stereospecific method for the synthesis of isomeric 1,5-dienes. In contrast, the photochemical di-π-methane rearrangement of 1,4-dienes offers a pathway to strained and synthetically valuable vinylcyclopropane structures that are inaccessible through ground-state thermal reactions. Understanding the underlying mechanisms and experimental parameters of both transformations is paramount for their successful application in the synthesis of complex organic molecules relevant to research and drug development.
References
A Comparative Guide to Catalytic Systems for 1,5-Octadiene Cyclization
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of 1,5-octadiene is a fundamental transformation in organic synthesis, providing access to valuable five-membered ring systems that are core structures in many natural products and pharmaceutical agents. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. This guide offers an objective comparison of various catalytic approaches for the cyclization of 1,5-dienes, with a focus on providing supporting experimental data and detailed methodologies to aid in the selection of the optimal synthetic route.
Comparison of Catalytic System Performance
The selection of a catalyst for the cyclization of 1,5-dienes is a critical parameter that dictates the product distribution and yield. The following table summarizes the performance of several key catalytic systems. It is important to note that a direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature. This table presents data from studies on 1,5-dienes that are structurally related to this compound.
| Catalytic System | Substrate | Product(s) | Yield (%) | Diastereoselectivity | Reference |
| Lewis Acid | |||||
| MeAlCl₂ (2.2 equiv) | Pseudo-Georgywood (a substituted 1,5-diene) | β-Georgywood | 94% | >99% | [1] |
| Organolanthanide | |||||
| Cp*₂Sm·THF (catalytic) | N,N-Diallyl-p-toluenesulfonamide | (cis-3,4-bis((trimethylsilyl)methyl)cyclopentyl)methan-ol | 85% | >98% | [2] |
| Transition Metal | |||||
| [(phen)Pd(Me)(OEt₂)][BAr₄] | Dimethyl diallylmalonate | 3,3-dicarbomethoxy-1-methyl-2-methylenecyclopentane | >95% | N/A | |
| [RuCl₂(p-cymene)]₂ / dppm | 1,5-enyne | Cyclopentanone derivative | up to 80% | N/A | [3] |
| Ni(acac)₂ / PPh₃ / Et₂AlCl | N,N-Diallylaniline | 1-phenyl-3-methyl-4-methylenepyrrolidine | 75% | N/A | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following are protocols for key catalytic systems discussed in this guide.
Organolanthanide-Catalyzed Cyclization/Boration
This procedure is adapted from the work of Molander and Pfeiffer.[2]
Reaction Setup:
-
In a nitrogen-filled glovebox, a solution of the 1,5-diene (1.0 mmol) and 1,3-dimethyl-1,3-diaza-2-boracyclopentane (1.2 mmol) in toluene (B28343) (2 mL) is prepared in a screw-cap vial.
-
To this solution, a stock solution of Cp*₂Sm·THF (0.05 mmol, 5 mol %) in toluene is added.
-
The vial is sealed and the reaction mixture is stirred at room temperature for the specified time (typically several hours, monitored by GC-MS).
Work-up and Oxidation:
-
Upon completion of the reaction, the vial is opened to the air.
-
A solution of NaOH (3 M, 1 mL) is added, followed by the slow addition of H₂O₂ (30% aq., 1 mL) at 0 °C.
-
The mixture is stirred at room temperature for 3 hours.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Lewis Acid-Promoted Cyclization
This protocol is based on the synthesis of β-Georgywood.[1]
Reaction Setup:
-
A solution of the 1,5-diene precursor (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) is cooled to the desired temperature (e.g., -20 °C) under an inert atmosphere (e.g., nitrogen).
-
A solution of methylaluminum dichloride (MeAlCl₂, 2.2 mmol) in hexanes is added dropwise to the stirred solution of the diene.
-
The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC or GC).
Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at the reaction temperature.
-
The mixture is allowed to warm to room temperature and then extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel.
Palladium-Catalyzed Cycloisomerization
This generalized procedure is based on the work of Widenhoefer and colleagues.
Catalyst Preparation (in situ):
-
In a glovebox, a solution of (phen)Pd(Me)Cl (0.05 mmol) in 1,2-dichloroethane (B1671644) (DCE) is treated with NaBAr₄ (0.05 mmol) to generate the active cationic palladium complex.
Cycloisomerization Reaction:
-
To the freshly prepared catalyst solution, the functionalized 1,5-diene (1.0 mmol) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated period.
Work-up and Analysis:
-
The reaction mixture is concentrated, and the product is isolated and purified by standard chromatographic techniques.
-
Yield and selectivity are determined by ¹H NMR spectroscopy and/or gas chromatography.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the major classes of 1,5-diene cyclization.
Lewis Acid-Catalyzed Cyclization
This mechanism typically proceeds through a carbocationic intermediate, initiated by the coordination of the Lewis acid to one of the double bonds.
Caption: Proposed mechanism for Lewis acid-catalyzed 1,5-diene cyclization.
Organolanthanide-Catalyzed Cyclization/Boration
This pathway involves the formation of a lanthanide-hydride species which initiates the cyclization.
Caption: Catalytic cycle for organolanthanide-catalyzed cyclization/boration.
Transition Metal-Catalyzed Cycloisomerization (Palladium)
This mechanism often proceeds via a hydropalladation pathway, followed by carbopalladation and β-hydride elimination.
Caption: General mechanism for palladium-catalyzed 1,5-diene cycloisomerization.
Conclusion
The efficient cyclization of this compound and related 1,5-dienes can be achieved through a variety of catalytic methods. Lewis acids offer a straightforward approach, often with high selectivity for specific isomers. Organolanthanide catalysts provide a unique pathway for cyclization followed by functionalization, such as boration. Transition metals, particularly palladium, are versatile catalysts for cycloisomerization reactions. The choice of the optimal catalytic system will depend on the specific substrate, desired functionality in the product, and tolerance to different reaction conditions. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies. Further investigation into the development of more general and highly efficient catalysts for the cyclization of unactivated dienes remains an active area of research.
References
- 1. Cyclization of 1,5-dienes: an efficient synthesis of beta-Georgywood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organolanthanide-Catalyzed Cyclization/Boration of 1,5- and 1,6-Dienes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed cyclization of α,ω-dienes: formation vs. cleavage of C–C bonds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopy of 1,5-Octadiene: An Analysis of Predicted and Theoretical Data
For Immediate Publication
This guide provides a detailed comparison of the predicted spectroscopic data for 1,5-octadiene with established theoretical values. Due to the limited availability of published experimental spectra for this compound in public databases, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a robust, theory-backed prediction of its spectral characteristics. The information herein can aid in the identification and structural elucidation of this compound in experimental settings.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are derived from the analysis of its structural components: terminal vinyl groups (–CH=CH₂) and allylic and aliphatic methylene (B1212753) groups (–CH₂–).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-8 (=CH₂) | 4.90 - 5.05 | ddt | Jcis ≈ 10.2, Jtrans ≈ 17.1, Jvicinal ≈ 1.5 |
| H-2, H-7 (-CH=) | 5.75 - 5.85 | m | - |
| H-3, H-6 (-CH₂-) | 2.00 - 2.15 | m | - |
| H-4, H-5 (-CH₂-) | 1.35 - 1.45 | m | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1, C-8 (=CH₂) | 114.0 - 115.0 |
| C-2, C-7 (-CH=) | 138.0 - 139.0 |
| C-3, C-6 (-CH₂-) | 33.0 - 34.0 |
| C-4, C-5 (-CH₂-) | 28.0 - 29.0 |
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| =C-H | Stretch | 3070 - 3090 | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| C=C | Stretch | 1640 - 1650 | Medium |
| =C-H | Bend (Out-of-plane) | 910 - 920, 990 - 1000 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Proposed Fragment | Notes |
| 110 | [C₈H₁₄]⁺• | Molecular Ion (M⁺•) |
| 95 | [M - CH₃]⁺ | Loss of a methyl radical |
| 81 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 67 | [C₅H₇]⁺ | Allylic cleavage |
| 54 | [C₄H₆]⁺ | Likely from retro-Diels-Alder-type rearrangement |
| 41 | [C₃H₅]⁺ | Allyl cation (base peak) |
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for comparing theoretical predictions with experimental spectroscopic data, a fundamental process in chemical structure elucidation.
Caption: Workflow for comparing theoretical and experimental spectroscopic data.
Experimental Protocols
The predicted data in this guide can be verified by acquiring experimental spectra using standard laboratory procedures. Below are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 12 ppm.
-
Apply a 90° pulse with a relaxation delay of 1-2 seconds.
-
Average 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Employ a 30° pulse with a relaxation delay of 2 seconds.
-
Average a sufficient number of scans (typically several hundred to thousands) to obtain adequate signal intensity, given the low natural abundance of ¹³C.[1]
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a volatile sample of this compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range of approximately 35 to 200 amu.
-
The GC temperature program should be optimized to ensure good separation and peak shape.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the observed fragments with known fragmentation mechanisms for alkenes to support the structural assignment.
References
Evaluation of 1,5-Octadiene as a Precursor for Diverse Polymer Architectures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1,5-octadiene as a versatile precursor for synthesizing distinct polymer architectures. We will explore two primary polymerization methodologies: Acyclic Diene Metathesis (ADMET) for the direct polymerization of this compound, and Ring-Opening Metathesis Polymerization (ROMP) of 1,5-cyclooctadiene (B75094), a cyclic derivative of this compound. This comparison will be supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable method for specific research and development applications.
Comparison of Polymer Properties from this compound
The choice of polymerization technique for this compound dictates the resulting polymer architecture and, consequently, its material properties. The two main pathways, direct ADMET polymerization and a two-step approach involving cyclization to 1,5-cyclooctadiene followed by ROMP, yield fundamentally different polymers.
-
Acyclic Diene Metathesis (ADMET): This method directly polymerizes this compound, an α,ω-diene, into a linear unsaturated polymer, specifically poly(octenylene). ADMET is a step-growth condensation polymerization driven by the removal of a volatile byproduct, ethylene.[1] This technique allows for the synthesis of polymers with a range of molecular weights and can be adapted for various functionalized dienes.[1] The resulting poly(octenylene) is a type of synthetic rubber with properties dependent on the cis/trans ratio of the double bonds in the polymer backbone.
-
Ring-Opening Metathesis Polymerization (ROMP): this compound can be conceptually considered a precursor to 1,5-cyclooctadiene (COD) via cyclization (though COD is typically synthesized from butadiene).[2] ROMP of COD is a chain-growth, addition polymerization driven by the relief of ring strain in the cyclic monomer.[1] This process yields poly(butadiene), another important synthetic rubber. ROMP offers excellent control over polymer molecular weight and architecture, especially with the use of well-defined catalysts.[3][4]
Quantitative Data Presentation
The following tables summarize quantitative data for ADMET and ROMP of relevant dienes, providing a basis for comparison.
Table 1: Acyclic Diene Metathesis (ADMET) Polymerization of Various α,ω-Dienes
| Monomer | Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | % Trans | Reference |
| 1,5-Hexadiene | Tungsten-based | - | - | - | 28,000 | - | >70 | [1][5] |
| 1,7-Octadiene (B165261) | Grubbs 1st Gen. | 0.1 | 50°C, 24h, bulk | - | 75,000 | 1.8 | - | [6] |
| 1,9-Decadiene | Tungsten-based | - | - | - | 108,000 | - | >90 | [1][5] |
| 1,9-Decadiene | HG2 | 0.2 | 50°C, 18h, bulk | 10,600 | 16,500 | 1.56 | - | [7] |
| Di(undec-10-enoate) | G1 | 1.0 | 80°C, 5h, bulk | 6,600 | 11,600 | 1.77 | - | [8][9] |
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of 1,5-Cyclooctadiene (COD)
| Monomer | Catalyst | Monomer/Catalyst Ratio | Reaction Conditions | Mn ( g/mol ) | PDI (Mw/Mn) | % Cis | Reference |
| cis,cis-1,5-COD | Grubbs 3rd Gen. | 100:1 | CH2Cl2, RT | - | <1.3 (controlled) | - | [8] |
| cis,cis-1,5-COD | Ru-based | - | THF, RT, 3 days | - | - | 96 | [10] |
| cis,cis-1,5-COD | Grubbs Catalyst | 92.6:1 | CH2Cl2, RT, 30 min | - | - | - | [11] |
Detailed molecular weight data for ROMP of COD can vary significantly with reaction conditions and is often tailored for specific applications.
Experimental Protocols
Acyclic Diene Metathesis (ADMET) Polymerization of 1,7-Octadiene
This protocol is representative for the ADMET polymerization of α,ω-dienes.
Materials:
-
1,7-Octadiene (purified by passing through activated alumina)
-
Grubbs first-generation catalyst
-
High-vacuum manifold
-
Schlenk flask
Procedure:
-
In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the desired amount of Grubbs first-generation catalyst (e.g., 0.1 mol% relative to the monomer).
-
Add freshly purified 1,7-octadiene to the flask.
-
Seal the flask, remove it from the glovebox, and attach it to a high-vacuum manifold.
-
Apply a dynamic vacuum (e.g., <50 mTorr) to the reaction mixture while stirring at room temperature. The removal of ethylene, a byproduct, drives the polymerization.
-
Continue the reaction under vacuum for a specified time (e.g., 24-48 hours) or until the desired viscosity is achieved.
-
To terminate the polymerization, dissolve the viscous polymer in a minimal amount of an appropriate solvent (e.g., toluene) and precipitate it into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural analysis.
Ring-Opening Metathesis Polymerization (ROMP) of cis,cis-1,5-Cyclooctadiene (COD)
This protocol provides a general procedure for the ROMP of COD.
Materials:
-
cis,cis-1,5-Cyclooctadiene (COD), distilled from a drying agent (e.g., CaH2)
-
Grubbs third-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane, CH2Cl2)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox
Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a glovebox, prepare a stock solution of the Grubbs catalyst in the chosen anhydrous solvent.
-
In a separate vial, add the desired amount of purified COD.
-
Inject the calculated amount of the catalyst stock solution into the vial containing the monomer to initiate the polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to several hours). The reaction progress can be monitored by observing the increase in viscosity.
-
To terminate the polymerization, add an excess of ethyl vinyl ether and stir for an additional 30-60 minutes.[11]
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Analyze the polymer's molecular weight, PDI, and microstructure using GPC and NMR spectroscopy.
Mandatory Visualization
Caption: ADMET polymerization of this compound.
Caption: Pathway from this compound to poly(butadiene) via ROMP.
Caption: Logical workflow for comparing polymer architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]
- 10. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
Navigating the Disposal of 1,5-Octadiene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,5-Octadiene, a flammable hydrocarbon. While a specific Safety Data Sheet (SDS) for this compound was not located, this document compiles best practices based on the known hazards of similar octadiene isomers.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards of flammable liquids. Vapors may be heavier than air and can travel to an ignition source.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Flame-resistant lab coat
-
Chemical-resistant gloves (nitrile rubber is often recommended for similar compounds)
-
Splash-proof safety goggles or a face shield
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit are readily accessible.
Spill Response Protocol
In the event of a this compound spill, follow these immediate steps:
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and unplug any electrical equipment that is not intrinsically safe.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be treated as hazardous waste.
Step-by-Step Disposal Procedure
-
Waste Identification and Collection:
-
Collect all this compound waste, including contaminated materials, in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with flammable hydrocarbons.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.
-
-
Storage:
-
Store the waste container in a designated, cool, dry, and well-ventilated area away from heat, sparks, and direct sunlight.
-
Ensure the storage area is compliant with regulations for flammable liquid storage.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with a clear and accurate description of the waste.
-
The primary method for the disposal of flammable organic solvents is typically high-temperature incineration at a licensed facility.[1]
-
Hazard Profile of Octadiene Isomers
To provide context for the likely hazards of this compound, the following table summarizes the known properties of similar isomers. It is reasonable to assume that this compound exhibits similar characteristics.
| Property | 1,3-Octadiene | 1,5-Cyclooctadiene | 1,7-Octadiene |
| Physical State | Liquid | Liquid | Liquid |
| Hazards | Flammable liquid and vapor. | Flammable liquid and vapor.[2] | Flammable liquid and vapor. |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection. | Wear protective gloves/protective clothing/eye protection/face protection.[3] | Wear protective gloves/protective clothing/eye protection/face protection. |
| Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam.[1] | CO2, extinguishing powder or water spray. Fight larger fires with water spray or alcohol resistant foam.[2] | Water spray, carbon dioxide (CO2), dry chemical, alcohol resistant foam.[4] |
| Disposal Consideration | Licensed chemical destruction plant or controlled incineration.[1] | Dispose of contents/container to an appropriate treatment and disposal facility.[3] | Offer surplus and non-recyclable solutions to a licensed disposal company.[5] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific protocols and procedures established by your institution's Environmental Health and Safety department. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach based on the properties of similar chemicals.
References
Navigating the Safe Handling of 1,5-Octadiene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 1,5-Octadiene, a flammable and potentially hazardous unsaturated hydrocarbon. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Quantitative Safety Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1][2] |
| Flash Point | 95 °F (35 °C) | [3] |
| Boiling Point | 151 °C (303.8 °F) | [4] |
| Melting Point | -69.5 °C (-93.1 °F) | [4] |
| Vapor Pressure | 6.5 hPa @ 20 °C | [4] |
| NFPA 704 Rating (for 1,5-Cyclooctadiene) | Health: 2, Flammability: 3, Instability: 0 | [3] |
| Occupational Exposure Limits | Not established for this compound or 1,5-Cyclooctadiene. General precautions for flammable and irritant chemicals should be followed. | [5][6][7][8] |
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Protective Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. In cases of significant potential for splashing, a full chemical-resistant suit may be required. Closed-toe shoes are mandatory.
Procedural Guidance for Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation: All handling of this compound must be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of vapors.
-
Ignition Sources: this compound is highly flammable. All potential ignition sources, including open flames, hot surfaces, and sparks, must be strictly excluded from the handling area.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded.
-
Transfer: Use only spark-proof tools when transferring this compound.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.
-
Incompatibilities: Store this compound separately from strong oxidizing agents.
Emergency and Disposal Protocols
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In the event of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan: this compound and any contaminated materials must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C8H14 | CID 524697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CYCLOOCTADIENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 8. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
